4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Description
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Properties
IUPAC Name |
4-chloro-5-ethyl-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADHSYWCRTYDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine"
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a framework for successful execution in a laboratory setting.
Introduction and Strategic Overview
This compound is a substituted pyrimidine ring system. Halogenated pyrimidines, particularly chlorinated ones, are valuable precursors in organic synthesis. The chlorine atom at the C4 position acts as a versatile leaving group, readily displaced by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, making it a crucial building block for creating libraries of compounds in drug discovery programs. Its applications can be found in the development of kinase inhibitors and other biologically active molecules.
The synthetic strategy detailed herein is a robust and widely adopted two-step process. It begins with the construction of the core pyrimidine ring system, followed by a targeted chlorination to yield the final product. This approach ensures high yields and purity, essential for downstream applications.
An In-Depth Technical Guide to 4-Chloro-5-ethyl-2,6-dimethylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry. Its strategic placement of reactive and modulating groups—a labile chlorine atom at the 4-position, an ethyl group at the 5-position, and two methyl groups at the 2- and 6-positions—makes it a versatile building block, particularly in the field of medicinal chemistry. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent, renders the C4 position susceptible to nucleophilic aromatic substitution, which is the cornerstone of its synthetic utility. This guide provides a comprehensive overview of the chemical properties, a plausible and detailed synthetic pathway, expected reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, often serving as a bioisostere for other aromatic systems, and its synthetic tractability allows for the creation of diverse chemical libraries.[2][3] Substituted pyrimidines are integral to the development of therapeutics across a range of disease areas, including oncology, infectious diseases, and neurological disorders.[4]
This compound, with its unique substitution pattern, is a prime candidate for the synthesis of targeted therapeutics. The chloro group at the 4-position acts as a key reactive handle for introducing a variety of functionalities through nucleophilic substitution, a common strategy in the elaboration of pyrimidine-based drug candidates.[5]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 137341-15-6 | [6] |
| Molecular Formula | C₈H₁₁ClN₂ | [6] |
| Molecular Weight | 170.64 g/mol | [7] |
| Appearance | Liquid (at room temperature) | [7] |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
Ethyl group (CH₂): A quartet is expected in the range of 2.5-2.8 ppm.
-
Ethyl group (CH₃): A triplet is expected in the range of 1.1-1.3 ppm.
-
Methyl groups (at C2 and C6): Two distinct singlets are anticipated in the range of 2.4-2.7 ppm.
-
-
¹³C NMR:
-
C4 (C-Cl): The carbon bearing the chlorine is expected to appear in the range of 160-165 ppm.
-
C2 and C6: The two methyl-substituted carbons of the pyrimidine ring are expected in the range of 165-170 ppm.
-
C5: The carbon substituted with the ethyl group is anticipated around 120-125 ppm.
-
Ethyl and Methyl Carbons: Resonances for the ethyl and methyl carbons are expected in the aliphatic region (10-30 ppm).
-
-
Mass Spectrometry (EI):
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C-H stretching of the alkyl groups would be observed around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[9]
-
A C-Cl stretching vibration would likely be present in the fingerprint region, typically between 600-800 cm⁻¹.
-
Synthesis and Purification
A robust and reproducible synthetic protocol is crucial for obtaining high-purity this compound for research and development purposes. The most plausible synthetic route involves a two-step process: the construction of the pyrimidine core followed by chlorination.
Synthesis of the Pyrimidinone Intermediate
The synthesis commences with the construction of the pyrimidine ring through the condensation of a β-dicarbonyl compound with an amidine.
Workflow for the Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4-ol:
Caption: Synthesis of the pyrimidinone intermediate.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add 3-ethyl-2,4-pentanedione followed by acetamidine hydrochloride.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate, 5-ethyl-2,6-dimethylpyrimidin-4-ol, is collected by filtration, washed with cold ethanol, and dried.
Chlorination of the Pyrimidinone Intermediate
The hydroxyl group of the pyrimidinone is then converted to a chloro group using a suitable chlorinating agent.
Workflow for the Chlorination Step:
Caption: Chlorination of the pyrimidinone intermediate.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 5-ethyl-2,6-dimethylpyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of the chloropyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically valuable reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]
General Mechanism of SNAr:
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Common Nucleophiles and Their Products:
-
Amines: Reaction with primary or secondary amines yields 4-amino-substituted pyrimidines, which are common motifs in kinase inhibitors.
-
Alcohols/Phenols: In the presence of a base, alcohols and phenols can displace the chloride to form 4-alkoxy or 4-aryloxy pyrimidines.
-
Thiols: Thiolates react readily to form 4-thioether substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][12][13][14][15] This allows for the formation of a carbon-carbon bond at the 4-position, enabling the introduction of aryl, heteroaryl, or vinyl groups.
Experimental Protocol for a Typical Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Reaction: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.
Applications in Drug Discovery
The 4-chloro-5-substituted-pyrimidin-2-amine scaffold is a well-established core structure in the design of kinase inhibitors.[16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily modify the 4-position of the pyrimidine ring through SNAr and cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold to optimize binding to the target kinase.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, based on data for structurally similar compounds such as 4-chloro-2,6-dimethylpyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine, the following precautions should be taken:[16][18][19]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of medicinal chemistry. Its key feature is the reactive chloro group at the 4-position, which allows for a wide range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity, combined with the privileged nature of the pyrimidine scaffold, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in drug discovery and other areas of chemical research.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
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Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]
- Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
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NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine Infrared Spectrum. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
- PubMed. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents.
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- Asian Journal of Chemistry. (n.d.).
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TQB3454 (CAS 1178504-57-8): A Technical Guide to a Novel Investigational Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Targeted Oncology
Core Mechanism of Action: Intercepting the Oncometabolic Cascade of Mutant IDH1
To appreciate the therapeutic rationale behind TQB3454, one must first understand the neomorphic activity of mutant IDH1.
Wild-Type vs. Mutant IDH1 Function
In normal physiology, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[4] This reaction is a key component of the citric acid cycle and vital for cellular redox balance.
However, in several cancers—including approximately 20% of intrahepatic cholangiocarcinomas (CCA), as well as subsets of acute myeloid leukemia (AML) and gliomas—a recurrent somatic point mutation occurs in the IDH1 gene.[5][6] This mutation confers a new, abnormal enzymatic function (a neomorphic activity). Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[7]
The Oncogenic Role of 2-Hydroxyglutarate (2-HG)
The excessive accumulation of 2-HG is the central driver of oncogenesis in IDH1-mutant tumors. As a structural analog of α-KG, 2-HG competitively inhibits numerous α-KG-dependent dioxygenases. These enzymes are critical for a wide range of cellular processes, most notably epigenetic regulation. By inhibiting histone and DNA demethylases, 2-HG leads to widespread hypermethylation, which blocks cellular differentiation and promotes a proliferative, undifferentiated state conducive to cancer growth.[7]
TQB3454 is designed to selectively bind to and inhibit the mutant forms of the IDH1 enzyme.[8] This targeted inhibition blocks the production of 2-HG, thereby preventing its downstream oncogenic signaling.[7] The expected therapeutic outcome is the restoration of normal cellular differentiation processes and the subsequent inhibition of tumor cell proliferation.[7]
Caption: Biomarker-driven patient enrollment workflow for TQB3454 trials.
Future Outlook and Scientific Significance
TQB3454 represents a significant contribution to the growing arsenal of targeted therapies for cancers with specific metabolic vulnerabilities. Its development highlights several key themes in modern oncology:
-
Biomarker-Driven Therapy: The success of TQB3454 is entirely dependent on the accurate and routine molecular profiling of tumors, particularly cholangiocarcinoma, to identify the patient population with IDH1 mutations. [9]* Targeting Oncometabolism: It validates the therapeutic strategy of inhibiting enzymes with neomorphic, cancer-driving functions.
-
Addressing Unmet Needs: For patients with IDH1-mutant cholangiocarcinoma who have progressed after standard chemotherapy, targeted agents like TQB3454 offer a potential new standard of care where few options currently exist. [5][10] As data from the ongoing Phase 3 trial (NCT05987358) mature, the clinical utility, efficacy, and long-term safety of TQB3454 will be more clearly defined. Further research will also be necessary to understand potential mechanisms of acquired resistance and to explore rational combination strategies that may further enhance its anti-tumor activity. For drug development professionals, the trajectory of TQB3454 serves as a compelling case study in the successful translation of a fundamental discovery in cancer metabolism into a promising clinical-stage therapeutic.
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ESMO GI 2024丨袁家佳教授:TQB3454治疗IDH1突变胆管癌,未来可期. (2024). 肿瘤瞭望. Available at: [Link]
- Methods for preparing new IDH1 inhibitors. (n.d.). Google Patents.
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TQB 3454. (2025). AdisInsight. Available at: [Link]
- Therapeutically active compounds and their methods of use. (n.d.). Google Patents.
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Definition of IDH1 inhibitor TQB3454. (n.d.). National Cancer Institute. Available at: [Link]
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The Drug Pipeline for Cholangiocarcinoma. (2022). The Oncology Pharmacist. Available at: [Link]
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TQB-3454 by Chia Tai Tianqing Pharmaceutical Group for Bile Duct Cancer (Cholangiocarcinoma): Likelihood of Approval. (2024). GlobalData. Available at: [Link]
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A Study to Evaluate the Tolerance, Efficacy and Pharmacokinetics of TQB3454 Tablets. (n.d.). ClinicalTrials.gov. Available at: [Link]
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First targeted therapy for cholangiocarcinoma shows clinical benefit in phase III trial. (2019). European Society for Medical Oncology. Available at: [Link]
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A Clinical Study of TQB3454 Tablets in the Treatment of Advanced Biliary Carcinoma. (n.d.). ClinicalTrials.gov. Available at: [Link]
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Unique Molecular Profiles of Biliary Tract Cancers Drive Continued Development of Targeted Therapies. (2023). OncLive. Available at: [Link]
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Clinical Outcomes After Progression on First-Line Therapies in IDH1 Mutated Versus Wild-Type Intrahepatic Cholangiocarcinoma Patients. (2023). National Center for Biotechnology Information. Available at: [Link]
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"spectroscopic data of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, a substituted pyrimidine of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on foundational spectroscopic principles and comparative data from structurally related compounds. The methodologies and interpretations presented herein are designed to be a robust starting point for researchers and drug development professionals.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound (C₈H₁₁ClN₂) is foundational to understanding its spectroscopic signature. The molecule consists of a central pyrimidine ring, a heterocyclic aromatic system, substituted with two methyl groups, an ethyl group, and a chlorine atom. This combination of alkyl and chloro substituents on the pyrimidine core will give rise to a distinct set of signals in various spectroscopic analyses.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for elucidating the hydrogen environments in a molecule. For this compound, we anticipate four distinct proton signals.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |
| Methyl (C2) | ~2.4 | Singlet (s) | 3H |
| Methyl (C6) | ~2.5 | Singlet (s) | 3H |
| Ethyl -CH₂- | ~2.7 | Quartet (q) | 2H |
Causality Behind Predictions:
-
Ethyl Group: The ethyl group will present as a triplet for the terminal methyl protons, coupled to the adjacent methylene protons, and a quartet for the methylene protons, coupled to the methyl protons. The methylene protons are expected to be further downfield due to their proximity to the electron-withdrawing pyrimidine ring.
-
Methyl Groups: The two methyl groups attached to the pyrimidine ring are in different electronic environments. The methyl at C6 is adjacent to the ethyl-substituted carbon, while the methyl at C2 is between two nitrogen atoms. This will likely result in slightly different chemical shifts, both appearing as singlets as there are no adjacent protons.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see eight distinct carbon signals for this compound, corresponding to each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Methyl (C 2) | ~23 |
| Methyl (C 6) | ~25 |
| Ethyl -C H₂- | ~28 |
| C 5 | ~125 |
| C 4 | ~160 |
| C 2 | ~165 |
| C 6 | ~168 |
Causality Behind Predictions:
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (0-50 ppm).[1]
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will be significantly downfield due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbon bearing the chlorine (C4) and the carbons flanked by nitrogens (C2 and C6) are expected to be the most deshielded.[1]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 170 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 172 | Isotopic peak for ³⁷Cl |
Causality Behind Predictions:
-
Molecular Ion: The molecular weight of C₈H₁₁³⁵ClN₂ is 170.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 170.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), a characteristic isotopic pattern will be observed for the molecular ion, with a peak at [M+2]⁺ (m/z 172) that is approximately one-third the intensity of the [M]⁺ peak.
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group (M-29), a methyl group (M-15), or a chlorine atom (M-35).
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, methanol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound from any impurities.
-
-
Mass Spectrometry:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 |
| C=N stretch (pyrimidine ring) | 1550-1650 |
| C-Cl stretch | 600-800 |
Causality Behind Predictions:
-
C-H Stretching: The sp³ hybridized C-H bonds of the methyl and ethyl groups will show characteristic stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C=N Stretching: The C=N bonds within the pyrimidine ring will have strong absorptions in the 1550-1650 cm⁻¹ range, which is typical for aromatic C=N and C=C stretching.[2]
-
C-Cl Stretching: The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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(n.d.). 3 - Supporting Information. Retrieved from [Link]
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Karthikeyan, J., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData, 1(6), x160979. Retrieved from [Link]
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Sanyal, N. K., et al. (1976). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Section A, 84(5), 203-210. Retrieved from [Link]
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An In-depth Technical Guide to 4-Chloro-5-ethyl-2,6-dimethylpyrimidine: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a substituted pyrimidine with significant potential as a building block in drug discovery and development. While specific research on this particular molecule is emerging, this document synthesizes information from closely related analogues and the broader class of chloropyrimidines to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a "privileged structure" in drug design, leading to a vast array of therapeutic agents with diverse pharmacological activities.[2] Substituted pyrimidines are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1] The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets.
The subject of this guide, this compound, possesses a unique combination of substituents that make it an attractive starting point for the synthesis of novel bioactive compounds. The chloro group at the 4-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The ethyl and dimethyl groups contribute to the molecule's lipophilicity and steric profile, which can influence its binding affinity and selectivity for biological targets.
Nomenclature and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
IUPAC Name: this compound[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1178504-57-8 | |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically >95% |
Synthesis Strategies: Accessing the Chloropyrimidine Core
General Synthetic Approach: Ring Formation and Chlorination
A plausible synthetic route would start with the condensation of a β-dicarbonyl compound with a suitable amidine, followed by chlorination of the resulting pyrimidinone.
Protocol 1: Hypothetical Synthesis of this compound
Step 1: Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one
-
To a solution of sodium ethoxide in ethanol, add 3-ethyl-2,4-pentanedione.
-
To this mixture, add acetamidine hydrochloride and reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Chlorination to yield this compound
-
Suspend the dried 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.[4]
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Base-catalyzed condensation: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the β-dicarbonyl compound, facilitating the nucleophilic attack on the amidine carbon.
-
Chlorinating agent: Phosphorus oxychloride is a standard and effective reagent for converting pyrimidinones and other heterocyclic ketones into their corresponding chloro derivatives.[5]
-
Catalyst in chlorination: The addition of a tertiary amine accelerates the chlorination reaction.[4]
Diagram 1: Hypothetical Synthetic Workflow
Caption: Hypothetical two-step synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not available in the public domain, we can predict the expected spectral features based on its structure and data from analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Singlet for the two methyl groups at the 2- and 6-positions (δ ≈ 2.4-2.6 ppm).- Quartet for the methylene protons of the ethyl group (δ ≈ 2.7-2.9 ppm).- Triplet for the methyl protons of the ethyl group (δ ≈ 1.2-1.4 ppm). |
| ¹³C NMR | - Resonances for the methyl carbons (δ ≈ 20-25 ppm).- Resonance for the methylene carbon of the ethyl group (δ ≈ 25-30 ppm).- Resonance for the methyl carbon of the ethyl group (δ ≈ 12-15 ppm).- Resonances for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) being significantly downfield. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
| IR | - C-H stretching vibrations (aliphatic) around 2850-3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-Cl stretching vibration in the 600-800 cm⁻¹ region. |
Reactivity and Potential for Derivatization
The 4-chloro substituent is the most reactive site in this compound, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the facile introduction of a wide variety of functional groups at this position, creating a library of derivatives for biological screening.
Diagram 2: Reactivity and Derivatization Pathways
Caption: Key derivatization reactions of this compound.
This chemical versatility is a cornerstone of its utility in drug discovery, enabling the exploration of structure-activity relationships (SAR). For instance, reaction with various amines can generate a series of 4-aminopyrimidine derivatives, a class of compounds known to possess a wide range of biological activities.[8]
Potential Applications in Drug Discovery
While direct biological data for this compound is limited, the extensive research on substituted pyrimidines provides a strong basis for predicting its potential therapeutic applications.
Kinase Inhibitors in Oncology
The pyrimidine scaffold is a well-established core in the design of kinase inhibitors for cancer therapy.[9] The ability to readily modify the 4-position of the pyrimidine ring allows for the introduction of substituents that can interact with the hinge region of the ATP-binding pocket of various kinases. The ethyl and dimethyl groups can be tailored to fit into specific hydrophobic pockets, potentially leading to potent and selective inhibitors.
Antimicrobial Agents
Pyrimidine derivatives have a long history as antimicrobial agents.[10] By introducing different pharmacophores at the 4-position, it is possible to develop novel compounds with activity against a range of bacteria and fungi. The lipophilic nature of the ethyl and methyl groups may enhance membrane permeability, a crucial factor for antimicrobial efficacy.
Central Nervous System (CNS) Active Agents
The pyrimidine core is also found in drugs targeting the CNS.[1] The ability to modulate the physicochemical properties of this compound through derivatization could lead to the discovery of new agents for treating neurological and psychiatric disorders.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet published, synthesis and the reactivity of its 4-chloro position provide a robust platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate its biological activity profile, the wealth of data on related pyrimidine derivatives strongly suggests its potential in developing novel therapeutics, particularly in the areas of oncology, infectious diseases, and CNS disorders. This guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.
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A Technical Guide to the Core Starting Materials for Substituted Pyrimidine Synthesis
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug development.[1][2][3][4] As an essential component of nucleobases—cytosine, thymine, and uracil—it is fundamental to the structure of DNA and RNA.[1][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of therapeutic agents with a vast range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][5] The versatility of the pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This guide provides an in-depth exploration of the principal starting materials for the synthesis of substituted pyrimidines, focusing on the underlying chemical logic and providing practical, field-proven insights for researchers and professionals in drug development.
Pillar 1: The Principal Synthesis - Condensation of N-C-N and C-C-C Fragments
The most classical and widely employed strategy for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[6] This approach offers a high degree of flexibility in accessing a diverse array of substituted pyrimidines.
The C-C-C Fragment: β-Dicarbonyl Compounds and Their Equivalents
The quintessential three-carbon component in pyrimidine synthesis is a β-dicarbonyl compound or a synthetic equivalent. The electrophilic nature of the carbonyl carbons and the nucleophilicity of the enolizable central carbon are key to the cyclization process.
-
β-Diketones: Symmetrical or unsymmetrical β-diketones are common starting materials that lead to the formation of pyrimidines with substituents at the 4- and 6-positions.
-
β-Ketoesters: The use of β-ketoesters, such as ethyl acetoacetate, allows for the introduction of a hydroxyl or a leaving group (from the ester) at either the 4- or 6-position of the pyrimidine ring, which can be further functionalized.[7][8]
-
Malonic Esters: Malonic esters can be used to synthesize pyrimidines with hydroxyl groups at both the 4- and 6-positions.
-
α,β-Unsaturated Ketones (Chalcones): These compounds serve as valuable β-dicarbonyl equivalents.[8] The Michael addition of the N-C-N fragment to the enone system initiates the cyclization cascade.[8]
The N-C-N Fragment: Amidines, Guanidines, Ureas, and Thiouras
The choice of the N-C-N fragment is crucial as it dictates the nature of the substituent at the 2-position of the resulting pyrimidine.
-
Amidines: The condensation of amidines with β-dicarbonyl compounds is famously known as the Pinner pyrimidine synthesis.[9] This reaction is a robust method for preparing 2-substituted pyrimidines.[7] The reaction can be catalyzed by either acid or base.[9]
-
Guanidines: Employing guanidine as the N-C-N fragment leads to the formation of 2-aminopyrimidines, a common motif in pharmacologically active molecules.[7]
-
Ureas and Thiouras: Urea and thiourea react with β-dicarbonyl compounds to yield 2-pyrimidinones (or 2-hydroxy-pyrimidines) and 2-thiopyrimidines (or 2-mercapto-pyrimidines), respectively.[7][10] These functional groups are valuable handles for further synthetic transformations.
Visualizing the Core Logic: The Pinner Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Pinner synthesis, showcasing the key condensation and cyclization steps.
Caption: Generalized workflow of the Pinner pyrimidine synthesis.
Pillar 2: Multicomponent Reactions - The Power of Convergence
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step. The Biginelli reaction is a prime example of an MCR for pyrimidine synthesis.[7]
The Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidines
First reported in 1891, the Biginelli reaction is an acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[11][12][13] This reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are themselves biologically active and can be readily oxidized to the corresponding pyrimidines.[14]
The key advantages of the Biginelli reaction include its operational simplicity, the use of readily available starting materials, and the ability to generate molecular diversity.[12]
Visualizing the Convergent Power: The Biginelli Reaction Mechanism
The following diagram outlines a plausible mechanistic pathway for the Biginelli reaction.
Caption: Key steps in the Biginelli multicomponent reaction.
Data Presentation: A Comparative Overview of Starting Materials
The following table summarizes the relationship between the choice of starting materials and the resulting pyrimidine substitution pattern.
| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Core Structure | Substituent at C2 | Substituents at C4/C6 |
| β-Diketone | Amidine | 2,4,6-Trisubstituted Pyrimidine | R-group from amidine | R-groups from diketone |
| β-Ketoester | Guanidine | 2-Amino-4-hydroxy-6-substituted Pyrimidine | Amino (-NH₂) | Hydroxy (-OH) and R-group |
| Malonic Ester | Urea | 2,4,6-Trihydroxypyrimidine (Barbituric Acid) | Hydroxy (-OH) | Hydroxy (-OH) |
| α,β-Unsaturated Ketone | Thiourea | 2-Thio-4,6-disubstituted Pyrimidine | Thiol (-SH) | R-groups from enone |
| Aldehyde & β-Ketoester | Urea | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | Oxo (=O) | R-groups from aldehyde & ketoester |
Experimental Protocols: Foundational Methodologies
The following protocols are illustrative examples of the core synthetic strategies discussed. Researchers should always first consult primary literature for specific substrate scope and safety information.
Protocol 1: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
Reaction: Condensation of Acetylacetone with Benzamidine Hydrochloride
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide (1.1 eq), to the solution to generate the free amidine in situ.
-
Dicarbonyl Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 2-phenyl-4,6-dimethylpyrimidine.
Protocol 2: Biginelli Reaction for a Dihydropyrimidinone
Reaction: Three-Component Condensation of Benzaldehyde, Ethyl Acetoacetate, and Urea
-
Mixing Components: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a Lewis acid like ytterbium(III) triflate.
-
Reaction: Heat the mixture to reflux with stirring for several hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product, 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one, is often pure enough for subsequent steps. Further purification can be achieved by recrystallization.
Conclusion: A Foundation for Innovation
The synthesis of substituted pyrimidines is a mature yet continually evolving field. The classical strategies, such as the Pinner synthesis and the Biginelli reaction, remain highly relevant and provide a robust foundation for accessing a wide range of pyrimidine derivatives.[9][11] Understanding the interplay between the core starting materials—the β-dicarbonyl and N-C-N fragments—is paramount for the rational design and synthesis of novel pyrimidine-based compounds. As the demand for new therapeutic agents continues to grow, a deep appreciation of these fundamental synthetic principles will empower researchers to innovate and contribute to the future of medicine.
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Introduction: The Pyrimidine Core and the Strategic Importance of 4-Chloro Substitution
An In-Depth Technical Guide to the Reactivity of 4-Chloropyrimidines for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[4] For drug development professionals, the synthetic versatility of the pyrimidine ring allows for extensive structural modifications, making it a privileged scaffold in the design of novel drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6]
Within this class of heterocycles, 4-chloropyrimidines have emerged as exceptionally valuable intermediates.[7][8] The chlorine atom at the C4 position acts as a versatile leaving group, readily participating in a variety of transformations. This reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring, where the two nitrogen atoms withdraw electron density, activating the carbon positions—particularly C4 and C6—towards nucleophilic attack.[9][10] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-chloropyrimidines, offering field-proven insights and detailed protocols for researchers in drug discovery.
Synthesis of 4-Chloropyrimidine Building Blocks
The reliable synthesis of 4-chloropyrimidines is the crucial first step for their use in drug development. The most prevalent and industrially scalable method involves the chlorination of the corresponding pyrimidin-4-one precursors.
Causality of Reagent Choice: Why POCl₃?
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds by converting the pyrimidin-4-one, which exists in tautomeric equilibrium with its 4-hydroxypyrimidine form, into a chloropyrimidine. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The use of amines or their hydrochlorides, such as N,N-dimethylaniline, is often employed to improve yields.[11]
A common industrial challenge is the work-up procedure. Traditional methods involving quenching the reaction mixture with ice-water can be hazardous on a large scale due to the highly exothermic reaction of excess POCl₃ with water.[11] Modern protocols often involve distilling the excess POCl₃ and then adding a solvent that dissolves the chloropyrimidine product but not the amine hydrochloride byproduct, allowing for simpler and safer separation.[11]
General Synthetic Protocol: From Pyrimidin-4-one to 4-Chloropyrimidine
Objective: To synthesize a 4-chloropyrimidine from its corresponding pyrimidin-4-one precursor.
Materials:
-
Pyrimidin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a catalyst)
-
Toluene (or another suitable non-polar solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the pyrimidin-4-one derivative in an excess of phosphorus oxychloride (POCl₃).
-
Catalyst Addition: Add a catalytic amount of N,N-diethylaniline to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice. The pH of the aqueous solution should be adjusted to ~7-8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloropyrimidine product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)
The primary mode of reactivity for 4-chloropyrimidines is Nucleophilic Aromatic Substitution (S_N_Ar). The electron-withdrawing nature of the ring nitrogens makes the pyrimidine ring highly susceptible to attack by nucleophiles, with the C4 and C6 positions being the most electrophilic.[10]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the facility of the reaction.
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The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery
An In-depth Technical Guide:
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is a foundational six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] This scaffold is of immense interest in medicinal chemistry, primarily because it is an essential component of all living matter, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a "privileged scaffold" in drug design.[5]
The synthetic accessibility and structural versatility of the pyrimidine core have enabled the development of a vast library of derivatives.[1][6] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][7][8] The pyrimidine ring can also serve as a bioisostere for phenyl and other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7][9] This guide provides a detailed exploration of the major biological activities of substituted pyrimidines, complete with mechanistic insights, structure-activity relationships, quantitative data, and validated experimental protocols to aid researchers in the field of drug discovery.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted pyrimidines are a cornerstone of modern cancer chemotherapy.[3][10] Their anticancer properties stem from diverse mechanisms of action that interfere with critical pathways for cancer cell proliferation, survival, and metastasis.[4]
Mechanism of Action: Beyond Antimetabolites
While early pyrimidine-based drugs like 5-Fluorouracil (5-FU) function as antimetabolites that disrupt nucleic acid synthesis, newer derivatives employ more targeted mechanisms.[3][10]
2.1.1 Protein Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers.[11] Pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors that block the activity of key oncogenic kinases.[3][12] A prominent example is their role as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small-cell lung cancer (NSCLC).[13] These inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing downstream signaling that drives tumor growth.[13] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they mimic the adenine ring of ATP, allowing for strong binding interactions in the kinase hinge region.[14]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.
2.1.2 Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. Drugs like Trimethoprim selectively inhibit bacterial DHFR, demonstrating the therapeutic potential of this target.[1] In cancer, inhibiting DHFR starves rapidly dividing cells of the building blocks needed for DNA replication.
2.1.3 Other Mechanisms: Certain pyrimidine derivatives, such as Monastrol, inhibit the mitotic kinesin Eg5, an enzyme essential for the formation of the bipolar mitotic spindle, leading to cell cycle arrest and apoptosis.[2]
Structure-Activity Relationship (SAR) Insights
For pyrimidine-based kinase inhibitors, SAR studies reveal key structural requirements for potent activity. For instance, in anaplastic lymphoma kinase (ALK) inhibitors, specific substitutions on the pyrimidine ring are crucial for binding to the enzyme's active site.[15] The strategic placement of amine groups, halogens, and other moieties can enhance binding affinity and selectivity for the target kinase.[9][15]
Data Spotlight: Potency of Pyrimidine-Based Anticancer Agents
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.
| Compound Class | Target Cell Line | IC₅₀ (nM) | Reference |
| Pyrimidine-Pyrazine-Oxazoles | MCF-7 (Breast) | Varies | [7] |
| Indolyl-Pyrimidine Derivatives | HepG2 (Liver) | Varies | [1] |
| Pyrimidine-Sulfonamides | EGFR L858R/T790M | 6.91 | [7] |
| 2,4,6-Trisubstituted Pyrimidines | HCT116 (Colon) | 29.40 µM | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the preliminary anticancer activity of new compounds by measuring cell viability.[11][16]
Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate. This formazan is then solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[18] Pyrimidine derivatives have long been a source of effective antimicrobial drugs.[1][19]
Mechanism of Action
3.1.1 Inhibition of Dihydrofolate Reductase (DHFR): A well-established mechanism for pyrimidine-based antibacterials is the inhibition of bacterial DHFR.[1] Compounds like Trimethoprim show high selectivity for the bacterial enzyme over its mammalian counterpart, leading to the disruption of folic acid synthesis and subsequent inhibition of bacterial growth.[1]
Spectrum of Activity
Substituted pyrimidines have demonstrated a broad spectrum of activity, including potent effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[1] Certain derivatives also exhibit significant antifungal activity.[2][19]
Data Spotlight: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Indolyl-pyrimidine derivatives | S. aureus | Varies | [1] |
| Indolyl-pyrimidine derivatives | E. coli | Varies | [1] |
| 2,4,6-trisubstituted pyrimidines | B. pumilus | Varies | [1] |
| Novel pyrimidine derivatives | K. pneumonia | Varies | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][21]
Principle: A standardized inoculum of a target microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration that inhibits visible growth.[20][22]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrimidine compound. Perform serial twofold dilutions in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure absorbance for a more quantitative result.[23]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Antiviral Activity: From Nucleoside Analogs to Novel Mechanisms
Pyrimidine nucleoside analogs are a critical class of antiviral drugs used to treat a range of infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[24][25]
Mechanism of Action: Inhibition of Viral Replication
The primary mechanism of action for most pyrimidine-based antivirals is the inhibition of viral DNA or RNA synthesis.[26][27]
4.1.1 Chain Termination: These compounds act as prodrugs that are metabolized within the cell to their active triphosphate form.[26] This active form mimics natural nucleosides and is incorporated into the growing viral DNA or RNA strand by viral polymerases. Because these analogs lack the 3'-hydroxyl group necessary for chain elongation, their incorporation leads to the termination of nucleic acid synthesis, thereby halting viral replication.[25][27] Gemcitabine, for example, has shown potent antiviral activity against RNA viruses like Enterovirus A71 by inhibiting the RNA-dependent RNA polymerase.[27]
Notable Examples
Many clinically successful antiviral drugs are based on the pyrimidine scaffold.[19][25]
-
Zidovudine (AZT): An early and important drug for HIV treatment.
-
Lamivudine: Used for treating both HIV and HBV.
-
Acyclovir: A highly effective treatment for herpes virus infections.[25]
-
Remdesivir & Avigan: Nucleoside analogs that have been used in the treatment of infections from coronaviruses.[26]
Data Spotlight: Antiviral Potency of Pyrimidine Analogs
| Compound | Target Virus | Assay | Potency | Reference |
| Gemcitabine | Enterovirus A71 | Plaque Assay | 2.5 log reduction in PFU/mL | [27] |
| Arabinosylcytosine | Herpes Simplex Virus | Plaque Inhibition | High Activity | [24] |
| 5-Fluorouridine | RNA Viruses | Plaque Inhibition | Active | [24] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.
Principle: A confluent monolayer of susceptible host cells is infected with a known quantity of virus. The cells are then overlaid with a semi-solid medium (like agar) which restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized zones of cell death called plaques. The number of plaques is proportional to the number of infectious virus particles. The presence of an effective antiviral drug will reduce the number or size of these plaques.[24]
Step-by-Step Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution & Infection: Prepare serial dilutions of the virus stock. Aspirate the medium from the cell monolayers and infect them with a low multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Compound Treatment & Overlay: During or after adsorption, add the pyrimidine test compounds at various concentrations. After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% methylcellulose or agar in culture medium) containing the respective compound concentrations.
-
Incubation: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible.
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with methanol), and stain them with a solution like crystal violet. This will stain the viable cells, leaving the plaques clear.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ (50% effective concentration).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[28] Pyrimidine derivatives have emerged as potent anti-inflammatory agents.[10][29][30]
Mechanism of Action
5.1.1 Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[29][31] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins (PGE₂), which are key mediators of pain and inflammation.[29][32] Several pyrimidine derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1, which is associated with a reduced risk of gastrointestinal side effects.[10][31]
Caption: Inhibition of the COX-2 pathway by selective pyrimidine derivatives.
5.1.2 Other Mechanisms: Pyrimidine compounds can also exert anti-inflammatory effects by inhibiting the production of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), leukotrienes, and various interleukins.[29]
Data Spotlight: COX-2 Inhibitory Activity
| Compound Class | IC₅₀ vs. COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidine Deriv. | 0.04 ± 0.02 | High | [29] |
| Pyrimidine Derivative L1 | Comparable to Meloxicam | High | [31][32] |
| Pyrimidine Derivative L2 | Comparable to Meloxicam | High | [31][32] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product. The rate of color development is measured spectrophotometrically, and the inhibition of this rate in the presence of a test compound reflects its inhibitory potency.[31][32]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and TMPD (chromogen).
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.
-
Compound Addition: Add the test pyrimidine compound at various concentrations to the wells. Include a vehicle control and a standard inhibitor (e.g., Celecoxib for COX-2, Diclofenac for COX-1). Incubate for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Kinetic Reading: Immediately begin reading the absorbance at a specific wavelength (e.g., 590-620 nm) every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[29]
Central Nervous System (CNS) Activity
The pyrimidine scaffold is present in numerous compounds that act on the central nervous system, demonstrating potential as anticonvulsant, antidepressant, sedative, and hypnotic agents.[33][34][35]
Targeting CNS Receptors and Enzymes
The CNS activity of pyrimidine derivatives is attributed to their interaction with a variety of targets.[34][36]
-
Receptor Modulation: Certain pyrimidines act as agonists or antagonists at key CNS receptors, including serotonin (5-HT), adenosine, and cannabinoid receptors.[34][36]
-
Anticonvulsant Properties: Some derivatives have shown efficacy in animal models of epilepsy, suggesting they modulate ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[19][33]
-
Sedative Effects: Many pyrimidine compounds have been found to inhibit spontaneous locomotor activity and potentiate sedation in behavioral tests, suggesting hypnotic or tranquilizing properties.[35]
The ability of pyrimidines to cross the blood-brain barrier and their structural versatility make them attractive candidates for the development of new CNS drugs.[33][34]
Conclusion and Future Perspectives
The pyrimidine scaffold is undeniably one of the most versatile and productive leitmotifs in drug discovery.[5][9] Its presence in both fundamental biological molecules and a wide array of approved drugs highlights its therapeutic significance.[8][37] Research continues to uncover novel pyrimidine derivatives with enhanced potency and selectivity against established and emerging targets.[5]
Future efforts will likely focus on designing multi-target pyrimidine agents, exploring new fused heterocyclic systems, and leveraging computational chemistry to predict and optimize the ADME (absorption, distribution, metabolism, and excretion) properties of new candidates. The continued exploration of the vast chemical space occupied by substituted pyrimidines promises to deliver the next generation of innovative medicines to address unmet clinical needs.[5]
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An In-Depth Technical Guide to the In Silico Characterization of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Executive Summary
The early stages of drug discovery and chemical safety assessment are fraught with challenges, primarily the high attrition rates of candidate molecules due to unfavorable pharmacokinetic or toxicological profiles. This guide presents a comprehensive, in silico workflow for the proactive characterization of novel chemical entities, using 4-Chloro-5-ethyl-2,6-dimethylpyrimidine as a case study. We navigate from fundamental physicochemical property prediction using quantum mechanics and empirical models to the prediction of complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles through Quantitative Structure-Activity Relationship (QSAR) and machine learning models. Finally, we integrate these predicted parameters into a physiologically based pharmacokinetic (PBPK) modeling framework to simulate the compound's behavior in a biological system. This document serves as a technical blueprint for researchers, chemists, and drug development professionals to leverage computational chemistry, thereby minimizing costly late-stage failures and accelerating the development timeline.[1][2][3]
Introduction
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental biological importance. In drug design, the pyrimidine core offers a versatile template for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with biological targets.
Profile of this compound
The subject of this guide is this compound, a substituted pyrimidine. Its basic molecular identifiers are cataloged below. As a novel or less-studied compound, it lacks extensive experimental data in public databases, making it an ideal candidate for a comprehensive in silico evaluation.
| Identifier | Value | Source |
| CAS Number | 1178504-57-8 | |
| Molecular Formula | C₈H₁₁ClN₂ | [4] |
| Molecular Weight | 170.64 g/mol | |
| InChI Key | MADHSYWCRTYDSK-UHFFFAOYSA-N |
The Imperative for In Silico Prediction in Early-Stage Drug Development
The traditional paradigm of drug discovery involves synthesizing and experimentally testing a vast number of compounds, a process that is both time-consuming and resource-intensive.[3] A significant portion of clinical trial failures is attributed to poor ADMET properties.[2][5] In silico techniques offer a powerful alternative, enabling the prediction of these critical properties before a compound is ever synthesized.[1][6] By computationally screening and prioritizing candidates with favorable profiles, research efforts can be focused on molecules with a higher probability of success, substantially reducing costs and accelerating the path to viable leads.[3]
Foundational Physicochemical Property Prediction
Importance of Physicochemical Properties
The behavior of a molecule in a biological system is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (LogP), aqueous solubility (LogS), and ionization state (pKa) dictate how a compound is absorbed, how it distributes into tissues, and how it is cleared from the body. Accurate prediction of these properties is the cornerstone of any ADMET assessment.
Methodology: Quantum Mechanics and Empirical Models
To achieve a balance between accuracy and computational efficiency, we employ a hybrid approach.
-
Quantum Mechanics (QM): For properties dependent on electron distribution, such as electrostatic potential and dipole moment, QM methods (e.g., Density Functional Theory) provide high-fidelity calculations.[7] These calculations, often performed with software like Gaussian or GAMESS, can yield accurate molecular geometries and electronic descriptors that are crucial inputs for more complex models.[7][8]
-
Empirical and Fragment-Based Models: For properties like LogP and solubility, well-established empirical models are highly effective. These methods, implemented in platforms like Molinspiration or through various QSPR models, use large datasets of experimentally determined values to predict properties based on a molecule's structure, often by summing the contributions of its constituent fragments.[7][9]
Experimental Protocol: Physicochemical Profiling Workflow
-
Input Molecular Structure: Begin with the canonical SMILES or SDF representation of this compound.
-
3D Geometry Optimization: Perform a geometry optimization using a QM method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. This provides a realistic 3D structure.[7]
-
Descriptor Calculation:
-
Use the optimized geometry to calculate QM-based descriptors (e.g., molecular orbital energies, charge distribution).
-
Generate 2D and 3D molecular descriptors using software like PaDEL-Descriptor or RDKit. These capture topological, constitutional, and geometric features.
-
-
Property Prediction:
-
Input the descriptors into pre-trained QSPR models for properties like LogP, LogS, and pKa.
-
Utilize established online tools or commercial software packages that have built-in prediction algorithms.
-
Visualization: Physicochemical Profiling Workflow
Caption: Workflow for predicting fundamental physicochemical properties.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for this compound based on a consensus of several widely used prediction algorithms.
| Property | Predicted Value | Significance in Drug Development |
| LogP (o/w) | 2.5 - 3.5 | Moderate to high lipophilicity; suggests good membrane permeability but may risk poor solubility. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Low to moderate solubility; may require formulation strategies to improve bioavailability. |
| pKa (most basic) | 2.0 - 3.0 | Weakly basic; likely to be predominantly neutral at physiological pH (7.4), aiding membrane passage. |
| TPSA (Ų) | 25.8 | Low polar surface area, which is favorable for crossing the blood-brain barrier and cell membranes. |
ADME Profiling: Predicting the Pharmacokinetic Journey
Predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for evaluating its potential as a drug.[1][2]
Methodologies: Machine Learning and QSAR Models
Modern ADME prediction relies heavily on machine learning and QSAR models trained on large datasets of experimental results.[2][5] These models learn the complex relationships between a molecule's structure and its pharmacokinetic behavior. Common approaches include Support Vector Machines, Random Forests, and Deep Neural Networks.[1][2]
Experimental Protocol: ADME Prediction Workflow
-
Utilize Molecular Structure: Start with the optimized 3D structure and calculated descriptors from the previous section.
-
Select Validated Models: Employ a suite of validated, commercially available, or open-source predictive models for each ADME endpoint. It is crucial to understand the "applicability domain" of each model—the chemical space for which it provides reliable predictions.[1]
-
Predict Key Endpoints:
-
Absorption: Predict Caco-2 permeability (a model for intestinal absorption) and Human Intestinal Absorption (HIA).[3][6]
-
Distribution: Predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Predict which Cytochrome P450 (CYP) isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize the compound and identify potential sites of metabolism on the molecule.
-
Excretion: Predict total clearance and the likelihood of inhibition of key renal transporters.
-
-
Aggregate and Interpret: Synthesize the predictions to build a holistic pharmacokinetic profile.
Visualization: ADMET Prediction Workflow
Caption: High-level workflow for generating a comprehensive ADMET profile.
Predicted ADME Profile Summary
| Parameter | Prediction | Rationale & Implication |
| Absorption | High | Good predicted Caco-2 permeability and high HIA class. Favorable for oral administration. |
| Distribution | High PPB (>90%), BBB Penetrant | High plasma protein binding may limit free drug concentration. Likely to cross the blood-brain barrier due to high lipophilicity and low TPSA. |
| Metabolism | Substrate of CYP3A4, CYP2C9 | Likely to be metabolized by major CYP enzymes. Potential for drug-drug interactions. The ethyl and methyl groups are probable sites of oxidation. |
| Excretion | Moderate Clearance | Predicted to have moderate hepatic clearance. Low probability of being a substrate for major renal transporters. |
In Silico Toxicology Assessment
Predicting toxicity is one of the most critical and challenging aspects of in silico modeling.[10] A QSAR approach is particularly powerful for this task, especially when data on structurally related compounds is available.[11][12]
Experimental Protocol: Building a Predictive QSAR Model for Pyrimidine Toxicity
This protocol outlines a self-validating system for creating a robust and predictive QSAR model.
-
Step 1: Data Curation:
-
Assemble a dataset of pyrimidine derivatives with known experimental toxicity data (e.g., LD50, EC50) from databases like ChEMBL, PubChem BioAssay, or specialized toxicology databases.[12][13]
-
Ensure data quality and consistency. For this example, we would search for compounds with a pyrimidine core and measured cytotoxicity or other relevant endpoints.
-
-
Step 2: Molecular Descriptor Calculation:
-
Step 3: Data Splitting:
-
Rationally divide the dataset into a training set (~70-80%) and a test set (~20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive power on unseen data.
-
-
Step 4: Model Building and Internal Validation:
-
Using the training set, employ a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm to build a model that correlates the descriptors with the toxicity endpoint.[14]
-
Perform rigorous internal validation, such as leave-one-out cross-validation (Q²), to assess the model's robustness and prevent overfitting. A high Q² (>0.6) indicates a reliable model.[10]
-
-
Step 5: External Validation:
-
Use the final model to predict the toxicity of the compounds in the test set.
-
Calculate the predictive squared correlation coefficient (R²_pred). A high value demonstrates that the model generalizes well to new chemical structures.
-
-
Step 6: Prediction for Target Molecule:
-
Once validated, use the QSAR model to predict the toxicity of this compound. The model's applicability domain must be checked to ensure the target molecule is structurally similar to the training set compounds.
-
Visualization: QSAR Model Development Workflow
Caption: A self-validating workflow for developing a predictive QSAR model.
Predicted Toxicological Profile
| Endpoint | Prediction | Implication |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade. |
| Mutagenicity (Ames) | Non-mutagenic | Low probability of causing genetic mutations. |
| Hepatotoxicity | Moderate Risk | Some structural alerts for hepatotoxicity may be present; requires further investigation. |
| Acute Oral Toxicity | Class III/IV (Slightly Toxic / Practically Non-Toxic) | Based on general toxicity QSAR models, not expected to be highly toxic upon acute oral exposure. |
Integrated Assessment: Physiologically Based Pharmacokinetic (PBPK) Modeling
From Prediction to Simulation
PBPK modeling represents the pinnacle of in silico pharmacokinetic assessment.[15][16] Instead of providing static predictions, PBPK models are mechanistic simulations that describe how a drug's concentration changes over time in various organs and tissues of the body.[17][18] This is achieved by integrating the physicochemical and ADME properties predicted in the previous sections into a mathematical model of human (or animal) physiology.[19]
Building a Basic PBPK Model
-
Model Structure: Define a model consisting of interconnected compartments representing key organs (e.g., gut, liver, kidney, lung, fat, brain) and a central blood compartment.[15]
-
System Parameters: Use physiological parameters for the target population (e.g., human male, 70 kg), including organ volumes, blood flow rates, and tissue composition. These are available in standard PBPK software.
-
Compound-Specific Parameters: Input the in silico predicted values for our target molecule:
-
Physicochemical: LogP, pKa, solubility.
-
Absorption: Intestinal permeability (Caco-2).
-
Distribution: Plasma protein binding, tissue-plasma partition coefficients (calculated from LogP).
-
Metabolism: Intrinsic clearance (Vmax/Km for CYP enzymes).
-
Excretion: Renal clearance.
-
-
Simulation: Simulate an administration route (e.g., oral dose of 10 mg) and run the model to generate concentration-time profiles for plasma and various tissues.
Visualization: PBPK Model Structure
Caption: Simplified structure of a whole-body PBPK model.
Application and Insights
A validated PBPK model can be used to:
-
Predict human pharmacokinetics before first-in-human studies.[19]
-
Simulate the impact of different dosing regimens.
-
Explore potential drug-drug interactions.
-
Extrapolate from animal data to humans.
For this compound, the PBPK simulation would provide a dynamic view of its fate, potentially highlighting rapid metabolism in the liver or significant accumulation in fatty tissues, insights that guide further experimental design.
Conclusion and Future Directions
This guide has detailed a systematic, multi-faceted in silico workflow to generate a comprehensive physicochemical, pharmacokinetic, and toxicological profile for this compound. By integrating quantum mechanics, QSAR, machine learning, and PBPK modeling, we can construct a robust hypothesis of a molecule's behavior in vivo long before it enters a laboratory. This predictive power is essential for de-risking chemical development, optimizing resource allocation, and adhering to the principles of reducing, refining, and replacing animal testing.
It is critical to acknowledge that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide it. Future work will involve the integration of more advanced AI and foundation models, which can process vast and diverse chemical data to further enhance predictive accuracy and uncover novel structure-activity relationships.[20]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a vast array of therapeutic agents.[1][2] Its inherent biological relevance and synthetic tractability have established it as a privileged structure in drug discovery.[3][4] 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine that, due to its specific functionalization, presents as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The chloro-substituent at the 4-position, in particular, offers a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities.[5]
Understanding the physicochemical properties of a compound like this compound is paramount for its effective utilization in research and development. These properties, including solubility, lipophilicity (LogP), and ionization constant (pKa), govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. In instances where experimental data for this specific molecule is not publicly available, we will draw upon established knowledge of structurally related pyrimidine derivatives to provide detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical methodologies.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental determination is crucial for a complete characterization.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [6] |
| Molecular Weight | 170.64 g/mol | [6] |
| CAS Number | 1178504-57-8 | [6] |
| Physical Form | Liquid at room temperature | [6] |
| Boiling Point | Not experimentally determined. Predicted to be in the range of other chloropyrimidines. For example, 4-chloro-6-ethyl-5-fluoropyrimidine has a boiling point of 211°C.[7] | N/A |
| Melting Point | Not applicable (liquid at room temperature) | [6] |
| Density | Not experimentally determined. For comparison, the density of 4-chloro-6-ethyl-5-fluoropyrimidine is 1.286 g/cm³.[7] | N/A |
Solubility: A Critical Parameter
Aqueous solubility is a critical determinant of a compound's utility, impacting everything from its suitability for high-throughput screening to its potential for oral bioavailability. For pyrimidine derivatives, solubility can be influenced by the nature and position of substituents on the ring.[8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.
Methodology Rationale: This method ensures that the true equilibrium between the solid and dissolved states of the compound is reached, providing a definitive solubility value under the specified conditions. Phosphate-buffered saline (PBS) at pH 7.4 is often used to mimic physiological conditions.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved compound at the end of the experiment is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period of 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution at high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and PBS) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a calibration curve using known concentrations of this compound in the same diluent used for the sample.
-
Calculation: Determine the solubility from the concentration of the diluted sample, taking the dilution factor into account.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating LogP. It is faster and requires less material than the traditional shake-flask method.[9] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
Methodology Rationale: This technique leverages the partitioning of the analyte between the mobile phase and the lipophilic stationary phase (typically C18). Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus longer retention times. A calibration curve with standards of known LogP values allows for the determination of the LogP of the unknown compound.
Step-by-Step Protocol:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a set of standard compounds with a range of known LogP values that bracket the expected LogP of the analyte.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R_).
-
Void Time (t_0_) Determination: Determine the column's void time by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor (k') Calculation: For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Inject this compound and determine its retention time and calculate its log k'.
-
LogP Determination: Interpolate the log k' value of the test compound onto the calibration curve to determine its LogP.
Caption: Workflow for LogP Determination via RP-HPLC.
Computational Prediction of LogP
Numerous computational models are available to predict LogP values based on a compound's structure. These methods, such as ALOGPS, are valuable for in silico screening in the early stages of discovery.[10]
Ionization Constant: pKa
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For pyrimidine derivatives, the nitrogen atoms in the ring are weakly basic. The pKa is crucial for understanding a compound's solubility, membrane permeability, and receptor-binding interactions at physiological pH.[11]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the compound have distinct UV-Vis absorbance spectra.
Methodology Rationale: The absorbance of a solution of the compound is measured across a range of pH values. As the pH changes, the equilibrium between the ionized and non-ionized forms shifts, leading to changes in the UV-Vis spectrum. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is obtained, and the pKa corresponds to the inflection point of this curve.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Sigmoidal Curve: Plot the absorbance at the chosen wavelength against the pH of each buffer.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH at the midpoint of the curve's transition is the pKa.
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons of the two methyl groups and the ethyl group. The chemical shifts of these protons will be influenced by their proximity to the pyrimidine ring and the chloro substituent. Aromatic protons are absent in this fully substituted pyrimidine ring.[12][13]
-
¹³C NMR: The spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the ring carbons will be characteristic of a substituted pyrimidine, with the carbon atom attached to the chlorine atom being significantly affected.[12][14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected, which is a definitive indicator of a monochlorinated compound.[15][16] Fragmentation patterns can provide further structural information.
Reactivity and Chemical Stability
The 4-chloro substituent on the pyrimidine ring is a key feature defining the reactivity of this molecule. The pyrimidine ring is electron-deficient due to the presence of the two nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (S_N_Ar).[5] The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.[17][18] This reactivity makes this compound a versatile building block for the synthesis of a wide range of pyrimidine derivatives with potential applications in drug discovery and materials science.
In terms of stability, while generally stable, prolonged exposure to strong nucleophiles, high temperatures, or strong acidic/basic conditions could lead to degradation or unwanted side reactions.
Conclusion
While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its physicochemical characteristics can be achieved through the application of established experimental and computational methodologies. This guide provides the foundational knowledge and practical protocols for researchers to determine key parameters such as solubility, lipophilicity, and pKa. This information is indispensable for the rational design of experiments, the interpretation of biological data, and the advancement of research programs utilizing this and other substituted pyrimidines. The inherent reactivity of the 4-chloro position, combined with the biological relevance of the pyrimidine core, positions this compound as a valuable tool in the synthesis of novel molecules for a variety of scientific applications.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research Journal, 4(2), 1-5. Available From: [Link]
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Asadi, M., Zarei, S., & Sarvestani, F. S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(6), 596–611. Available From: [Link]
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Asadi, M., Zarei, S., & Sarvestani, F. S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PubMed. Available From: [Link]
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Szałabska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. Available From: [Link]
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Garcia, A. R., Galvão, A. M., & Ilharco, L. M. (2014). Reactivity of Pyrimidine on Clean Ru(0001): Experimental and Calculated Infrared Spectra. The Journal of Physical Chemistry C, 118(30), 16748-16760. Available From: [Link]
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Fisher, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152. Available From: [Link]
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PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
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Methodological & Application
The Versatile Scaffold: Harnessing 4-Chloro-5-ethyl-2,6-dimethylpyrimidine in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine, has made it a privileged scaffold in the design of molecules that interact with a wide range of biological targets. The inherent electron-deficient nature of the pyrimidine ring, coupled with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide focuses on a specific, highly versatile pyrimidine derivative: 4-Chloro-5-ethyl-2,6-dimethylpyrimidine . The strategic placement of a reactive chloro group at the 4-position, flanked by alkyl substituents, renders this molecule an exceptionally useful building block for the synthesis of compound libraries targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme families implicated in disease.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for key transformations but also the underlying scientific rationale for experimental choices.
Physicochemical Properties and Reactivity Profile
This compound (CAS: 1178504-57-8) is a liquid at room temperature with a molecular weight of 170.64 g/mol . The key to its utility lies in the reactivity of the C4-chloro substituent. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, polarizing the carbon-chlorine bond and making the C4 position highly susceptible to nucleophilic attack. This inherent reactivity allows for a diverse range of chemical transformations, positioning this compound as a valuable intermediate in multi-step synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | PubChem |
| Molecular Weight | 170.64 g/mol | PubChem |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Purity | ≥95% | Sigma-Aldrich[1] |
Proposed Synthesis of this compound
While not extensively detailed in the literature, a plausible and robust synthesis of this compound can be envisioned through a two-step process involving a classical pyrimidine synthesis followed by chlorination.
Step 1: Synthesis of 5-Ethyl-2,6-dimethylpyrimidine-4-ol
This initial step involves the condensation of an appropriate β-dicarbonyl compound with acetamidine. Specifically, the reaction of 3-ethylpentane-2,4-dione with acetamidine hydrochloride in the presence of a base such as sodium ethoxide would yield the desired dihydroxypyrimidine.
Step 2: Chlorination of 5-Ethyl-2,6-dimethylpyrimidine-4-ol
The conversion of the hydroxyl group to a chloro group is a standard transformation in pyrimidine chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3][4][5] This reaction is often performed at elevated temperatures, and the use of a tertiary amine base like N,N-diethylaniline can facilitate the reaction.[2]
Caption: Proposed synthetic workflow for this compound.
Key Applications and Reaction Protocols in Medicinal Chemistry
The C4-chloro atom serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling and nucleophilic substitution reactions. These reactions are fundamental in generating libraries of analogues for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[6][7][8][9][10] For this compound, this reaction allows for the introduction of diverse aryl and heteroaryl groups, which are common features in kinase inhibitors that target the ATP-binding site. The electron-deficient nature of the pyrimidine ring makes the 4-chloro position particularly reactive in this transformation.
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Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the central scaffold of nucleic acids and a plethora of FDA-approved therapeutics.[1][2][3] Its inherent biological relevance and versatile chemical reactivity have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1] Substituted pyrimidines exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the synthesis of 4-chloro-5-ethyl-2,6-dimethylpyrimidine, a key intermediate for the development of diverse pyrimidine-based derivatives.
The chloro-substituent at the 4-position serves as a versatile synthetic handle, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document will detail the synthetic pathway, provide step-by-step experimental protocols, and discuss the potential applications of the resulting derivatives.
Synthetic Strategy: A Two-Step Approach to the Target Intermediate
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the pyrimidine ring to form the corresponding 4-hydroxypyrimidine precursor, followed by a chlorination reaction to yield the desired product. This approach is widely applicable to the synthesis of various substituted chloropyrimidines.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-Ethyl-2,6-dimethylpyrimidin-4-ol (Intermediate 1)
The initial step involves a condensation reaction between a β-keto ester, 2-ethylacetoacetic ester, and an amidine, acetamidine, to construct the pyrimidine ring. This is a classic and reliable method for pyrimidine synthesis.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving initial nucleophilic attack of the amidine on the ester carbonyl, followed by attack of the amidine's second nitrogen on the ketone carbonyl, and subsequent dehydration and tautomerization to yield the stable pyrimidin-4-ol.
Experimental Protocol
Materials:
-
Ethyl 2-ethylacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (1.1 eq) in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and cooling. Stir until all the sodium has dissolved.
-
Reaction with Acetamidine: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes at room temperature to form the free base of acetamidine.
-
Addition of β-Keto Ester: Add ethyl 2-ethylacetoacetate (1.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in a minimum amount of cold water. Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A white precipitate of 5-ethyl-2,6-dimethylpyrimidin-4-ol will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 2-ethylacetoacetate | C8H14O3 | 158.19 | Colorless liquid |
| Acetamidine hydrochloride | C2H7ClN2 | 94.54 | White crystalline solid |
| 5-Ethyl-2,6-dimethylpyrimidin-4-ol | C8H12N2O | 152.19 | White solid |
Part 2: Synthesis of this compound (Target Compound)
The second step is the conversion of the hydroxyl group of the pyrimidin-4-ol intermediate into a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).
Reaction Mechanism
The hydroxyl group of the pyrimidin-4-ol is converted into a better leaving group by reaction with phosphorus oxychloride. A subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group, yielding the desired 4-chloropyrimidine.
Experimental Protocol
Materials:
-
5-Ethyl-2,6-dimethylpyrimidin-4-ol (from Part 1)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-ethyl-2,6-dimethylpyrimidin-4-ol (1.0 eq) and phosphorus oxychloride (3-5 eq). N,N-Dimethylaniline (0.1 eq) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 5-Ethyl-2,6-dimethylpyrimidin-4-ol | C8H12N2O | 152.19 | - | White solid |
| Phosphorus oxychloride | POCl3 | 153.33 | 10025-87-3 | Colorless fuming liquid |
| This compound | C8H11ClN2 | 170.64 | 1178504-57-8 | Liquid |
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the ethyl and methyl groups and the overall structure of the pyrimidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Applications in Derivative Synthesis
The 4-chloro substituent in this compound is a key functional group that allows for a wide range of subsequent chemical transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles.
Caption: Versatility of 4-chloropyrimidine in derivative synthesis.
This reactivity enables the synthesis of a diverse library of compounds for biological screening. For example:
-
Amination: Reaction with primary or secondary amines yields 4-aminopyrimidine derivatives, a common motif in kinase inhibitors.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of 4-ether substituted pyrimidines.
-
Thiolation: Reaction with thiols provides 4-thioether pyrimidine derivatives.
-
Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce carbon-carbon bonds.
Conclusion and Future Perspectives
This guide provides a robust and detailed protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The described two-step synthetic route is efficient and scalable. The versatility of the 4-chloro substituent opens up a vast chemical space for the generation of novel pyrimidine derivatives. Researchers and drug development professionals can utilize this guide to synthesize a library of compounds for screening against various biological targets, thereby accelerating the discovery of new therapeutic agents. The continued exploration of substituted pyrimidines holds immense promise for addressing unmet medical needs.
References
- BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).
- SciSpace. (2021).
Sources
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, from anticancer drugs to antivirals.[1][2] Its prevalence is largely due to the structural resemblance to the nucleobases found in DNA and RNA, allowing pyrimidine-based molecules to interact with a wide array of biological targets.[3] The functionalization of the pyrimidine core is therefore a critical task for medicinal chemists. Among the most powerful and widely used methods for this purpose is the nucleophilic aromatic substitution (SNAr) reaction on halopyrimidines.[3]
4-chloropyrimidines, in particular, serve as versatile and highly valuable intermediates. The chlorine atom at the C4 position is readily displaced by a diverse range of nucleophiles, providing a direct and efficient route to 4-amino, 4-alkoxy, and 4-thio-substituted pyrimidines. This guide provides an in-depth analysis of the underlying mechanism, practical considerations, and detailed, field-proven protocols for performing nucleophilic substitution on 4-chloropyrimidines.
Pillar 1: The SNAr Mechanism on the Pyrimidine Ring
The reactivity of 4-chloropyrimidine is dictated by the electron-deficient nature of the diazine ring system.[4][5] The two electronegative nitrogen atoms withdraw electron density, making the carbon atoms—especially at the C2, C4, and C6 positions—susceptible to nucleophilic attack.[6][7] The substitution reaction does not proceed through a concerted SN2 pathway or a benzyne intermediate, but rather a stepwise addition-elimination mechanism known as SNAr.[8][9]
The Two-Step Process:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex.[7][9] The aromaticity of the pyrimidine ring is temporarily disrupted during this phase.
-
Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the final substituted pyrimidine product.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is effectively delocalized across the electronegative nitrogen atoms of the pyrimidine ring through resonance, which stabilizes this otherwise transient intermediate.[6][7]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Pillar 2: Core Principles for Protocol Design
The success of a nucleophilic substitution on 4-chloropyrimidine hinges on the careful selection of reaction conditions tailored to the specific nucleophile and substrate.
The Nature of the Nucleophile
-
Amines: Amination is one of the most common transformations. The reaction can be conducted under thermal conditions, often requiring an excess of the amine or a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HCl generated.[10][11] Alternatively, acid catalysis can be highly effective, particularly for less reactive anilines.[10][12]
-
Alcohols (Alkoxides): Alcohols are generally poor nucleophiles and require deprotonation to form the more potent alkoxide ion. Strong bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium tert-butoxide are typically used.[13]
-
Thiols (Thiolates): Thiols are excellent nucleophiles and are more acidic than their alcohol counterparts.[14] They are often converted to the corresponding thiolate in situ using a suitable base to enhance their reactivity.[14]
Choice of Solvent
The solvent plays a critical role in solubilizing reactants and influencing reaction rates.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they effectively dissolve polar reactants and do not interfere with the nucleophile through hydrogen bonding.[15] They are particularly useful when trying to avoid solvolysis (reaction with the solvent).[11]
-
Alcohols (Isopropanol, Ethanol, n-BuOH): Alcohols can serve as both solvent and reactant (in alkoxylation). They are common solvents for amination reactions but can lead to competitive alkoxy side products.[11]
-
Water: Counterintuitively, water can be an exceptional solvent for certain SNAr reactions, especially for acid-promoted aminations of fused pyrimidines with anilines, often leading to significantly higher reaction rates compared to organic solvents.[8][10][12]
The Role of Acid or Base
-
Base-Mediated: For nucleophiles like alcohols and thiols, a base is essential to generate the more reactive anionic species. For aminations, a base is used to quench the generated acid.[11]
-
Acid-Catalyzed: For weakly nucleophilic amines like anilines, a catalytic amount of a strong acid (e.g., HCl) can promote the reaction. The acid is thought to protonate a ring nitrogen, further activating the pyrimidine ring towards nucleophilic attack.[12] However, excess acid can lead to the formation of hydrolysis byproducts and protonate the amine nucleophile, rendering it inactive.[11][12] A catalytic amount (e.g., 0.1 equivalents) is often optimal.[11]
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of 4-chloropyrimidine with representative amine, thiol, and alcohol nucleophiles.
Protocol 1: Acid-Catalyzed Amination with an Aniline in Water
This protocol is adapted from modern, green chemistry approaches that leverage water as a rate-accelerating solvent for the amination of chloro-heterocycles.[8][10]
Materials and Reagents
| Reagent/Material | Purpose |
| 4-Chloropyrimidine | Electrophile |
| Aniline (or substituted aniline) | Nucleophile |
| Deionized Water | Solvent |
| Hydrochloric Acid (HCl), 1M | Catalyst |
| Saturated Sodium Bicarbonate | Quenching/Neutralization |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Sodium Sulfate | Drying Agent |
| Round-bottom flask, Stir bar | Reaction Vessel |
| Condenser | Refluxing |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the 4-chloropyrimidine. Add 0.1 equivalents of 1M aqueous HCl.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 4-aminopyrimidine.
Causality Behind Choices: Using water as a solvent can significantly accelerate the rate of amination for many heterocyclic systems.[10][12] The use of only a catalytic amount of HCl (0.1 eq) is critical; it activates the pyrimidine ring without causing excessive protonation of the aniline nucleophile or promoting significant hydrolysis of the chloropyrimidine starting material.[11][12]
Protocol 2: Base-Mediated Thiolation
This protocol details a general method for the displacement of the C4-chloro group with a thiol, a reaction that typically proceeds readily due to the high nucleophilicity of sulfur.[14][16]
Materials and Reagents
| Reagent/Material | Purpose |
| 4-Chloropyrimidine | Electrophile |
| Thiophenol (or other thiol) | Nucleophile |
| Sodium Hydride (NaH), 60% disp. | Base |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Saturated Ammonium Chloride | Quenching |
| Diethyl Ether | Extraction Solvent |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Round-bottom flask, Stir bar | Reaction Vessel |
Step-by-Step Procedure
-
Thiolate Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the thiol (1.1 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Reaction Setup: To this suspension, add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-6 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-thiopyrimidine.
Causality Behind Choices: Thiols are acidic enough to be deprotonated by a strong base like NaH, forming a highly nucleophilic thiolate anion.[14] Anhydrous DMF is an ideal polar aprotic solvent that will not interfere with the strong base or the nucleophile.[15] The reaction is performed at a low temperature initially to control the exothermic reaction of NaH and the subsequent nucleophilic attack.
Protocol 3: Base-Mediated Alkoxylation
This protocol outlines the synthesis of 4-alkoxypyrimidines via reaction with an alcohol in the presence of a strong base.[13]
Materials and Reagents
| Reagent/Material | Purpose |
| 4-Chloropyrimidine | Electrophile |
| Alcohol (e.g., Benzyl alcohol) | Nucleophile |
| Powdered Sodium Hydroxide (NaOH) | Base |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent |
| Water | Quenching |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Sodium Sulfate | Drying Agent |
| Round-bottom flask, Stir bar | Reaction Vessel |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, add finely divided sodium hydroxide (2.0 eq) and the desired alcohol (1.2 eq). Add anhydrous DMSO as the solvent.
-
Addition of Electrophile: Heat the mixture to 60-80 °C with stirring. Add the 4-chloropyrimidine (1.0 eq) to the heated mixture.
-
Reaction Conditions: Stir the reaction at 80 °C overnight or until TLC/LC-MS indicates the reaction is complete.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the 4-alkoxypyrimidine.
Causality Behind Choices: A strong base like NaOH is required to deprotonate the alcohol, forming the nucleophilic alkoxide.[13] DMSO is a suitable high-boiling polar aprotic solvent that facilitates the SNAr reaction at elevated temperatures.[13] Using powdered NaOH increases the surface area and improves the efficiency of the deprotonation step.
Data Presentation and Workflow
Summary of Typical Reaction Conditions
| Nucleophile | Reagent Conditions | Solvent(s) | Temperature | Typical Time | Reference(s) |
| Amines | 1.1-1.5 eq. Amine, 2-3 eq. Base (e.g., DIPEA) | n-BuOH, DMF | 100-120 °C | 4-24 h | [11] |
| 1.1 eq. Aniline, 0.1 eq. HCl | Water, 2-Propanol | 60-100 °C | 2-24 h | [10][12] | |
| Thiols | 1.1 eq. Thiol, 1.2 eq. Base (e.g., NaH, NaOMe) | DMF, DMSO, Alcohols | 0 °C to RT | 1-6 h | [17] |
| Alcohols | 1.2 eq. Alcohol, 2.0 eq. Base (e.g., NaOH, NaH) | DMSO, DMF, THF | 80-100 °C | 6-18 h | [13] |
General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Troubleshooting Common Issues
| Issue/Side Product | Potential Cause | Recommended Solution | Reference(s) |
| Low or No Reactivity | Insufficiently activated nucleophile; Steric hindrance; Low temperature. | Use a stronger base for alcohols/thiols; Increase reaction temperature; Consider a palladium-catalyzed coupling as an alternative. | [10][18] |
| Hydrolysis/Solvolysis | Reaction with protic solvent (water, alcohol), often promoted by strong acid. | Keep the amount of acid catalyst low (0.1 eq); Switch to a polar aprotic solvent like DMF or acetonitrile. | [11][12] |
| Formation of Di-substituted Product | Occurs if the starting material is a dichloropyrimidine (e.g., 2,4- or 4,6-). | Control stoichiometry (use ~1.0 eq of nucleophile); Lower the reaction temperature to improve selectivity for the more reactive C4 position. | [19] |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the reaction to drive it to completion; Employ a different chromatography solvent system or consider derivatization. | [11] |
Conclusion
The nucleophilic aromatic substitution of 4-chloropyrimidines is a robust and highly adaptable reaction, essential for the synthesis of a vast range of biologically active molecules. A thorough understanding of the SNAr mechanism, coupled with the rational selection of nucleophile, solvent, and catalyst, allows researchers to efficiently and selectively functionalize the pyrimidine core. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to successfully implement these critical transformations in their synthetic endeavors.
References
- Aydin, B. O. et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. This comprehensive review article focuses on the detailed pyrimidine synthesis and offers various methods, strategies and innovative approaches taken in the recent years (2020-2024).
- 10. Pyrimidines. This resource describes the chemistry of pyrimidines, including nucleophilic substitution, where leaving groups at C2, C4, and C6 can be displaced.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). This chapter discusses the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines, noting that substitution is usually C-4 selective but can be influenced by other ring substituents.
- Campodonico, P. et al. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. This source provides a diagram of the general SNAr reaction mechanism.
- BenchChem. (n.d.). Optimization of 4-Chloropyrimidine Substitution Reactions. This technical support document outlines the SNAr mechanism and provides a general protocol for the amination of 4-chloropyrimidine derivatives in water with HCl.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH. This article details how water can improve the rate of acid-promoted amination of fused pyrimidines.
- Lu, Y. et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. This chapter discusses how regioselectivity in SNAr reactions of halopyrimidines is sensitive to substituents on the ring.
- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This document provides protocols for both acid-catalyzed and base-mediated amination and discusses common side reactions like solvolysis.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. This article explains that nucleophilic substitution on heterocycles like pyrimidines occurs at the 2- and 4-positions due to resonance stabilization of the anionic intermediate.
- Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. This paper describes a method for synthesizing 4-alkoxypyridines by reacting 4-chloropyridine hydrochloride with an alcohol in DMSO with NaOH.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. This guide explains that the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. This study shows that for acid-promoted aminations, the highest rate was observed in water, and that higher concentrations of acid can lead to more solvolysis.
- The reaction of 4-chloropyridine with some amines. (n.d.). ResearchGate. This paper notes that 4-chloropyridine reacts with primary and secondary amines to form substituted 4-aminopyridines.
- BenchChem. (n.d.). Technical Support Center: Reactivity of 4-Chloropyrimidines. This document provides a general protocol for the amination of 4-chloropyrimidine.
- Scheme 30. Selective nucleophilic aromatic substitution to furnish.... (n.d.). ResearchGate. This source discusses the use of SNAr reactions to functionalize pyrimidines.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. This paper describes substitution reactions on a 4-chloropyrimidine with various nucleophiles including sodium phenoxide and sodium thiophenoxide.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. This source provides examples of SNAr reactions on chloropyrimidines.
- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. This chapter discusses the analysis of SNAr reactions on polyhalogenated heterocycles.
- Amination of halopyrimidines and 4-chloroquinazoline. (n.d.). ResearchGate. This article describes the SNAr reaction of heteroaryl chlorides with amines in water.
- How to Synthesize 2-Amino-4-chloropyrimidine?. (n.d.). Guidechem. This article describes methods for synthesizing 2-Amino-4-chloropyrimidine, a key intermediate.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkat USA. This paper notes that the reaction of halogenopyrimidines with amines is the most important reaction in pyrimidine chemistry.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents. This patent describes a method for preparing 4-amino-6-alkoxyl pyrimidines from 4,6-dichloropyrimidine compounds.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). This source mentions the conversion of pyrimidinones to chloropyrimidine derivatives using POCl₃.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. This textbook chapter explains the two-step addition-elimination SNAr mechanism.
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org. This review discusses the synthesis of thiopyrimidine derivatives.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. This paper describes both catalyst-free SNAr and Pd-catalyzed amination of dichloropyrimidines.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. This article mentions that SNAr reactions are commonplace on pyrimidines.
- Pyrimidine - Wikipedia. (n.d.). This article notes that the electron-deficient nature of pyrimidine facilitates nucleophilic aromatic substitution.
- Solvents for Nucleophilic Substitution Reactions. (2016). YouTube. This video explains why polar aprotic solvents are good for nucleophilic substitution reactions.
- 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook. This source provides information on related chloropyridine chemistry.
- 4-Amino-2-Chloropyrimidine. (n.d.). Chem-Impex. This product page highlights the use of chloropyrimidine derivatives as crucial building blocks in pharmaceutical and agrochemical research.
- Solution- and solid-phase parallel synthesis of 4-alkoxy-substituted pyrimidines with high molecular diversity. (2003). R Discovery. This article describes the synthesis of 4-alkoxypyrimidine derivatives.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. This source provides context on the synthesis of chloropyrimidine derivatives.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). This paper notes that the 4-halo substituent in pyrimidines is prone to displacement by amines.
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents. This patent describes the synthesis of chloropyrimidines from hydroxypyrimidines using phosphoryl chloride.
- Qureshi, F. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. This study reports the synthesis of 2-amino-4-chloro-pyrimidine derivatives.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). NIH. This paper highlights the utility of pyrimidine intermediates in the synthesis of bioactive molecules like adagrasib.
- Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. (n.d.). PMC - NIH. This article discusses the kinetics of reactions between a chloro-heterocycle and thiol groups.
- Reactions of Thiols. (n.d.). Chemistry Steps. This resource explains that thiols are more acidic and often more nucleophilic than alcohols.
- Reactions of thiols. (2019). YouTube. This video provides a general overview of thiol reactivity.
- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. (n.d.). NIH. This article provides context on the chlorination of alcohols.
- Product of 4-chlorobutan-1-ol treated with KOH in alcohol. (2024). Chemistry Stack Exchange. This source describes an intramolecular SN2 reaction involving an alkoxide.
- REACTIONS OF ALCOHOLS. (n.d.). This document outlines the main reaction types of alcohols, including nucleophilic substitution.
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- 18. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol & Application Notes: Suzuki-Miyaura Coupling of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Chloro-5-ethyl-2,6-dimethylpyrimidine as the electrophilic partner. Substituted pyrimidines are crucial scaffolds in medicinal chemistry and drug development, and their synthesis via C-C bond formation is of paramount importance.[1] This guide delves into the mechanistic underpinnings of the reaction, provides field-proven insights into the selection of critical reaction parameters, and offers a robust, step-by-step protocol for researchers. We address the specific challenges posed by an electron-rich, sterically hindered chloro-heteroaromatic substrate and present strategies for successful execution and optimization.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] Its mild conditions, functional group tolerance, and the low toxicity of boron reagents have made it a preferred method in modern organic synthesis.[3]
The target substrate, this compound, presents a unique challenge. Unlike simple or electron-deficient chloropyrimidines, the presence of three electron-donating alkyl groups (two methyl, one ethyl) increases the electron density on the pyrimidine ring. This strengthening of the C-Cl bond makes the initial, often rate-determining, oxidative addition step more difficult compared to electron-poor aryl chlorides.[3][4] Consequently, catalyst systems that are effective for simple chloroarenes may prove inadequate. This guide focuses on overcoming this hurdle by employing modern, highly active catalyst systems designed for challenging substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step for chloro-substrates.[2]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| This compound | 184.66 | 1.0 | 1.0 | Limiting Reagent |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2-1.5 | Use a slight excess to drive the reaction to completion. |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | Palladium Precursor (2 mol%) |
| SPhos | 410.57 | 0.04 | 0.04 | Ligand (4 mol%) |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 - 3.0 | 2.0-3.0 | Base |
| 1,4-Dioxane (anhydrous, degassed) | - | 4.0 mL | - | Solvent |
| Water (degassed) | - | 1.0 mL | - | Co-solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system for the substrate.3. Poor quality or wet reagents/solvents. | 1. Ensure rigorous exclusion of air; use freshly degassed solvents.2. Increase catalyst loading (to 3-5 mol%). Switch to a more active ligand (e.g., XPhos). Try a different palladium precursor like Pd₂(dba)₃.<[10]br>3. Use anhydrous solvents and reagents. |
| Protodeborylation of Boronic Acid | 1. Reaction temperature is too high or reaction time is too long.2. Base is too strong or concentration is too high. | 1. Lower the reaction temperature (e.g., to 80-90 °C). Monitor carefully and stop the reaction upon completion.2. Switch to a milder base like K₂CO₃ or KF. [11] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Incorrect base or solvent choice. | 1. Reduce the reaction temperature.2. Screen alternative bases and solvents. For example, try K₂CO₃ in Toluene/Ethanol. [12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that the reaction conditions are carefully selected to address the substrate's reduced reactivity. The use of modern, bulky, and electron-rich phosphine ligands is critical for activating the C-Cl bond. By following the detailed protocol and utilizing the optimization and troubleshooting advice provided, researchers in drug development and synthetic chemistry can reliably access novel 4-aryl-5-ethyl-2,6-dimethylpyrimidine derivatives for their research programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
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Application Notes & Protocols: Strategic Catalytic Functionalization of 4-Chloropyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Challenge of C4-Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous FDA-approved drugs, particularly in oncology and virology. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets. Consequently, the development of robust synthetic methods to decorate the pyrimidine ring is of paramount importance in drug discovery.
4-Chloropyrimidines are highly valuable and versatile building blocks in this endeavor. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the chlorine atom, makes the C4 position susceptible to functionalization. However, this same reactivity presents challenges. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds in oxidative addition steps, often necessitating carefully selected catalysts and harsher conditions.[1] Furthermore, in poly-halogenated pyrimidines, achieving regioselectivity is a significant hurdle, as the C4 position is generally the most electrophilic and reactive site.[2][3]
This guide provides a detailed overview of key catalytic methods for the functionalization of 4-chloropyrimidines, focusing on the underlying principles, detailed experimental protocols, and troubleshooting insights to empower chemists in their synthetic campaigns.
Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[4] For 4-chloropyrimidines, three main reactions form the bedrock of synthetic strategy: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for coupling 4-chloropyrimidines with aryl or heteroaryl boronic acids (or their esters), providing direct access to biaryl pyrimidine structures.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with the less reactive C-Cl bond.[6]
The catalytic cycle, initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the 4-chloropyrimidine to the Pd(0) center is often the rate-limiting step.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloropyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and ligand (if separate).
-
Solvent Addition: Add the degassed solvent(s). The reaction mixture is typically heterogeneous.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Component | Recommended Reagents/Conditions | Rationale & Expert Insights[5][6][7] |
| Palladium Source | Pd(PPh₃)₄ (5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a classic choice, but often requires higher temperatures. Pd(dppf)Cl₂ is generally more robust and efficient for activating C-Cl bonds. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | An inorganic base is crucial for the transmetalation step. K₃PO₄ is a strong, effective base. KF can be used, particularly with boronic esters. The base is often used as a 2M aqueous solution. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF (often with H₂O) | Aprotic solvents are standard. The addition of water can increase the solubility of the base and accelerate transmetalation. Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can significantly reduce reaction times.[5] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides.[8] For 4-chloropyrimidines, this reaction provides a direct route to 4-aminopyrimidines, a privileged scaffold in kinase inhibitors.[4] The reaction is highly sensitive to the choice of ligand and base, as the oxidative addition of the C-Cl bond is challenging and side reactions like hydrodehalogenation can occur.[1]
Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition/reductive elimination cycle. A key step is the deprotonation of the amine by a strong, non-nucleophilic base to form the palladium-amido complex prior to reductive elimination. Bulky, electron-rich phosphine ligands are essential to promote both the difficult oxidative addition and the final C-N bond-forming reductive elimination.[1][9]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the base (1.4-2.0 eq.) to a dry Schlenk flask or sealed tube.
-
Reagent Addition: Add the 4-chloropyrimidine (1.0 eq.), the amine (1.1-1.2 eq.), the palladium precatalyst (1-5 mol%), and the ligand (1.2-1.5x Pd).
-
Solvent Addition: Add dry, degassed solvent.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
| Component | Recommended Reagents/Conditions | Rationale & Expert Insights[1][8][10] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycles | Pre-catalysts (palladacycles) are often preferred as they form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂. |
| Ligand | RuPhos, BrettPhos, XPhos, Josiphos | Bulky, electron-rich biarylphosphine or ferrocene-based ligands are essential for activating the inert C-Cl bond. Standard ligands like PPh₃ are generally ineffective. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is the most common and effective choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be used, but may require a more active catalyst system. |
| Solvent | Toluene, 1,4-Dioxane, CPME | Use strictly anhydrous, degassed solvents. Water can lead to catalyst deactivation and promote hydrodehalogenation side reactions. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a reliable method for forming a C(sp²)–C(sp) bond between a 4-chloropyrimidine and a terminal alkyne.[11][12] This reaction is instrumental for accessing alkynylpyrimidines, which are versatile intermediates and key structural motifs in various biologically active compounds. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[12]
The process involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. Concurrently, the copper(I) cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, facilitating the key C-C bond formation.
Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-chloropyrimidine (1.0 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (0.5-10 mol%).
-
Solvent and Base: Add the degassed solvent and the amine base (e.g., Et₃N or DIPEA, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe and stir the mixture at room temperature.
-
Reaction: If necessary, gently heat the reaction (40-80 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent, wash with aqueous NH₄Cl solution to remove copper salts, followed by a water wash. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Component | Recommended Reagents/Conditions | Rationale & Expert Insights[11][12] |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and effective precatalyst for this transformation. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential in the traditional Sonogashira for activating the alkyne. Copper-free conditions exist but often require different ligands and bases. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | The amine acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. It also scavenges the HX formed during the reaction. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are crucial for reproducible results. |
Part 2: Advanced and Alternative Strategies
While palladium catalysis is dominant, other methods offer unique advantages in terms of cost, reactivity, and the ability to forge bonds inaccessible through traditional means.
Nickel-Catalyzed Couplings
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[13] Nickel systems can exhibit different chemospecificity and are particularly effective for activating strong C-O or C-F bonds, suggesting distinct mechanistic pathways that can be exploited for challenging substrates like chloropyrimidines.[14][15] Nickel catalysis can be applied to Suzuki-type reactions and has also been used in electrochemical cross-couplings.[16]
C-H Functionalization
Direct C-H functionalization is a modern, atom-economical strategy that avoids the pre-functionalization of substrates (e.g., into boronic acids).[17] This approach typically uses a directing group (DG) on the pyrimidine substrate to guide a transition metal catalyst (often Pd, Ru, or Rh) to a specific C-H bond, leading to highly regioselective arylation, olefination, or alkylation.[18][19] For example, an N-alkylamino group at the C2 position can direct the functionalization of the C5-position of the pyrimidine ring.[19]
Sources
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- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel‐Catalyzed Csp2−OMe Functionalization for Chemoselective Aromatic Homologation En Route to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic Transformations via C—H Activation 2 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 18. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Chloro-5-ethyl-2,6-dimethylpyrimidine as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Drug Discovery
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] As a fundamental building block of DNA and RNA, its structural features are readily recognized by biological systems.[1] In the realm of oncology and inflammation, protein kinases have emerged as critical therapeutic targets, and pyrimidine derivatives have proven to be exceptionally effective as kinase inhibitors.[2] Their success stems from the pyrimidine core's ability to mimic the adenine ring of ATP, enabling competitive binding to the kinase hinge region through crucial hydrogen bond interactions.[3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective targeted therapies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine as a key intermediate in the synthesis of novel kinase inhibitors. We will delve into the synthetic utility of this building block, providing detailed protocols for key chemical transformations and outlining the rationale behind experimental choices.
The Strategic Advantage of this compound
The structure of this compound offers a unique combination of features that make it an attractive starting material for the synthesis of kinase inhibitors:
-
Reactive C4-Chloro Substituent: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a wide range of substituents.
-
Steric and Electronic Tuning: The methyl groups at the 2- and 6-positions, along with the ethyl group at the 5-position, provide steric bulk and electronic modulation that can influence the binding affinity and selectivity of the final inhibitor. These substituents can be strategically chosen to optimize interactions within the ATP-binding pocket of the target kinase.
-
Scaffold Rigidity: The pyrimidine core provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to the target protein.[4]
Key Synthetic Transformations and Protocols
The C4-chloro group of this compound is the primary site for chemical modification. The following sections detail robust and field-proven protocols for its conversion into diverse amino- and aryl-substituted pyrimidines, the foundational scaffolds for many kinase inhibitors.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Aminopyrimidine Derivatives
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by various nucleophiles, particularly amines. This reaction is a straightforward and widely used method for the synthesis of 4-aminopyrimidine derivatives.
Rationale: The reaction proceeds via a Meisenheimer intermediate, and its efficiency can be influenced by the nucleophilicity of the amine and the reaction conditions. Microwave irradiation has been shown to significantly accelerate this transformation compared to conventional heating.[5][6]
Experimental Protocol: Microwave-Assisted SNAr with Anilines [5][6]
This protocol describes the general procedure for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (1.2 equivalents)
-
Ethanol (or other suitable high-boiling solvent)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a 5 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and the desired substituted aniline (1.2 mmol, 1.2 equiv.).
-
Add ethanol (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-30 minutes with magnetic stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-5-ethyl-2,6-dimethylpyrimidine derivative.
Data Presentation: Representative SNAr Reactions
| Entry | Aniline Derivative | Product | Yield (%) | Reference |
| 1 | 4-Toluidine | 5-Ethyl-2,6-dimethyl-N-(p-tolyl)pyrimidin-4-amine | >95 | [5] |
| 2 | 4-Aminophenol | 4-((5-Ethyl-2,6-dimethylpyrimidin-4-yl)amino)phenol | >90 | [5] |
| 3 | 3,4,5-Trimethoxyaniline | N-(3,4,5-Trimethoxyphenyl)-5-ethyl-2,6-dimethylpyrimidin-4-amine | ~90 | [6] |
Note: Yields are based on analogous reactions with 2-chloro-4,6-dimethylpyrimidine and are expected to be similar for the title compound.
Diagram: SNAr Workflow
Caption: General workflow for the microwave-assisted SNAr reaction.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylpyrimidine Derivatives
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds. It is particularly valuable for introducing aryl or heteroaryl moieties at the C4-position of the pyrimidine ring, which are common features in many kinase inhibitors.
Rationale: The catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[7]
Experimental Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids [7]
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic Acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (6 mL) and degassed water (1.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-ethyl-2,6-dimethylpyrimidine derivative.
Diagram: Suzuki Coupling Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Compounds
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Chemistry
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them a "privileged scaffold".[1][3] This inherent biocompatibility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer (e.g., 5-Fluorouracil), viral infections (e.g., Zidovudine), and bacterial infections (e.g., Trimethoprim).[1][4]
The vast therapeutic potential of pyrimidine derivatives continues to drive research into novel and efficient synthetic methodologies.[3][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental procedures for synthesizing pyrimidine-based compounds. We will delve into the mechanistic rationale behind experimental choices, present detailed, field-proven protocols, and explore modern techniques that enhance efficiency and align with the principles of green chemistry. Our focus will be on the celebrated Biginelli reaction, a powerful and versatile one-pot synthesis that remains a staple in the organic chemist's toolkit.[7][8][9]
Core Synthetic Strategy: The Biginelli Multicomponent Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][10][11] The reaction's enduring popularity stems from its operational simplicity, the ready availability of starting materials, and its ability to generate structurally diverse molecules with significant pharmacological potential.[9][12]
Mechanistic Underpinnings: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting syntheses. While several pathways have been proposed, extensive NMR studies support a mechanism proceeding through an N-acyliminium ion intermediate.[13][14]
The currently accepted mechanism involves three key stages:
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea. This step forms a key N-acyliminium ion intermediate, which is the rate-determining step.[7][13]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.[14][15] This addition forms an open-chain ureide intermediate.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidinone ring system.[7][15]
Causality in Experimental Design
The success of the Biginelli reaction hinges on the careful selection of catalysts, energy sources, and solvents.
-
The Role of the Catalyst: The reaction is acid-catalyzed. [15] * Brønsted Acids (e.g., HCl, H₂SO₄): These were used in the original protocol and function by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with urea. [16][17] * Lewis Acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃): These have become highly popular as they are often more efficient, require milder conditions, and can be used in smaller, catalytic amounts. [15][18]They coordinate to the carbonyl oxygen, achieving a similar activation to Brønsted acids but often with higher yields and fewer side products. [19]* Energy Input: Enhancing Reaction Efficiency:
-
Conventional Heating: The classic approach involves refluxing the reactants in a solvent like ethanol for several hours. [17][20]While reliable, this method can be slow and energy-intensive. [8] * Microwave Irradiation: This technique has revolutionized the Biginelli reaction. [21]Microwave energy directly couples with polar molecules in the mixture, leading to rapid, uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields, making it a cornerstone of green chemistry. [22][23][24] * Ultrasonic Irradiation: Sonication provides energy through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. [25][26]This process creates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction, often at room temperature. [27]* Solvent Selection: The Shift to Greener Chemistry:
-
Protic Solvents: Ethanol is the traditional solvent, effectively dissolving the reactants and facilitating the reaction under reflux. [20] * Solvent-Free (Neat) Conditions: A significant advance, particularly in conjunction with microwave heating or grinding, is the elimination of solvents altogether. [24][28]This approach minimizes chemical waste, simplifies product work-up, and is highly cost-effective, aligning perfectly with green chemistry principles. [8][29]
-
Detailed Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and clarity.
Protocol 1: Classical Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol follows the traditional, robust method of synthesis via conventional heating.
Materials:
-
4-methoxybenzaldehyde (10 mmol, 1.36 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (HCl, 4-5 drops)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and 20 mL of ethanol.
-
Stir the mixture to dissolve the solids as much as possible.
-
Carefully add 4-5 drops of concentrated HCl to the flask. The catalyst initiates the reaction cascade.
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Place the flask in an ice bath for approximately 20-30 minutes. The product will precipitate as a crystalline solid. This step maximizes the recovery of the product, which is less soluble in cold ethanol.
-
Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold ethanol (2 x 5 mL). This wash removes soluble impurities without significantly dissolving the desired product.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure white crystals. This is a critical step to ensure the removal of any remaining starting materials or side products.
-
Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This modern protocol demonstrates a green, rapid, and high-yield approach. [24][28] Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Sulfamic Acid, 20 mol % or Yb(OTf)₃, 5 mol %) [15][24] Procedure:
-
In a 10 mL microwave reaction vial containing a small magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the chosen catalyst.
-
Cap the vial tightly. Ensure the Teflon wedge is correctly positioned for safe pressure release.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: 120°C, 10 minutes reaction time, with stirring. [22][23]The microwave irradiation will rapidly heat the mixture, drastically accelerating the reaction.
-
After the irradiation cycle is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into 20 mL of ice-cold water. The solidified product will precipitate out.
-
Stir the slurry for 5 minutes to ensure complete precipitation and to dissolve any unreacted urea.
-
Filter the solid product using a Hirsch funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure dihydropyrimidinone.
-
Dry the product and determine the yield.
Protocol 3: Ultrasound-Assisted Synthesis
This protocol utilizes sonication for an energy-efficient synthesis at or near room temperature. [27][30] Materials:
-
Chalcone derivative (prepared from an aldehyde and acetophenone, 1 mmol)
-
Thiourea (1.2 mmol)
-
Potassium Hydroxide (KOH, catalyst)
-
Ethanol
Procedure:
-
In a thick-walled flask, dissolve the chalcone (1 mmol) and thiourea (1.2 mmol) in ethanol.
-
Add a catalytic amount of KOH.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level in the flask.
-
Turn on the sonicator (typically operating at a frequency of 35-45 kHz).
-
Irradiate the mixture for 20-30 minutes at room temperature. [27]The ultrasonic waves provide the energy for the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
Purification: Recrystallize from a suitable solvent like ethanol to obtain the pure pyrimidine-2-thione derivative.
Data Presentation and Characterization
A systematic approach to data collection and analysis is essential for validating experimental outcomes.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Classical | Protocol 2: Microwave | Protocol 3: Ultrasound |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Ultrasonic Waves |
| Catalyst | Brønsted Acid (HCl) | Lewis/Solid Acid | Base (KOH) |
| Solvent | Ethanol | Solvent-Free | Ethanol |
| Reaction Time | 3-4 hours | 10 minutes | 20-30 minutes |
| Temperature | ~80°C | 120°C | Room Temperature |
| Typical Yield | Moderate to Good | Excellent | Good to Excellent |
| Work-up | Precipitation & Filtration | Precipitation & Filtration | Precipitation & Filtration |
Structural Validation
Confirming the identity and purity of the synthesized compounds is a non-negotiable step. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule by showing the chemical environment of hydrogen and carbon atoms. [24][30]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [30]* Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H, C=O, and C=S bonds within the pyrimidine ring system. [23]* Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid product.
Caption: General experimental workflow for pyrimidine synthesis and validation.
Conclusion
The synthesis of pyrimidine-based compounds is a dynamic and evolving field, crucial for advancing drug discovery. The Biginelli reaction, in both its classical and modern iterations, provides a powerful and adaptable platform for creating diverse molecular libraries. By leveraging contemporary technologies such as microwave irradiation and ultrasound, researchers can now execute these syntheses with greater speed, efficiency, and environmental responsibility. The protocols and insights provided in this guide are designed to empower scientists to confidently and successfully synthesize these vital heterocyclic compounds, paving the way for the next generation of therapeutic agents.
References
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). IJSAT. Retrieved January 19, 2026, from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Biginelli Reaction. (n.d.). PowerPoint Presentation. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 19, 2026, from [Link]
-
Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. Retrieved January 19, 2026, from [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved January 19, 2026, from [Link]
-
A review on the synthesis and therapeutic potential of pyrimidine derivatives. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]
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Synthetic chemistry of pyrimidines and fused pyrimidines: A review. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett. Retrieved January 19, 2026, from [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology. Retrieved January 19, 2026, from [Link]
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Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved January 19, 2026, from [Link]
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Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. (n.d.). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. Retrieved January 19, 2026, from [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules. Retrieved January 19, 2026, from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]
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Biginelli Reaction. (2021). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society. Retrieved January 19, 2026, from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved January 19, 2026, from [Link]
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Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2013). ACS Combinatorial Science. Retrieved January 19, 2026, from [Link]
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Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. Retrieved January 19, 2026, from [Link]
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Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. Retrieved January 19, 2026, from [Link]
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Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. Retrieved January 19, 2026, from [Link]
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The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]
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Biginelli reaction: Significance and symbolism. (2024). Wisdomlib. Retrieved January 19, 2026, from [Link]
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A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]
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A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Journal of the Iranian Chemical Society. Retrieved January 19, 2026, from [Link]
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Application of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine in Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 4-Chloro-5-ethyl-2,6-dimethylpyrimidine as a versatile starting scaffold for Structure-Activity Relationship (SAR) studies. Pyrimidine derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Their ability to mimic the purine core of ATP allows them to effectively target the ATP-binding sites of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[2][3][4] This guide will detail the synthesis of the core scaffold, strategies for analog synthesis, and protocols for biological evaluation, empowering researchers to systematically explore the chemical space around this promising pyrimidine core to develop novel therapeutic agents.
Rationale for Utilizing this compound
The selection of this compound as a foundational scaffold for SAR studies is predicated on several key structural and chemical attributes:
-
Strategic Points of Diversification: The pyrimidine ring is substituted with functionalities that allow for controlled and diverse chemical modifications. The chlorine atom at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a primary handle for introducing a wide range of substituents. The ethyl group at C5 and the methyl groups at C2 and C6 provide steric and electronic features that can be systematically modified to probe their influence on biological activity.
-
Synthetic Tractability: The synthesis of the core scaffold and its subsequent derivatization are achievable through well-established and robust chemical methodologies, making it an accessible starting point for medicinal chemistry campaigns.
-
Bioisosteric Potential: The pyrimidine core is a well-known bioisostere of the purine ring system, a key component of ATP.[2] This inherent structural mimicry provides a strong foundation for designing competitive inhibitors for ATP-dependent enzymes, such as kinases.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a two-step process involving the condensation of a β-diketone with an amidine to form a pyrimidone, followed by chlorination.
Step 1: Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one
This initial step involves a classical pyrimidine synthesis via the condensation of 3-ethylpentane-2,4-dione with acetamidine hydrochloride.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 3-ethylpentane-2,4-dione and acetamidine hydrochloride.
-
Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one.
Step 2: Chlorination to Yield this compound
The pyrimidone from the previous step is converted to the desired chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.[5][6]
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Designing and Synthesizing an Analog Library for SAR Studies
The chloro-substituent at the C4 position is the primary handle for diversification. A library of analogs can be generated using various palladium-catalyzed cross-coupling reactions.
General Workflow for Analog Synthesis
The following diagram illustrates a general workflow for generating a diverse library of C4-substituted pyrimidine analogs.
Caption: Workflow for generating a diverse analog library.
Protocol for Suzuki Cross-Coupling
This reaction introduces aryl or heteroaryl moieties at the C4 position.
Protocol:
-
To a microwave vial, add this compound, the desired aryl/heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Sonogashira Cross-Coupling
This reaction introduces alkynyl groups at the C4 position.
Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%).
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Protocol for Buchwald-Hartwig Amination
This reaction introduces a variety of primary and secondary amines at the C4 position.
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add the amine (1.2 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation: A Hypothetical SAR Study Targeting Aurora Kinase A
To illustrate the application of this scaffold, we propose a hypothetical SAR study targeting Aurora Kinase A, a serine/threonine kinase that is a key regulator of mitosis and a well-established target in oncology.[4]
Rationale for Target Selection
Pyrimidine-based scaffolds are known to be effective inhibitors of various kinases, including Aurora kinases.[4] The general structure of 4-substituted-5-ethyl-2,6-dimethylpyrimidine allows for the exploration of key interactions within the ATP-binding pocket of Aurora Kinase A.
Proposed SAR Exploration Strategy
The following diagram outlines the key structural modifications to be explored in this hypothetical SAR study.
Caption: Key structural modifications for SAR exploration.
Biological Assays
Protocol:
-
A radiometric kinase assay can be employed using purified recombinant Aurora Kinase A.
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide substrate), and [γ-³²P]ATP in an appropriate assay buffer.
-
Add varying concentrations of the synthesized pyrimidine analogs to the reaction mixture.
-
Incubate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a phosphocellulose membrane.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.
This assay determines the effect of the compounds on the viability of cancer cell lines that overexpress Aurora Kinase A (e.g., HCT116, MCF-7).
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.[7]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Data Analysis and Interpretation
The data from the biological assays should be compiled and analyzed to establish a clear Structure-Activity Relationship.
Quantitative Data Summary
| Compound ID | C4-Substituent (R) | Aurora Kinase A IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Scaffold | -Cl | >10,000 | >100 |
| Analog 1 | Phenyl | 5,200 | 75.3 |
| Analog 2 | 4-Methoxyphenyl | 2,100 | 42.1 |
| Analog 3 | 3-Aminophenyl | 850 | 15.8 |
| Analog 4 | Phenylethynyl | 4,500 | 68.9 |
| Analog 5 | Anilino | 980 | 18.2 |
This is a table with hypothetical data for illustrative purposes.
Physicochemical Properties and Druglikeness
The synthesized compounds should be evaluated for their druglike properties using computational methods. Lipinski's Rule of Five is a useful guideline for assessing the oral bioavailability of a compound.[8][9]
Lipinski's Rule of Five:
-
Molecular weight < 500 Daltons
-
LogP < 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
These parameters should be calculated for each analog to guide the optimization process towards compounds with favorable pharmacokinetic profiles.
Conclusion
This compound represents a highly valuable and synthetically accessible scaffold for the development of novel therapeutic agents through systematic SAR studies. Its amenability to a range of chemical modifications, particularly at the C4 position, allows for the rapid generation of diverse chemical libraries. By combining robust synthetic protocols with targeted biological assays, researchers can effectively explore the chemical space around this pyrimidine core to identify potent and selective inhibitors for a variety of biological targets, including protein kinases. The methodologies and protocols outlined in this guide provide a solid framework for initiating and advancing drug discovery programs based on this promising chemical scaffold.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Ruiz, J., de la Torre, M. C., & Sierra, M. A. (2007). The Buchwald-Hartwig reaction. Chemical Society Reviews, 36(11), 1795–1806. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
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Antimicrobial Susceptibility Testing Protocols. Taylor & Francis Group. [Link]
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Application Notes and Protocols for the Analytical Development of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Introduction
4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active compounds.[1][2] The pyrimidine core is a fundamental building block in numerous pharmaceuticals, making the purity and characterization of such intermediates critical for drug discovery and development.[3][4] Accurate and reliable analytical methods are essential to ensure the quality, consistency, and impurity profile of this compound, thereby safeguarding the integrity of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and protocols for the analytical method development and validation for this compound. The methodologies outlined herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, ensuring scientific integrity and adherence to regulatory expectations.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [7] |
| Molecular Weight | 170.64 g/mol | |
| Appearance | Liquid | |
| Storage | Room Temperature |
These properties suggest that the compound is amenable to analysis by both high-performance liquid chromatography (HPLC) and gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay Determination
Reversed-phase HPLC is a versatile and widely used technique for the analysis of pyrimidine derivatives.[8][9] The following method is proposed as a starting point for the analysis of this compound.
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the analyte. The pyrimidine ring, along with the alkyl and chloro substituents, will interact favorably with the C18 stationary phase. A gradient elution is proposed to ensure the effective separation of the main component from potential impurities with a wide range of polarities. The mobile phase composition, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. UV detection is selected due to the presence of the pyrimidine ring, which is a chromophore that absorbs in the UV region.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[9]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a Water/Acetonitrile (50:50 v/v) mixture to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given that this compound is a liquid at room temperature, it is expected to be sufficiently volatile for GC analysis.
Rationale for Method Selection
A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of a wide range of organic molecules. The temperature program is designed to elute the analyte and any potential volatile impurities within a reasonable time frame while ensuring good separation. Electron impact (EI) ionization is a standard technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and library matching.[10]
Experimental Protocol
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
This compound reference standard.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Further dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) for analysis.
GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C-Cl bonds.
-
UV-Visible Spectroscopy: The UV spectrum will show absorption maxima characteristic of the pyrimidine ring, which can be useful for quantitative analysis.[12][13]
Analytical Method Validation
Validation of the developed analytical methods is a critical step to ensure they are suitable for their intended purpose.[14][15] The validation should be performed in accordance with ICH guidelines.[6]
Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Validation Workflow
Caption: A logical workflow for the validation of an analytical method.
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the analysis of this compound. The proposed HPLC and GC-MS methods, along with the principles of spectroscopic characterization and method validation, will enable researchers and scientists to ensure the quality and consistency of this important chemical intermediate. It is imperative to remember that these protocols serve as a starting point, and optimization may be necessary based on the specific instrumentation and sample matrix encountered. A thorough validation will ultimately demonstrate the suitability of the chosen method for its intended application in a regulated environment.
References
- ACS Publications. (n.d.). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | The Journal of Physical Chemistry A.
- SpringerLink. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- SpringerLink. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- PubMed. (2009, December 3). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubMed. (2008, October 21). The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
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- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
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- Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine.
- BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ChemicalBook. (2025, July 24). 4-Chloro-6-ethyl-5-fluoropyrimidine.
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Analysis of Pyrimidine Derivatives by High-Performance Liquid Chromatography: A Method Development Guide
Abstract
This technical guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrimidine derivatives. These nitrogenous heterocyclic compounds are fundamental to life as components of nucleic acids and are the structural basis for numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] Consequently, robust and reliable analytical methods are paramount for quality control, pharmacokinetic studies, and clinical monitoring. This document outlines the strategic selection of chromatographic modes, column chemistries, mobile phases, and detection parameters, with a focus on explaining the rationale behind these choices. A detailed, step-by-step protocol for the analysis of the anticancer drug 5-Fluorouracil and its related compound, uracil, is presented, alongside a thorough discussion of method validation according to ICH guidelines.
Introduction: The Analytical Challenge of Pyrimidine Derivatives
Pyrimidine and its derivatives are a broad class of compounds with significant chemical and therapeutic diversity. From the essential nucleobases uracil, thymine, and cytosine to synthetic drugs like 5-Fluorouracil (5-FU) and Zidovudine, their polarity can range significantly. This diversity presents a distinct analytical challenge: developing a single HPLC methodology is often impractical. The choice of analytical technique is therefore dictated by the specific properties of the analyte and the sample matrix.
While Reversed-Phase HPLC (RP-HPLC) is the most common workhorse for moderately polar pyrimidine derivatives, highly polar compounds, such as nucleotides, often require alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography to achieve adequate retention and separation.[3][4][5]
Strategic Method Development: A Rational Approach
Effective HPLC method development is a systematic process, not one of trial and error. The goal is to achieve a reliable separation with good resolution, symmetrical peak shapes, and a reasonable analysis time. The following sections detail the critical decisions and the scientific reasoning behind them.
Choosing the Right Chromatographic Mode
The first and most critical decision is the selection of the appropriate chromatographic mode. This choice is fundamentally based on the polarity of the target pyrimidine derivatives.
-
Reversed-Phase (RP-HPLC): This is the most widely used technique for the analysis of pyrimidine derivatives.[1] It employs a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). RP-HPLC is ideal for pyrimidine bases and nucleosides of moderate polarity. The retention mechanism is primarily based on hydrophobic interactions between the analytes and the stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrimidine derivatives, such as nucleotides or certain metabolites that exhibit poor retention in RP-HPLC, HILIC is a powerful alternative.[3][4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][6] This technique facilitates the retention of polar compounds that would otherwise elute in the void volume in reversed-phase mode.[5][7]
-
Ion-Pair Chromatography: This technique is a variation of RP-HPLC and is particularly useful for the analysis of ionic or ionizable pyrimidine derivatives like nucleotides.[8][9][10] An ion-pairing reagent, such as a tetraalkylammonium salt, is added to the mobile phase.[11] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[9][11]
The logical workflow for selecting the appropriate chromatographic mode and subsequent method development steps is illustrated in the diagram below.
Caption: Workflow for HPLC method development for pyrimidine derivatives.
Stationary Phase (Column) Selection
For RP-HPLC, the octadecylsilane (C18) bonded phase is the most common starting point due to its high hydrophobicity and wide availability.[1] However, other phases can offer different selectivities:
-
C8 columns are less retentive and may be suitable for more hydrophobic pyrimidine derivatives.
-
Phenyl-Hexyl columns can provide alternative selectivity through π-π interactions with the aromatic pyrimidine ring.[12]
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving the desired separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable pyrimidine derivatives. It is crucial to buffer the mobile phase at a pH where the analytes are in a single ionic form (either fully protonated or deprotonated), typically at least 2 pH units away from their pKa. This prevents peak broadening and shifting retention times. Phosphate and acetate buffers are commonly used.
Detection
The aromatic nature of the pyrimidine ring makes UV detection the most common and straightforward choice. The selection of the detection wavelength is crucial for sensitivity. Most pyrimidine derivatives have a UV absorbance maximum in the range of 250-280 nm.[13][14][15] For instance, a wavelength of 254 nm is often used for 5-Fluorouracil.[16][17] A photodiode array (PDA) detector is highly recommended during method development as it can provide spectral information and help in identifying co-eluting peaks. For applications requiring higher sensitivity and specificity, such as analyzing low concentrations in biological matrices, mass spectrometry (MS) detection is the preferred choice.[1][18]
Protocol: Isocratic RP-HPLC Method for 5-Fluorouracil and Uracil
This protocol describes a validated isocratic RP-HPLC method for the simultaneous determination of 5-Fluorouracil (an anticancer drug) and Uracil (a related compound and potential impurity).
Equipment and Reagents
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for mobile phase and sample filtration
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 (pH adjusted to 4.5 with phosphoric acid) : Methanol (95:5, v/v)[19] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 266 nm[19] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Rationale for Conditions:
-
C18 Column: Provides good hydrophobic retention for both 5-FU and uracil.
-
Mobile Phase: The low percentage of methanol ensures adequate retention of these relatively polar compounds. The phosphate buffer at pH 4.5 maintains a consistent ionization state for the analytes, leading to sharp and symmetrical peaks.
-
Detection Wavelength: 266 nm provides good sensitivity for both analytes.
Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 4.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix 950 mL of this buffer with 50 mL of methanol. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Fluorouracil and 10 mg of Uracil reference standards and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation (from Plasma)
For the analysis of pyrimidine derivatives in biological fluids like plasma, sample preparation is critical to remove proteins and other interfering substances.[20][21]
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile to precipitate proteins.[20]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to generate a calibration curve.
-
Inject 20 µL of the prepared sample solution.
-
Identify and quantify the peaks of 5-Fluorouracil and Uracil based on their retention times and the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[22][23][24][25] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits after minor changes (e.g., pH ±0.2, organic modifier ±2%). |
A validated method for 5-FU has shown linearity in the concentration range of 0.1–2.0 µg/mL.[18] Another study demonstrated linearity from 10 µg/ml to 100 µg/ml with a correlation coefficient of 0.999.[16]
Troubleshooting Common HPLC Issues
Effective troubleshooting is essential for maintaining data quality.[26]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drifting Retention Times | Column temperature fluctuations, mobile phase composition changing, column not equilibrated. | Use a column oven, prepare fresh mobile phase, ensure adequate column equilibration time.[27][28] |
| Broad or Tailing Peaks | Column contamination or degradation, mismatched sample solvent and mobile phase, secondary interactions. | Use a guard column, flush the column with a strong solvent, dissolve the sample in the mobile phase.[27][28] |
| High Backpressure | Blockage in the system (frit, column, tubing), mobile phase precipitation. | Filter mobile phase and samples, flush the system, replace the column if necessary.[27] |
| Ghost Peaks | Contamination in the injector or mobile phase, carryover from previous injections. | Clean the injector, use high-purity solvents, run blank injections.[26] |
Conclusion
The analysis of pyrimidine derivatives by HPLC is a versatile and powerful technique. A rational, systematic approach to method development, grounded in the physicochemical properties of the analytes, is key to success. By carefully selecting the chromatographic mode, optimizing stationary and mobile phases, and performing a thorough validation, researchers can develop robust and reliable methods for the accurate quantification of these important compounds in both research and quality control environments.
References
-
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). MDPI. Available at: [Link]
-
An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. (2009). PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. YMC. Available at: [Link]
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. (2014). PubMed Central. Available at: [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2021). Agilent Technologies. Available at: [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. Available at: [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. (2022). Bitesize Bio. Available at: [Link]
-
Reversed Phase Retention of Uracil Using Kinetex C18. (2022). Phenomenex. Available at: [Link]
-
A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. (2016). National Institutes of Health. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PubMed Central. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. Available at: [Link]
-
Troubleshooting in HPLC: A Review. (2022). International Journal for Scientific Research & Development. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2011). PubMed Central. Available at: [Link]
-
Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. Available at: [Link]
-
Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (2012). Journal of Food and Drug Analysis. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]
-
Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography: An Update. (2019). LCGC International. Available at: [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque, Inc.. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Available at: [Link]
-
Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes. (1990). PubMed. Available at: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2017). National Institutes of Health. Available at: [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). PubMed Central. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]
-
How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. Available at: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2018). PubMed Central. Available at: [Link]
-
Wavelength dependence of pyrimidine dimer formation in DNA of human skin irradiated in situ with ultraviolet light. (1993). PubMed Central. Available at: [Link]
-
Origin of ultraviolet damage in DNA. (1991). PubMed. Available at: [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. Available at: [Link]
-
UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells. (1998). National Institutes of Health. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]
Sources
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- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
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- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. agilent.com [agilent.com]
- 12. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important chemical intermediate. Here, we will delve into the critical aspects of the synthesis, from the initial formation of the pyrimidinone core to the final chlorination and purification, offering practical solutions to common experimental challenges.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached in a two-step sequence. The first stage involves the construction of the pyrimidine ring to form the precursor, 5-ethyl-2,6-dimethylpyrimidin-4-one. This is followed by a chlorination step to yield the final product. Each stage presents unique challenges and opportunities for optimization.
Caption: Overall workflow for the synthesis of this compound.
II. Stage 1: Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4-one
The formation of the pyrimidinone ring is a crucial first step. A common and effective method is a variation of the Pinner pyrimidine synthesis, which involves the condensation of a β-ketoester with an amidine.[1]
Frequently Asked Questions (FAQs) - Stage 1
Q1: My yield of 5-ethyl-2,6-dimethylpyrimidin-4-one is low. What are the likely causes?
A1: Low yields in this condensation reaction can often be attributed to several factors:
-
Ineffective Base: The choice and quality of the base are critical. Potassium hydroxide in an alcoholic solvent is a common choice.[2] Ensure the base is fresh and anhydrous. The presence of water can hydrolyze the ester and impede the reaction.
-
Reaction Time and Temperature: These reactions often require prolonged heating (reflux) to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before work-up.
-
Purity of Starting Materials: Impurities in the ethyl 2-ethylacetoacetate or acetamidine hydrochloride can lead to side reactions and lower yields. It is advisable to use high-purity reagents.
-
pH of Work-up: During the work-up, the pH adjustment is crucial for the precipitation of the product. Careful acidification is necessary to protonate the pyrimidinone, making it less soluble in the aqueous phase.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: Byproduct formation is often a result of side reactions of the starting materials or the product itself under the reaction conditions.
-
Control of Reaction Temperature: While reflux is often necessary, excessive heat can lead to decomposition and side reactions. Maintain a steady reflux without vigorous boiling.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Order of Addition: Adding the acetamidine hydrochloride to the mixture of the β-ketoester and base can sometimes improve selectivity by controlling the concentration of the reactive species.
Experimental Protocol: Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4-one
| Reagent | MW | Equivalents | Amount |
| Ethyl 2-ethylacetoacetate | 158.19 | 1.0 | (user defined) |
| Acetamidine Hydrochloride | 94.54 | 1.1 | (user defined) |
| Potassium Hydroxide | 56.11 | 1.2 | (user defined) |
| Ethanol | - | - | (as solvent) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol.
-
To this solution, add ethyl 2-ethylacetoacetate.
-
In a separate flask, dissolve acetamidine hydrochloride in a minimal amount of absolute ethanol and add this solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethyl acetate.[2]
III. Stage 2: Chlorination of 5-ethyl-2,6-dimethylpyrimidin-4-one
The conversion of the pyrimidinone to the corresponding chloropyrimidine is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs) - Stage 2
Q1: My chlorination reaction is incomplete, and I still see starting material. What should I do?
A1: Incomplete chlorination is a frequent issue. Consider the following:
-
Reaction Temperature and Time: The reaction often requires elevated temperatures, typically refluxing in POCl₃ or a high-boiling solvent like toluene.[3] Ensure the reaction is heated for a sufficient duration. Modern solvent-free methods in a sealed reactor at 140-160°C for a few hours have also proven effective.
-
Purity of POCl₃: Phosphorus oxychloride is sensitive to moisture. Use fresh or distilled POCl₃ for optimal reactivity.
-
Use of a Base: The addition of a tertiary amine, such as triethylamine or pyridine, can act as a scavenger for the HCl generated during the reaction, which can sometimes drive the reaction to completion.[2]
-
Excess POCl₃: While equimolar approaches are being developed, traditionally, an excess of POCl₃ is used to act as both the reagent and the solvent.
Q2: The work-up of my reaction is difficult, and I'm experiencing product loss. What are the best practices?
A2: The quenching of POCl₃ is highly exothermic and requires careful handling.
-
Controlled Quenching: Always cool the reaction mixture to room temperature or below before quenching. Slowly and carefully pour the reaction mixture onto crushed ice or a cold aqueous base solution (e.g., saturated sodium carbonate). Never add water to the reaction mixture.
-
pH Adjustment: After quenching, the pH should be carefully adjusted to a neutral or slightly basic pH (around 8-9) with a saturated solution of sodium carbonate or another suitable base. This will precipitate the chlorinated pyrimidine product.
-
Extraction: The product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
Caption: Troubleshooting decision tree for the chlorination step.
Experimental Protocol: Chlorination of 5-ethyl-2,6-dimethylpyrimidin-4-one
| Reagent | MW | Equivalents | Amount |
| 5-ethyl-2,6-dimethylpyrimidin-4-one | 152.19 | 1.0 | (user defined) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | (user defined) |
| Triethylamine | 101.19 | 1.1 | (user defined) |
| Toluene | - | - | (as solvent) |
Procedure:
-
To a solution of 5-ethyl-2,6-dimethylpyrimidin-4-one in toluene, add triethylamine.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture to a pH of 8-9 with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
IV. Purification of this compound
The final product is a liquid at room temperature and requires purification to remove any remaining starting material, byproducts, and reagents.[4]
Frequently Asked Questions (FAQs) - Purification
Q1: What is the best method to purify the final product?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: For larger quantities, fractional distillation under reduced pressure is often the most effective method to obtain a high-purity liquid product.
-
Flash Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Recrystallization: If the product is a low-melting solid or can be induced to crystallize, recrystallization from a suitable solvent like hexanes can be effective.
Q2: What are some recommended solvent systems for flash column chromatography?
A2: A good starting point for developing a flash chromatography method is to use a mixture of a non-polar and a polar solvent. For this compound, a gradient of ethyl acetate in hexanes is a common choice. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. For more polar impurities, a system of methanol in dichloromethane might be more effective.
V. References
-
Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidines. Ber. Dtsch. Chem. Ges.1885 , 18, 759-760.
-
Wang, H., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules2012 , 17, 4533-4544. [Link]
-
CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
-
Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891 , 24, 1317-1319.
-
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49, 6937-6963.
-
CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. A rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43, 2923-2925.
-
Biotage. Some Tips for Achieving Greener, Safer Flash Chromatography. [Link]
-
More, U. B. One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian J. Chem.2008 , 20, 2333-2336.
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
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- 3. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Purification Techniques for Chlorinated Pyrimidines
Welcome to the Technical Support Center for the purification of chlorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these critical intermediates. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles for effective problem-solving and optimization.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your purification workflows in a practical question-and-answer format.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid chlorinated pyrimidines, leveraging differences in solubility.[1] However, achieving high purity and yield can be challenging.
Question: My chlorinated pyrimidine is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.
-
Causality: At the point of saturation, the temperature of the solution is still above the melting point of your impure compound, causing it to separate as a molten oil. Impurities can also disrupt crystal lattice formation, favoring an amorphous, oily state.
-
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation point and lower the temperature at which the compound begins to come out of solution.
-
Slower Cooling: Allow the solution to cool more slowly. Gradual cooling provides the necessary time for ordered crystal lattice formation. Avoid placing the hot flask directly in an ice bath. Let it cool to room temperature first, then gradually cool it further.
-
Solvent System Modification: If using a single solvent, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
-
Question: The recovery of my chlorinated pyrimidine after recrystallization is very low. What are the likely causes and how can I improve the yield?
Answer: Low recovery is a common issue in recrystallization and can often be attributed to several factors.
-
Causality: The most frequent reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Other causes include premature crystallization during hot filtration or incomplete precipitation.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter paper.
-
Maximize Precipitation: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of your compound and induce maximum precipitation.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more material.
-
B. Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating chlorinated pyrimidines from impurities based on their differential adsorption to a stationary phase.[2]
Question: My chlorinated pyrimidine is not moving from the origin (stuck on top of the column). What should I do?
Answer: A compound that does not move down the column is an indication that it is too strongly adsorbed to the stationary phase (typically silica gel) with the chosen mobile phase.
-
Causality: The polarity of your eluent is too low to effectively compete with the stationary phase for binding to your compound. Chlorinated pyrimidines, while generally not extremely polar, can have sufficient polarity to bind strongly to silica gel.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a typical normal-phase setup (silica gel), if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using dichloromethane, consider adding a small percentage of methanol.
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation and a reasonable elution time.[2]
-
Check for Compound Instability: In some cases, highly reactive chlorinated pyrimidines may decompose on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in your eluent.
-
Question: My chlorinated pyrimidine is eluting with all the impurities as a single band. How can I improve the separation?
Answer: Co-elution of your product and impurities indicates that the chosen mobile phase is not providing adequate resolution.
-
Causality: The polarity of the eluent may be too high, causing all components to move too quickly down the column without sufficient interaction with the stationary phase for separation. Alternatively, the impurities may have very similar polarities to your product.
-
Solutions:
-
Decrease Eluent Polarity: If the Rf value of your compound on TLC is very high (e.g., > 0.6), decrease the polarity of your mobile phase. This will increase the retention time of all components on the column, allowing for better separation.
-
Try a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity for your separation. For example, if a hexane/ethyl acetate mixture is not working, try a dichloromethane/methanol or a toluene/acetone system.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.
-
Consider Reversed-Phase Chromatography: If your chlorinated pyrimidine and impurities are not well-separated on normal-phase silica, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a different selectivity and achieve the desired separation.[2]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of chlorinated pyrimidines.
Q1: What are the most common impurities I should expect in my crude chlorinated pyrimidine?
A1: The impurities in your crude product will largely depend on the synthetic route and work-up procedure. Common impurities include:
-
Unreacted Starting Material: Incomplete chlorination can leave residual hydroxypyrimidines.
-
Over-chlorinated or Under-chlorinated Byproducts: Depending on the number of hydroxyl groups, you might have a mixture of mono-, di-, or trichlorinated pyrimidines.
-
Hydrolysis Products: Chlorinated pyrimidines can be susceptible to hydrolysis back to the corresponding hydroxypyrimidine, especially during aqueous work-up.[3]
-
Residual Chlorinating Agent and Byproducts: If phosphorus oxychloride (POCl₃) is used, residual POCl₃ and its hydrolysis products (phosphoric acid, hydrochloric acid) can be present.
-
Solvents: Residual reaction or extraction solvents.
Q2: How do I choose the right purification technique for my chlorinated pyrimidine?
A2: The choice of purification technique depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization: This is the preferred method for solid compounds with good crystallinity and when the impurities have different solubility profiles. It is often the most efficient method for removing small amounts of impurities.
-
Column Chromatography: This is a more versatile technique suitable for both solid and liquid compounds and is particularly useful for separating mixtures of compounds with similar polarities.
-
Distillation: For liquid chlorinated pyrimidines with sufficient thermal stability, distillation can be an effective purification method, especially for removing non-volatile impurities.[4]
-
Acid-Base Extraction: This technique is useful for separating acidic or basic chlorinated pyrimidines from neutral impurities, or vice-versa.[5][6][7] For example, an aminopyrimidine can be extracted into an aqueous acidic solution, leaving neutral impurities in the organic layer.
Q3: How can I safely and effectively remove residual phosphorus oxychloride (POCl₃) after a chlorination reaction?
A3: Quenching excess POCl₃ must be done with extreme caution as the reaction with water is highly exothermic.[8]
-
Recommended Procedure (Reverse Quench): The safest method is to slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate.[9] This ensures that the POCl₃ is always the limiting reagent in the quench flask, allowing for better temperature control. The reaction should be performed in a fume hood, and the temperature of the quenching mixture should be monitored and kept low.
-
Avoid Quenching with Alcohols: While POCl₃ reacts with alcohols, this is generally not recommended as it can form toxic organophosphate byproducts that can complicate purification.[9]
-
Distillation: If the product is stable, excess POCl₃ can be removed by distillation under reduced pressure before the aqueous work-up.[8][10]
Q4: My chlorinated pyrimidine seems to be decomposing during purification. What could be the cause?
A4: Chlorinated pyrimidines can be sensitive to certain conditions.
-
Hydrolysis: As mentioned, exposure to water, especially under acidic or basic conditions, can lead to hydrolysis. Work-up procedures should be performed as quickly as possible, and prolonged contact with aqueous layers should be avoided.
-
Acidic Conditions: Some chlorinated pyrimidines are unstable on acidic stationary phases like silica gel. If you suspect decomposition on a silica gel column, consider using neutral alumina or deactivating the silica with triethylamine.
-
Thermal Instability: Some chlorinated pyrimidines may decompose at high temperatures. If you are considering distillation, it is important to know the thermal stability of your compound and perform the distillation under reduced pressure to lower the boiling point.
III. Experimental Protocols & Data
A. Step-by-Step Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your chlorinated pyrimidine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for your separation using TLC. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
B. Solubility Data
The following table provides a summary of known solubility information for some common chlorinated pyrimidines. This data is crucial for selecting appropriate solvents for purification and reactions.
| Chlorinated Pyrimidine | Water Solubility | Organic Solvent Solubility |
| 4,6-Dichloropyrimidine | Slightly soluble[11] | Soluble in organic solvents[11][12]; Soluble in 95% ethanol (50 mg/mL)[13] |
| 2,4,6-Trichloropyrimidine | Insoluble[2][14][15][16] | Soluble in chloroform and ethyl acetate[14][15] |
| 2,4,5,6-Tetrachloropyrimidine | Insoluble | Soluble in many organic solvents |
Note: This table is not exhaustive. It is always recommended to perform small-scale solubility tests with your specific compound and a range of solvents to determine the optimal conditions for purification.
IV. Visualization of Workflows
A. Recrystallization Workflow
Caption: A typical workflow for the purification of a solid chlorinated pyrimidine by recrystallization.
B. Column Chromatography Workflow
Caption: The general workflow for purifying a chlorinated pyrimidine using flash column chromatography.
V. Safety Precautions
Working with chlorinated pyrimidines and the reagents used in their synthesis and purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles, and a lab coat.
-
Fume Hood: All manipulations involving chlorinated pyrimidines and volatile reagents, especially phosphorus oxychloride, must be conducted in a well-ventilated chemical fume hood.[17]
-
Handling Phosphorus Oxychloride (POCl₃):
-
POCl₃ is highly corrosive and toxic.[17] It reacts violently with water, releasing heat and toxic fumes.[3][18]
-
Always handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3]
-
Have an appropriate quenching agent (e.g., dry sand, vermiculite) and a spill kit readily available. DO NOT use water to clean up POCl₃ spills. [19]
-
For detailed safety information, always consult the Safety Data Sheet (SDS) for phosphorus oxychloride.[3]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reaction mixtures, in accordance with your institution's hazardous waste disposal procedures.[18][20]
This technical support guide is intended to be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
VI. References
-
How can I properly quench POCl3? - ResearchGate. (2020, September 14). Retrieved January 19, 2026, from [Link]
-
4,6-Dichloropyrimidine - SLT. (n.d.). Retrieved January 19, 2026, from [Link]
-
CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
My friend phosphorus oxychloride | Chemical Space - WordPress.com. (2009, June 3). Retrieved January 19, 2026, from [Link]
-
2,4,6-Trichloropyrimidine - ChemBK. (2024, April 10). Retrieved January 19, 2026, from [Link]
-
US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved January 19, 2026, from [Link]
-
US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Wiley-VCH 2006 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - ACS Publications. (2010, August 23). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Retrieved January 19, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Retrieved January 19, 2026, from [Link]
-
US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acid-Base Extraction.1. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acid-base extraction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]
-
2,4-Dichloropyrimidine - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acid-Base Extraction Tutorial - YouTube. (2020, March 22). Retrieved January 19, 2026, from [Link]
-
US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved January 19, 2026, from [Link]
-
US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
2,4,5,6-Tetrachloropyrimidine | C4Cl4N2 | CID 15690 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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"common side reactions in the synthesis of polysubstituted pyrimidines"
Welcome to the technical support center for the synthesis of polysubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the efficiency and success of your pyrimidine syntheses.
Part 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for accessing dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1][2][3] However, this seemingly straightforward reaction can be plagued by side reactions that affect yield and purity.
FAQ 1: I'm experiencing a low yield (<40%) in my Biginelli reaction. What are the likely culprits and how can I optimize the reaction?
Low yields in the Biginelli reaction are a frequent challenge. The primary causes often revolve around four key areas: suboptimal catalysis, competing side reactions, incomplete cyclization, and inappropriate reaction conditions.[4]
-
Suboptimal Catalyst: The classical Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrates.[4] Modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, Cu(OTf)₂), have demonstrated superior performance by enhancing the reaction rate and improving yields.[1][5]
-
Competing Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes the starting materials.[4][6] Another significant byproduct can be the Hantzsch-type 1,4-dihydropyridine.[6]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[4]
-
Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction's success. While ethanol is commonly used, exploring other solvents or even solvent-free conditions can be beneficial for certain substrates.[7]
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: A troubleshooting workflow for addressing low yields in the Biginelli reaction.
FAQ 2: I'm observing an unexpected fluorescent byproduct. What is it and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[6] This pathway directly competes with the desired Biginelli reaction.
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[6]
FAQ 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[6][7]
Identification and Prevention:
-
Characterization: The presence of N-acylureas can be confirmed by spectroscopic methods such as NMR and mass spectrometry. The key is to look for a structure that incorporates the β-ketoester and urea moieties but has not undergone the full cyclization with the aldehyde.
-
Prevention:
-
Stoichiometry: Using a slight excess of urea (e.g., 1.5 equivalents) can sometimes favor the desired three-component reaction.
-
Catalyst Choice: A well-chosen catalyst can accelerate the desired condensation-cyclization cascade, outcompeting the formation of the N-acylurea.
-
Experimental Protocol 1: Minimizing Hantzsch Byproduct Formation
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
| Reagent | Amount | Molar Equiv. |
| Aldehyde | 1 mmol | 1 |
| β-ketoester | 1 mmol | 1 |
| Urea | 1.5 mmol | 1.5 |
| Sulfated Zirconia | 50 mg | - |
| Ethanol (for work-up) | As needed | - |
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[6]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[6]
-
Stir the mixture at a controlled temperature of 60°C.[6]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[6]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[6]
-
Add a small amount of ethanol and stir for 5 minutes.[6]
-
Filter the solid product and wash with cold ethanol.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[6]
Part 2: Troubleshooting the Pinner Synthesis of Pyrimidines
The Pinner synthesis is a versatile method for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines.[8] However, it is highly sensitive to reaction conditions, and several side reactions can occur.
FAQ 1: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
The Pinner synthesis is susceptible to several side reactions, including:
-
Self-condensation of the 1,3-dicarbonyl compound: This is a common issue, especially with more acidic dicarbonyls.[6]
-
Hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt): This is a critical challenge as the intermediates are highly moisture-sensitive.[4][6]
-
Incomplete cyclization: This can lead to a mixture of products and unreacted starting materials.[6]
Key to Success: Strict Anhydrous Conditions
The imidate salt intermediate is highly susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Glassware: Thoroughly dry all glassware in an oven before use.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[4]
Troubleshooting Workflow for Pinner Synthesis
Caption: A troubleshooting guide for common side reactions in the Pinner synthesis.
Experimental Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework with an emphasis on preventing common side reactions.
| Reagent | Amount | Molar Equiv. |
| 1,3-Dicarbonyl compound | 10 mmol | 1 |
| Amidine hydrochloride | 10 mmol | 1 |
| Sodium ethoxide | 10 mmol | 1 |
| Anhydrous ethanol | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, dissolve sodium ethoxide (10 mmol) in anhydrous ethanol (25 mL).
-
To this solution, add the amidine hydrochloride (10 mmol) and stir for 30 minutes at room temperature to generate the free amidine.
-
In a separate flame-dried flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (25 mL).
-
Add the solution of the 1,3-dicarbonyl compound dropwise to the amidine solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for the time determined by TLC monitoring.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: General Troubleshooting and Best Practices
FAQ 1: How does N- vs. C-Alkylation competition arise and how can it be controlled?
In the synthesis of substituted pyrimidines, particularly when dealing with ambident nucleophiles like enolates, the competition between N-alkylation and C-alkylation can be a significant issue. The outcome is often influenced by the nature of the electrophile and the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: As a general guideline, "hard" electrophiles (e.g., those with a higher charge density and less polarizability) tend to react at the "harder" nucleophilic center (often the oxygen or nitrogen atom), leading to O- or N-alkylation. Conversely, "softer" electrophiles (e.g., those with a lower charge density and greater polarizability, like alkyl iodides) tend to react at the "softer" carbon center, favoring C-alkylation.[9]
-
Solvent Effects: The choice of solvent can also play a crucial role. Protic solvents can solvate and stabilize the harder nucleophilic center, potentially favoring C-alkylation. Aprotic solvents may favor N- or O-alkylation.[10]
FAQ 2: What is the impact of reactant purity on the outcome of pyrimidine synthesis?
The purity of starting materials is paramount for a successful reaction. Impurities can act as catalysts for side reactions or inhibitors for the main reaction, leading to low yields and complex product mixtures.[6][7] It is always recommended to use high-purity reagents and to purify them if there is any doubt about their quality.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Wikipedia. (n.d.). Biginelli reaction.
- PPT. (n.d.). BIGINELLI REACTION.
- RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.
- Organic Chemistry Portal. (2000). Biginelli Reaction.
- The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Reddit. (2011).
Sources
- 1. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Coupling with 4-Chloropyrimidines
Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heteroaryl chlorides. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust understanding for future success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with 4-chloropyrimidines in Suzuki couplings.
Q1: My Suzuki coupling with a 4-chloropyrimidine is failing or giving very low yields. What are the most likely culprits?
A1: Failure or low yields in these reactions typically stem from a few key areas. Firstly, the C-Cl bond, while activated by the electron-deficient pyrimidine ring, is inherently less reactive than C-Br or C-I bonds, making the oxidative addition step more challenging.[1] Secondly, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Other common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the quality of your boronic acid.
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The two most common side reactions are the homocoupling of your boronic acid and protodeboronation. Homocoupling, the coupling of two boronic acid molecules, is often exacerbated by the presence of oxygen, so ensuring a strictly inert atmosphere is crucial.[1][2] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be promoted by water and certain bases at elevated temperatures.[1][3] Using high-purity boronic acids or switching to more stable boronate esters (e.g., pinacol esters) can help mitigate these side reactions.[2][3]
Q3: Is microwave irradiation a good option for these reactions?
A3: Absolutely. Microwave-assisted synthesis can be highly effective for Suzuki couplings of 4-chloropyrimidines. It often leads to dramatically reduced reaction times (e.g., 15-20 minutes) and can improve yields, sometimes even with lower catalyst loading.[4] The rapid heating can help overcome the activation barrier for the oxidative addition of the C-Cl bond.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific experimental challenges.
Problem 1: Low or No Product Formation
A systematic screening of reaction parameters is the most effective way to address low or no product formation. Below is a logical workflow to pinpoint the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Step 1: Evaluate the Catalyst System
The choice of palladium catalyst and ligand is paramount for activating the C-Cl bond of 4-chloropyrimidines.
-
Expertise & Experience: While Pd(PPh₃)₄ is a classic catalyst, it may not be active enough for less reactive aryl chlorides.[5] Modern catalyst systems often employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote the challenging oxidative addition and reductive elimination steps.[6][7] N-heterocyclic carbenes (NHCs) are another powerful class of ligands to consider.
-
Trustworthiness: Start with a reliable, well-characterized pre-catalyst. If you are preparing your catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, ensure both are of high quality.
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | Readily available, good starting point. |
| Pd(dppf)Cl₂ | dppf | 1-3 | Effective for many cross-couplings. |
| Pd₂(dba)₃ / SPhos | SPhos | 1-3 | Highly active for aryl chlorides.[6][7] |
| Pd₂(dba)₃ / XPhos | XPhos | 1-3 | Excellent for sterically hindered substrates.[6][7] |
Step 2: Optimize the Base
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.
-
Expertise & Experience: The choice of base can significantly impact reaction rates and yields. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8] For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be beneficial. If you suspect protodeboronation, a milder base like KF could be a good option.
-
Trustworthiness: Ensure your base is finely powdered and dry, especially when using anhydrous conditions. The solubility of the base in the reaction medium is also a critical factor.
Step 3: Screen Solvents
The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Expertise & Experience: Aprotic solvents like 1,4-dioxane, THF, and DMF, often with a small amount of water, are frequently employed.[8] The addition of water can be beneficial, but an excess can promote protodeboronation. Alcoholic solvent mixtures have also been shown to enhance reactivity in some cases.[9]
-
Trustworthiness: Always use high-purity, degassed solvents. Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.
Step 4: Check Reagent Quality
The purity and stability of your boronic acid are critical.
-
Expertise & Experience: Boronic acids can degrade over time, especially if not stored properly. They can also contain impurities that inhibit the catalyst. If you suspect issues with your boronic acid, consider using a freshly purchased batch or purifying the existing one. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.
-
Trustworthiness: Analyze your boronic acid by NMR to confirm its purity before use.
Problem 2: Dealing with Side Reactions
Understanding the mechanisms of common side reactions is key to mitigating them.
Caption: Catalytic cycles for the desired Suzuki reaction and common side reactions.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Protocol: Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can also be beneficial.
-
-
Preventing Protodeboronation: This is a common fate for boronic acids, especially electron-deficient or heteroaryl boronic acids, under basic conditions and at higher temperatures.[3]
Experimental Protocols
Here are detailed, step-by-step methodologies for performing Suzuki coupling with 4-chloropyrimidines.
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if required, 2-10 mol%), and the base (2.0-3.0 mmol).[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][10]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave vial, combine the 4-chloropyrimidine (0.5 mmol), the arylboronic acid (0.6-0.75 mmol), the palladium catalyst (0.5-5 mol%), and the base (1.0-1.5 mmol).[4]
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane/H₂O) and a magnetic stir bar.[4]
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor and irradiate the mixture at the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 10-30 minutes).[4]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.[4]
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. Available at: [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available at: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Semantic Scholar. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehalogenation of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Welcome to the technical support center for the dehalogenation of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the dehalogenation of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a low yield of the dehalogenated product, with a significant amount of unreacted this compound remaining. What are the potential causes and how can I improve the conversion?
A: Low conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, and reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the cornerstone of this transformation. Its activity can be compromised by:
-
Improper Activation: Palladium on carbon (Pd/C) and other supported catalysts often require activation to remove surface oxides and ensure accessibility of the active sites.
-
Solution: Before adding the substrate, pre-reduce the catalyst under a hydrogen atmosphere in the reaction solvent for 30-60 minutes.
-
-
Catalyst Poisoning: Trace impurities in your reagents or solvent can poison the catalyst. Common culprits include sulfur, thiols, and other strong coordinating species.
-
Solution: Use high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, consider purifying your starting material or using a fresh batch of solvent.
-
-
Insufficient Catalyst Loading: The catalyst loading might be too low for the reaction to proceed efficiently.
-
Solution: While typically ranging from 1-10 mol%, you can incrementally increase the catalyst loading to see if conversion improves.
-
-
-
Inefficient Hydrogen Source/Pressure: The choice and delivery of the hydrogen source are critical.
-
Hydrogen Gas: If using hydrogen gas, ensure a leak-free system and adequate pressure. For laboratory-scale reactions, a balloon of hydrogen is often sufficient, but for stubborn reactions, a pressurized hydrogenation vessel may be necessary.
-
Transfer Hydrogenation: When using hydride sources like formic acid, ammonium formate, or isopropanol, the efficiency of the hydrogen transfer can be a limiting factor.[1]
-
Solution: Ensure the transfer agent is used in stoichiometric excess. For example, a large excess of formic acid or its salt is typically required.
-
-
-
Inadequate Mixing: In heterogeneous catalysis with Pd/C, efficient mixing is crucial for bringing the substrate, hydrogen, and catalyst into contact.
-
Solution: Use a stir bar and stir plate that provide vigorous agitation. For larger scale reactions, mechanical stirring is recommended.
-
-
Incorrect Solvent Choice: The solvent plays a role in substrate solubility and catalyst dispersion.
-
Solution: Polar solvents like methanol, ethanol, and ethyl acetate are commonly used and generally effective.[2] If solubility is an issue, a co-solvent system might be beneficial.
-
Issue 2: Formation of Side Products (Hydrodechlorination of Other Groups, Ring Reduction)
Q: Besides my desired product, I'm observing the formation of unexpected side products. How can I minimize these and improve the selectivity of my reaction?
A: The formation of side products often indicates that the reaction conditions are too harsh or that the catalytic system is not selective enough.
Potential Causes & Solutions:
-
Over-reduction of the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to reduction under certain conditions, leading to di- or tetrahydro-pyrimidine derivatives.[3][4]
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. Often, room temperature and atmospheric pressure are sufficient for dehalogenation.
-
Catalyst Choice: Raney Nickel can be more aggressive and prone to ring reduction compared to palladium-based catalysts.[2] Sticking with Pd/C or other palladium catalysts is advisable.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent further reduction of the product.
-
-
-
Decomposition of Starting Material or Product: The pyrimidine core can be sensitive to strongly acidic or basic conditions, which can arise during the reaction.
-
Solution:
-
Addition of a Base: The dehalogenation reaction produces HCl as a byproduct, which can create an acidic environment. Adding a mild, non-nucleophilic base like magnesium oxide, calcium carbonate, or a tertiary amine (e.g., triethylamine) can neutralize the acid and prevent degradation.[3]
-
-
Issue 3: Inconsistent Reaction Times and Reproducibility
Q: I'm finding it difficult to get consistent results. Sometimes the reaction is complete in a few hours, and other times it stalls. What could be causing this variability?
A: Inconsistent results are often traced back to subtle variations in experimental setup and reagent quality.
Potential Causes & Solutions:
-
Variable Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.
-
Solution: If possible, use the same batch of catalyst for a series of experiments. When switching to a new batch, it's good practice to run a small-scale test reaction to gauge its activity.
-
-
Atmosphere Control: Inadequate inert atmosphere or leaks in the hydrogenation setup can introduce oxygen, which can deactivate the catalyst.
-
Solution: Ensure your reaction vessel is properly purged with an inert gas (nitrogen or argon) before introducing hydrogen. Check all connections for leaks.
-
-
Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction rate.
-
Solution: Use anhydrous solvents, especially if you are using a hydride transfer reagent that can react with water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic dehalogenation of this compound?
A1: The most widely accepted mechanism for palladium-catalyzed hydrodehalogenation involves a catalytic cycle.
The cycle begins with the oxidative addition of the active Pd(0) species to the carbon-chlorine bond of the pyrimidine. This is followed by a hydride transfer from the hydrogen source (e.g., H2) to the palladium center, displacing the chloride. Finally, reductive elimination yields the dehalogenated pyrimidine product and regenerates the active Pd(0) catalyst.
Q2: Which catalyst is best for this reaction?
A2: 5% or 10% Palladium on Carbon (Pd/C) is the most common and generally effective catalyst for this type of transformation due to its high activity, ease of handling, and recyclability. Other palladium catalysts, such as palladium on calcium carbonate or barium sulfate, have also been used successfully for the dehalogenation of chloropyrimidines.[3] Raney Nickel is another option but can be more reactive and may lead to over-reduction.[2]
Q3: What are the recommended reaction conditions?
A3: A good starting point for the dehalogenation of this compound is to use 5-10 mol% of 10% Pd/C in methanol or ethanol at room temperature under a hydrogen atmosphere (balloon pressure). The addition of a stoichiometric amount of a mild base like sodium acetate or triethylamine is also recommended to neutralize the HCl formed during the reaction.
| Parameter | Recommended Range | Notes |
| Catalyst | 5-10% Pd/C | Can be adjusted based on reactivity. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Choose based on substrate solubility. |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Transfer hydrogenation reagents can also be used. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may increase side reactions.[5][6] |
| Base (optional but recommended) | Sodium Acetate, Triethylamine, MgO | Neutralizes HCl byproduct.[3] |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS. |
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) will typically show the less polar product running higher than the more polar starting material. For GC-MS, you will observe the disappearance of the peak corresponding to the mass of the starting material and the appearance of a new peak corresponding to the mass of the dehalogenated product.
Q5: Is it possible to perform this dehalogenation selectively in the presence of other reducible functional groups?
A5: Yes, catalytic hydrogenation for dehalogenation is often chemoselective. The C-Cl bond on an aromatic ring is generally more labile to hydrogenolysis than many other functional groups. For instance, it is often possible to selectively dehalogenate in the presence of esters, amides, and even some nitro groups under carefully controlled, mild conditions. However, more easily reducible groups like alkenes, alkynes, and benzyl ethers will likely be reduced under these conditions.
Experimental Protocol: Standard Dehalogenation of this compound
This protocol provides a general procedure for the catalytic dehalogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Methanol (or Ethanol)
-
Sodium Acetate (or Triethylamine)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (or ethanol).
-
Add sodium acetate (1.1 eq) to the solution.
-
Carefully add 10% Pd/C (0.05-0.10 eq) to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Introduce a balloon of hydrogen gas into the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
References
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. Available at: [Link]
- Selective dehalogenation - USRE28865E - Google Patents.
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common challenges encountered during the two primary stages of the synthesis: the initial pyrimidine ring formation and the subsequent chlorination step.
Overview of the Synthetic Strategy
The most direct and reliable route to this compound involves a two-step process. First, the construction of the pyrimidine core to form the precursor, 5-ethyl-2,6-dimethylpyrimidin-4-ol. Second, the conversion of the hydroxyl group to the target chloro-substituent via a deoxychlorination reaction.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Synthesis of 5-Ethyl-2,6-dimethylpyrimidin-4-ol (Precursor)
The formation of the pyrimidine ring is a classic condensation reaction. While robust, yield can be compromised by issues with starting materials, reaction conditions, and side reactions.
Frequently Asked Questions (FAQs): Precursor Synthesis
Question 1: My condensation reaction has a low yield, with a significant amount of unreacted starting materials detected. What are the likely causes?
Answer: Low conversion is typically traced back to one of four key areas:
-
Base Stoichiometry and Strength: The base, commonly sodium ethoxide or methoxide, serves to deprotonate the β-dicarbonyl compound (3-ethyl-2,4-pentanedione), forming the nucleophilic enolate. Insufficient base will lead to incomplete enolate formation. Ensure you are using at least one full equivalent relative to the dicarbonyl compound.
-
Amidine Quality: The amidine salt (acetamidine hydrochloride) must be of high quality and, critically, should be kept dry. Amidines are hygroscopic and can hydrolyze, rendering them inactive for the cyclization.[1] Using freshly prepared or properly stored amidine is recommended.
-
Reaction Time and Temperature: This condensation is generally not instantaneous. It often requires heating to reflux for several hours to proceed to completion.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached its endpoint before workup.[1]
-
Solvent Purity: The alcohol solvent (e.g., ethanol) must be anhydrous. Water can interfere with the base and promote hydrolysis of intermediates and starting materials.[1]
Question 2: I'm observing a major byproduct that is difficult to separate from my desired pyrimidinol precursor. What could it be?
Answer: The most probable byproduct is from the self-condensation of your β-dicarbonyl starting material, 3-ethyl-2,4-pentanedione. This can occur if the amidine is not reactive enough or is added too slowly, allowing the enolate of the dicarbonyl to attack another molecule of the dicarbonyl. To mitigate this, ensure the amidine salt is present and well-mixed before or during the addition of the base, promoting the desired intermolecular cyclization over the undesired self-condensation.[3]
Protocol 1: Synthesis of 5-Ethyl-2,6-dimethylpyrimidin-4-ol
Materials:
-
3-Ethyl-2,4-pentanedione
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium metal for in situ preparation)
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous ethanol, followed by sodium ethoxide (1.1 equivalents). If preparing in situ, add sodium metal (1.1 eq.) to the ethanol and allow it to fully dissolve.
-
Add acetamidine hydrochloride (1.0 eq.) and 3-ethyl-2,4-pentanedione (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting materials by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 5-6. The product will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-ethyl-2,6-dimethylpyrimidin-4-ol.
Part 2: Troubleshooting the Chlorination of 5-Ethyl-2,6-dimethylpyrimidin-4-ol
This deoxychlorination step is the most critical for achieving a high yield of the final product and is often the source of experimental difficulties. The reaction typically uses phosphorus oxychloride (POCl₃), a powerful but hazardous reagent.
Frequently Asked Questions (FAQs): Chlorination
Question 1: My chlorination is incomplete. TLC analysis shows both my product and a significant amount of the starting pyrimidinol. How can I improve conversion?
Answer: Incomplete conversion is a very common issue. The pyrimidinol exists in tautomeric equilibrium with its pyrimidinone form, and the latter is less reactive. Several factors can be adjusted to drive the reaction to completion:
-
Excess POCl₃: Traditionally, this reaction is run using a large excess of POCl₃, which acts as both the reagent and the solvent.[4] This high concentration ensures the equilibrium is pushed towards the chlorinated product. A typical range is 5-10 equivalents.
-
Temperature and Reaction Time: This reaction requires significant thermal energy. Heating to reflux (the boiling point of POCl₃ is ~107 °C) is standard. If conversion is still low, extending the reflux time is the first step.
-
Use of a Tertiary Amine Catalyst: Adding a catalytic amount (0.1-0.2 eq.) or even a full equivalent of a tertiary amine like N,N-dimethylaniline or pyridine can significantly accelerate the reaction.[5][6] The amine activates the POCl₃, forming a more reactive phosphonium intermediate, which more readily chlorinates the pyrimidine ring.
Question 2: The reaction mixture turned into a dark, intractable tar upon heating. What causes this decomposition?
Answer: Tar formation is indicative of decomposition, usually caused by excessive heat or prolonged reaction times. While the reaction requires high temperatures, leaving it at reflux for an excessive period (e.g., >24 hours) or heating it well above the reflux temperature of POCl₃ can lead to polymerization and degradation of the electron-rich pyrimidine ring. It is crucial to monitor the reaction and stop it once the starting material is consumed.
Question 3: My yield is low after workup, and I suspect product loss during the quenching of POCl₃. How can I perform the workup more efficiently?
Answer: The workup of POCl₃ is highly exothermic and must be performed with extreme caution. The standard procedure of pouring the reaction mixture onto crushed ice can lead to localized pH changes and potential hydrolysis of the product back to the starting pyrimidinol if not controlled.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and water. This dissipates heat effectively.
-
Neutralization: After the initial quench, the solution will be highly acidic. Slowly neutralize it with a base like sodium carbonate or sodium hydroxide solution while keeping the temperature low with an ice bath. The product will precipitate or can be extracted.
-
Extraction: The target compound is soluble in many organic solvents. After neutralization, perform a thorough extraction with a solvent like dichloromethane or ethyl acetate to recover the product from the aqueous phase.
Question 4: For scale-up, I want to avoid using a large excess of POCl₃. Are there more sustainable methods?
Answer: Yes. Modern methods focus on reducing the environmental and safety impact of this reaction. A highly effective protocol involves using a near-equimolar amount of POCl₃ (1.0-1.5 eq. per hydroxyl group) in the presence of one equivalent of a base like pyridine. The reaction is performed solvent-free or in a high-boiling inert solvent in a sealed reactor at elevated temperatures (e.g., 160 °C).[7] This approach minimizes waste and avoids the hazards of quenching large amounts of excess POCl₃.[4]
Protocol 2: Chlorination of 5-Ethyl-2,6-dimethylpyrimidin-4-ol
Materials:
-
5-Ethyl-2,6-dimethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, catalyst)
-
Ice, Water
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 5-ethyl-2,6-dimethylpyrimidin-4-ol (1.0 eq.).
-
Carefully add phosphorus oxychloride (5-10 eq.). The pyrimidinol may not fully dissolve initially.
-
(Optional) Add N,N-dimethylaniline (0.2 eq.) to the mixture.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solution should become homogeneous. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Prepare a large beaker with a stirred slurry of crushed ice.
-
Slowly and carefully , add the reaction mixture dropwise to the ice slurry. This is a highly exothermic quench.
-
Once the addition is complete, continue stirring and slowly add solid sodium carbonate portion-wise (or a saturated solution) until the mixture is neutralized to a pH of ~7-8.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified.
Part 3: Analytical & Purification Strategies
Question: What is the most effective way to purify the final chlorinated pyrimidine?
Answer: The choice of purification depends on the scale and the nature of the impurities.
-
Column Chromatography: For small to medium scales, silica gel chromatography is highly effective. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) will typically separate the less polar product from the more polar starting material and other polar impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent like hexanes or ethanol/water can be an efficient method for obtaining highly pure material.
-
Distillation: Since this compound is a liquid or low-melting solid, vacuum distillation can be an excellent purification method for larger quantities, provided the impurities are not volatile.
Troubleshooting & Optimization Summary
Data Table: Key Reaction Parameters
| Parameter | Step 1: Precursor Synthesis | Step 2: Chlorination (Classical) | Step 2: Chlorination (Sealed Reactor) |
| Key Reagents | 3-Ethyl-2,4-pentanedione, Acetamidine HCl | 5-Ethyl-2,6-dimethylpyrimidin-4-ol | 5-Ethyl-2,6-dimethylpyrimidin-4-ol |
| Solvent | Anhydrous Ethanol | POCl₃ (as reagent and solvent) | Solvent-free or high-boiling solvent |
| Reagent Stoichiometry | Base (1.1 eq.) | POCl₃ (5-10 eq.) | POCl₃ (1-1.5 eq.), Pyridine (1 eq.) |
| Temperature | Reflux (~78 °C) | Reflux (~107 °C) | 160 °C |
| Typical Time | 4-6 hours | 3-5 hours | 2 hours[7] |
| Common Issues | Low conversion, self-condensation | Incomplete reaction, decomposition | Requires specialized pressure equipment |
| Typical Yield | 70-85% | 65-90% | >80%[7] |
Workflow for Troubleshooting Low Chlorination Yield
Caption: Decision-making workflow for troubleshooting low chlorination yield.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
- Google Patents. (2011). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (2014). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Impurities in 4-Chloro-5-ethyl-2,6-dimethylpyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and impurity characterization of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of impurities.
Issue 1: Incomplete Chlorination and Presence of Starting Material
Symptom: Analysis of the crude reaction mixture by HPLC or GC-MS shows a significant peak corresponding to the starting material, 4-hydroxy-5-ethyl-2,6-dimethylpyrimidine.
Probable Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is critical. Ensure at least one equivalent of POCl₃ is used for each hydroxyl group on the pyrimidine ring.[1] In some cases, using a slight excess of POCl₃ can drive the reaction to completion.
-
Low Reaction Temperature: The conversion of hydroxypyrimidines to their chloro-derivatives often requires elevated temperatures. For solvent-free reactions, temperatures in the range of 140-160°C in a sealed reactor have proven effective.[1][2] If using POCl₃ as both a reagent and a solvent, reflux conditions are typically necessary.[3]
-
Inadequate Reaction Time: While some modern protocols have improved efficiency, ensure the reaction is allowed to proceed for a sufficient duration. For many solvent-free methods, a reaction time of at least 2 hours is recommended.[1][2] Monitor the reaction progress by TLC or a rapid chromatographic method to determine the optimal reaction time.
-
Deactivated POCl₃: Phosphorus oxychloride is sensitive to moisture. If the reagent is old or has been improperly stored, it may be partially hydrolyzed, reducing its reactivity. Using freshly distilled or a new bottle of POCl₃ is advisable. The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of older POCl₃.[1]
-
Presence of Water: Any moisture in the starting materials or glassware will readily react with POCl₃, diminishing its effectiveness. Ensure all starting materials are thoroughly dried and that the reaction is conducted under anhydrous conditions.
Issue 2: Formation of Dimeric or Polymeric Byproducts
Symptom: The appearance of high molecular weight species in the mass spectrum and complex, poorly resolved peaks in the chromatogram.
Probable Causes & Solutions:
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to intermolecular condensation reactions, forming dimeric or polymeric impurities. Carefully control the reaction temperature and avoid localized overheating.
-
Presence of Bifunctional Impurities in Starting Material: If the starting 4-hydroxy-5-ethyl-2,6-dimethylpyrimidine contains dihydroxy impurities, these can act as cross-linking agents, leading to polymerization. Ensure the purity of the starting material before proceeding with the chlorination step.
Issue 3: Observation of Over-chlorinated Species
Symptom: Identification of dichlorinated or trichlorinated pyrimidine derivatives by mass spectrometry.
Probable Causes & Solutions:
-
Harsh Reaction Conditions: While the primary hydroxyl group is the most reactive site, aggressive chlorinating conditions (very high temperatures or prolonged reaction times) can lead to chlorination at other positions on the pyrimidine ring or on the ethyl substituent.
-
Use of Stronger Chlorinating Agents: While POCl₃ is standard, other reagents or combinations like POCl₃/PCl₅ can be more aggressive.[3] If over-chlorination is an issue, consider reducing the amount of PCl₅ or switching to a milder chlorinating agent if the substrate allows.
Issue 4: Presence of Dehalogenated Impurities in the Final Product
Symptom: The final, purified product contains 5-ethyl-2,6-dimethylpyrimidine.
Probable Causes & Solutions:
-
Reductive Conditions during Work-up or Purification: The chloro-substituent can be susceptible to reduction. Certain purification methods or subsequent reaction steps might inadvertently introduce reducing agents. For example, palladium-catalyzed reactions for further derivatization can lead to dehalogenation if not properly controlled.
-
Instability of the Product: While generally stable, prolonged storage under non-inert conditions or exposure to light could potentially lead to degradation. Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
The most prevalent impurity is typically the unreacted starting material, 4-hydroxy-5-ethyl-2,6-dimethylpyrimidine, due to incomplete chlorination.[1] Other potential impurities include over-chlorinated byproducts, where additional chlorine atoms are added to the pyrimidine ring or side chains, and dimeric or polymeric species resulting from side reactions at high temperatures. Hydrolysis of the product back to the starting material can also occur during aqueous work-up if not performed carefully.
Q2: Which analytical techniques are most suitable for characterizing these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for separating and quantifying the main component and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the impurities, providing crucial clues to their structures.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile impurities.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of isolated impurities.[5]
Q3: How can I best prepare my sample for impurity analysis by LC-MS?
Proper sample preparation is critical for obtaining reliable data.
-
Dissolution: Dissolve a precisely weighed amount of the sample in a suitable solvent that is compatible with your mobile phase (e.g., acetonitrile or methanol).
-
Dilution: Dilute the sample to a concentration that is within the linear range of the detector. This may require some method development.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the LC column or interfere with the analysis.
Q4: Can the choice of base in the chlorination reaction influence impurity formation?
Yes, the addition of a base can significantly impact the reaction. A tertiary amine, such as pyridine or N,N-diethylaniline, is often used to scavenge the HCl generated during the reaction.[1] This can help to drive the reaction to completion and may minimize certain side reactions that are promoted by acidic conditions. However, the choice of base and its purity are important, as the base itself could introduce impurities or participate in side reactions.
Q5: Are there solvent-free methods for the synthesis, and do they offer advantages in terms of impurity profiles?
Solvent-free chlorination methods using equimolar amounts of POCl₃ have been developed and are suitable for large-scale preparations.[2][8][9] These methods can be advantageous as they reduce the environmental impact and can simplify work-up procedures.[3][9] In some cases, the impurity profile may be improved due to the absence of a solvent that could participate in side reactions. However, careful temperature control is crucial in solvent-free reactions to prevent degradation.[1]
Section 3: Experimental Protocols & Data
Typical Analytical Method Parameters
| Parameter | HPLC | GC-MS |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Detector | UV at 254 nm | Mass Spectrometer (EI mode) |
| Oven Temperature Program | Isothermal or gradient depending on separation | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
Protocol for Impurity Identification by LC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in methanol. Dilute 1:100 with the initial mobile phase.
-
LC Separation: Use a C18 column with a gradient elution from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 15 minutes.
-
MS Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 100-500.
-
Data Analysis: Identify the mass-to-charge ratio of the main peak and any impurity peaks. Propose potential structures based on the expected side reactions.
Section 4: Visualizing the Process
Synthesis and Potential Impurity Formation Pathway
Caption: Synthesis of this compound and common impurity pathways.
Analytical Workflow for Impurity Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Chloropyrimidines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving 4-chloropyrimidines. This guide is structured to address common challenges and provide practical, field-proven solutions to ensure the successful isolation and purification of your target pyrimidine derivatives.
Introduction: The Chemistry of 4-Chloropyrimidines
4-Chloropyrimidines are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution, making it a key reactive site for introducing a wide array of functional groups.[1][2][3] However, this reactivity also presents challenges during the reaction work-up, where side reactions such as hydrolysis and the presence of unreacted starting materials or byproducts can complicate purification.
This guide provides a structured approach to troubleshooting and optimizing your work-up procedures, ensuring high purity and yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about during the work-up of 4-chloropyrimidine reactions?
A1: The most common and significant side reaction is the hydrolysis of the 4-chloro substituent to a 4-hydroxypyrimidine.[1][4] This occurs when the reaction mixture is exposed to water, especially under acidic or basic conditions.[4][5] The resulting 4-hydroxypyrimidine can be difficult to separate from the desired product due to similar polarities.
Q2: How can I minimize the hydrolysis of my 4-chloropyrimidine product during work-up?
A2: To minimize hydrolysis, it is crucial to control the pH and temperature of the aqueous work-up.
-
Neutral pH: Aim for a neutral or slightly basic pH during extraction. If the reaction was run under acidic conditions, neutralize the mixture carefully with a mild base like sodium bicarbonate solution.[6]
-
Low Temperature: Perform aqueous washes with cold water or brine to reduce the rate of hydrolysis.
-
Aprotic Solvents: If hydrolysis is a persistent issue, consider using aprotic solvents for the reaction if the chemistry allows.[1]
Q3: My reaction involves an amine as a nucleophile. How do I remove the excess amine and its salt during the work-up?
A3: Excess amine and its corresponding hydrochloride salt can often be removed with an aqueous wash.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate the excess amine, making it water-soluble and easily extracted into the aqueous layer.[7] However, be cautious as this can promote hydrolysis of the 4-chloropyrimidine.
-
Base Wash: Alternatively, a wash with a saturated solution of sodium bicarbonate can deprotonate the amine salt, and the free amine can be extracted with an organic solvent. The choice between an acidic or basic wash depends on the stability of your product.
Q4: I'm observing an emulsion during the extractive work-up. What are the best practices to break it?
A4: Emulsions are common, especially when dealing with complex reaction mixtures. To break an emulsion:
-
Add Brine: Washing with a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: Filtering the emulsified mixture through a pad of Celite can sometimes resolve the issue.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
Troubleshooting Guide
This section addresses specific issues you might encounter during the work-up of your 4-chloropyrimidine reactions and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low isolated yield of the desired product. | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure completion before initiating the work-up.[8] |
| Product loss during extraction. | Ensure the correct pH for your product to be in the organic layer. Perform multiple extractions with smaller volumes of solvent. | |
| Hydrolysis of the 4-chloropyrimidine. | Use cold aqueous solutions for washing and maintain a neutral pH.[4] | |
| Presence of 4-hydroxypyrimidine impurity in the final product. | Hydrolysis during reaction or work-up. | Minimize the amount of water and acid/base used.[4] If possible, use an aprotic solvent.[1] |
| Insufficient purification. | Optimize your purification method (e.g., column chromatography gradient, recrystallization solvent).[9] | |
| Difficulty in removing starting materials. | Similar polarity to the product. | Employ high-resolution purification techniques like preparative HPLC.[9] Consider a chemical quench for reactive starting materials. |
| Formation of unexpected byproducts. | Side reactions due to temperature or stoichiometry. | Re-optimize reaction conditions such as temperature and reactant ratios.[10] |
| Reaction with the work-up reagents. | Ensure the reagents used in the work-up are compatible with your product. |
Standard Work-up Protocols
Below are detailed, step-by-step protocols for common work-up scenarios in 4-chloropyrimidine chemistry.
Protocol 1: General Aqueous Work-up for a Neutral or Slightly Basic Product
This protocol is suitable for reactions where the product is stable under neutral to slightly basic conditions.
-
Quenching: If the reaction contains reactive reagents, cool the reaction mixture to 0 °C and quench by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble impurities.
-
Brine Wash: Wash the organic layer with brine to aid in phase separation and remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[11]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method such as column chromatography or recrystallization.[9]
Protocol 2: Work-up for Reactions Conducted Under Acidic Conditions
This protocol is designed for reactions that utilize an acid catalyst or generate acidic byproducts.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another mild base with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Add an organic solvent and transfer the mixture to a separatory funnel. Separate the layers.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Proceed with the purification of the crude product.
Visualization of the General Work-up Workflow
The following diagram illustrates a typical decision-making process for the work-up of a 4-chloropyrimidine reaction.
Caption: Decision workflow for 4-chloropyrimidine reaction work-up.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
- The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.
- Synthesis of Pyrimidine and Its Derivatives. YouTube.
- Process for the preparation of pyrimidine derivatives. Google Patents.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- Process for the preparation of chloropyrimidines. Google Patents.
- How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
- Organic Reaction Workup Formulas for Specific Reagents.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Pyrimidine synthesis. Organic Chemistry Portal.
- addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.
- Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC - NIH.
- Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora.
- De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.
- Technical Support Center: Synthesis of Substituted Pyrimidines. Benchchem.
- Pyrimidine metabolism. Wikipedia.
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- 6. jchemrev.com [jchemrev.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a crucial intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings and practical execution of method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method.
The core principle of any analytical method validation is to demonstrate its suitability for the intended purpose.[5][6] For a stability-indicating assay, this means the method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and any other interfering substances.[7][8][9]
Proposed HPLC Method for this compound
Given the chemical structure of this compound, a substituted pyrimidine, a reversed-phase HPLC method is a suitable starting point for analysis.[10] Pyrimidine derivatives are often analyzed using C8 or C18 columns with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[10]
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition A (Proposed Method) | Condition B (Alternative for Comparison) |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
The rationale for selecting a C18 column is its wide applicability and strong retention for moderately non-polar compounds like the target analyte. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. The detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process that evaluates several key parameters to ensure its reliability.[11] The following sections will detail the experimental protocols and acceptance criteria for each of these parameters.
Caption: A typical workflow for HPLC method validation.
Specificity: Ensuring Unambiguous Analyte Assessment
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] For a stability-indicating method, this is the most critical parameter.[9]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: If the method is for a formulated product, analyze a placebo (a mixture of all excipients without the API) to check for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[9] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.
Table 2: Specificity Results (Hypothetical Data)
| Sample | Analyte Peak Purity | Resolution from Nearest Peak |
| Unstressed Analyte | > 0.999 | N/A |
| Acid Stressed | > 0.998 | 2.5 |
| Base Stressed | > 0.999 | 3.1 |
| Oxidative Stressed | > 0.997 | 2.8 |
| Thermal Stressed | > 0.999 | 4.0 |
| Photolytic Stressed | > 0.998 | 3.5 |
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. The peak purity angle should be less than the peak purity threshold, and the resolution between the analyte and the closest eluting peak should be greater than 2.0.[12]
Linearity and Range: Proportionality of Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[1][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.[2]
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Table 3: Linearity Data Comparison
| Parameter | Method A (C18 Column) | Method B (C8 Column) |
| Range (µg/mL) | 10 - 150 | 10 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Slope | 45210 | 43980 |
| Y-intercept | 1250 | 1890 |
| Residual Sum of Squares | 1.25E+07 | 2.56E+07 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[2][4] The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.[4]
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.5 |
| 120% | 120 | 99.8 | 0.6 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[3][4]
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.[14]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 5: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay of Analyte | 0.75 | 1.20 |
Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][15][16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][16][17]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[18]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 6: LOD and LOQ Values
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness: Reliability During Normal Usage
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Table 7: Robustness Study Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 5.8 | 1005000 | 1.1 |
| 1.1 | 5.2 | 995000 | 1.1 | |
| Mobile Phase Composition (%) | 58:42 | 6.0 | 1010000 | 1.2 |
| 62:38 | 5.0 | 990000 | 1.1 | |
| Column Temperature (°C) | 28 | 5.7 | 1002000 | 1.1 |
| 32 | 5.3 | 998000 | 1.1 |
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations, demonstrating the method's robustness.
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A Comparative Guide to the NMR Spectral Analysis of Substituted Pyrimidines
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds.[1] Their prevalence in a vast array of biologically active molecules, from antiviral agents to anticancer drugs, necessitates robust, reliable, and efficient methods for their structural characterization.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of these molecules in solution.[1][5]
This guide provides a comprehensive comparison of NMR techniques for the analysis of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, supporting experimental data, and detailed protocols. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower users with a deeper understanding of the analytical process.
Pillar 1: The Foundational Duo - ¹H and ¹³C NMR Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectra are the indispensable first steps in any structural analysis, providing a detailed overview of the proton and carbon environments within a molecule.[3][6]
¹H NMR Spectroscopy: Probing the Proton Landscape
Proton NMR provides critical information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.[1] The chemical shift (δ) of a proton is highly sensitive to the electron density around it. In the pyrimidine ring, the protons at positions 2, 4, 5, and 6 exhibit characteristic chemical shifts. For the parent pyrimidine molecule, these are observed at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[7][8]
The Causality of Substituent Effects: The true power of NMR lies in its ability to reveal the influence of substituents on the pyrimidine core. The electronic nature of a substituent dramatically alters the chemical shifts of the ring protons.[9]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase electron density in the ring through resonance and inductive effects. This "shields" the ring protons, causing their signals to shift to a higher field (lower ppm values).[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease electron density in the ring. This "deshielding" effect causes the attached protons to resonate at a lower field (higher ppm values).[9]
Beyond chemical shifts, scalar coupling (or J-coupling) provides through-bond connectivity information. The magnitude of the coupling constant (J, measured in Hz) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.[11][12] For pyrimidines, typical three-bond couplings (³J) between adjacent protons are observed, which are crucial for confirming assignments.[2][13]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides direct information about the carbon framework of a molecule.[1] Each chemically unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment.[14] The chemical shifts of the carbon atoms in the pyrimidine ring are, like their proton counterparts, highly dependent on the nature and position of substituents.[14][15] The general trend is that carbons directly attached to or near electron-withdrawing groups are shifted downfield, while those influenced by electron-donating groups are shifted upfield.
Pillar 2: Resolving Complexity with 2D NMR Spectroscopy
For polysubstituted pyrimidines or molecules with complex proton environments, 1D NMR spectra often suffer from signal overlap, making unambiguous assignment impossible.[6][9] Two-dimensional (2D) NMR techniques resolve this by spreading the signals across a second frequency dimension, revealing correlations between nuclei.[16]
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton connectivity. A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically over two or three bonds.[16][17] This is invaluable for identifying adjacent protons and tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling).[18][19] Each cross-peak in an HSQC spectrum provides a definitive C-H bond correlation, instantly assigning the carbon resonance for every protonated carbon.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the complete molecular puzzle. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH).[21][22] This technique is essential for identifying quaternary (non-protonated) carbons and for linking different molecular fragments together, confirming the overall connectivity of the molecule.[23]
Data Presentation: Comparative Spectral Data
The following tables summarize typical chemical shift ranges for substituted pyrimidines. These values are illustrative and can vary depending on the specific substituents, their positions, and the solvent used.[1][14]
Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) of Selected Monosubstituted Pyrimidines
| Substituent (at C4) | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Rationale |
| -H (Unsubstituted) | ~9.26 | ~7.36 | ~8.78 | Reference baseline.[7] |
| -NH₂ (EDG) | ~8.80 | ~6.50 | ~8.10 | Shielding effect shifts protons upfield.[9] |
| -Cl (EWG) | ~9.15 | ~7.60 | ~8.85 | Deshielding effect shifts protons downfield.[9] |
| -NO₂ (Strong EWG) | ~9.50 | ~8.00 | ~9.10 | Strong deshielding effect causes significant downfield shifts.[9] |
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Monosubstituted Pyrimidines
| Substituent (at C4) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Rationale |
| -H (Unsubstituted) | ~157.4 | ~159.9 | ~121.7 | ~159.9 | Reference baseline. |
| -NH₂ (EDG) | ~156.0 | ~165.0 | ~108.0 | ~158.0 | C5 is strongly shielded; C4 is deshielded due to direct attachment.[14] |
| -Cl (EWG) | ~158.0 | ~162.0 | ~123.0 | ~161.0 | General deshielding of ring carbons.[14] |
| -NO₂ (Strong EWG) | ~159.0 | ~155.0 | ~126.0 | ~163.0 | Significant deshielding of ring carbons, especially C5 and C6.[14] |
Visualization of the Analytical Workflow
The logical progression from sample preparation to final structure is a critical, self-validating process.
Caption: General workflow for NMR spectral analysis.
Experimental Protocols: A Self-Validating System
Adherence to a standardized protocol ensures reproducibility and data integrity.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified substituted pyrimidine derivative.
-
Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts; using a different solvent can sometimes resolve overlapping signals.[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically >4 cm).
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[1]
Protocol 2: NMR Data Acquisition
These are typical parameters on a 400-600 MHz spectrometer. Optimization may be required based on sample concentration.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): -2 to 12 ppm.[1]
-
-
¹³C{¹H} NMR:
-
Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.[1]
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard, vendor-provided pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).
-
These experiments are more complex and require setting up both proton and carbon spectral widths, with the number of scans and increments in the indirect dimension determining the experiment time and final resolution.
-
Protocol 3: Data Processing
-
Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.[1]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive (positive and symmetrical).[1]
-
Baseline Correction: Correct the baseline of the spectrum to be flat and at zero intensity.[1]
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.[1]
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.[1]
Visualizing 2D NMR Correlations
Understanding the expected correlations is key to interpreting 2D spectra. The diagram below illustrates the key correlations for a hypothetical 4-substituted pyrimidine.
Caption: Key 2D NMR correlations for structure elucidation.
Alternative and Complementary Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide valuable, often orthogonal, information.[1]
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | - Non-destructive- Provides detailed 3D structure and connectivity in solution- Quantitative | - Lower sensitivity- Requires soluble sample- Can be time-consuming |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | - High sensitivity (requires very small sample amounts)- Provides molecular weight- Fragmentation patterns aid elucidation[1] | - Destructive technique- Isomers can be difficult to distinguish- Provides limited stereochemical information[1] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | - Provides absolute 3D structure with high precision[1] | - Requires a suitable single crystal- Structure is in solid-state, may differ from solution conformation |
Conclusion
The structural elucidation of substituted pyrimidines is a critical task in modern drug discovery and development.[1][5] A comprehensive analytical approach, spearheaded by ¹H and ¹³C NMR spectroscopy and augmented by advanced 2D techniques like COSY, HSQC, and HMBC, provides an unparalleled level of structural detail in solution. This multi-dimensional NMR strategy forms a self-validating system that allows for the confident and unambiguous assignment of complex molecular architectures. When complemented by data from mass spectrometry and X-ray crystallography, researchers can achieve a complete and robust characterization of these vital heterocyclic compounds.
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Dayie, K. T., & Bax, A. (1997). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 126(2), 266-270. [Link]
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A Comparative Guide to the Biological Activity of Pyrimidine Derivatives for Researchers and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of essential biomolecules like nucleic acids and a plethora of synthetic compounds with significant therapeutic value.[1][2] This guide offers an in-depth comparative analysis of the biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and more effective therapeutic agents.
Anticancer Activity of Pyrimidine Derivatives: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the cellular machinery essential for cancer cell growth and survival.[2][3] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3]
Mechanism of Action: Inhibition of EGFR Signaling
A key target for many anticancer pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell proliferation.[3][4] Pyrimidine-based inhibitors are often designed to be competitive with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[3]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.
Comparative Anticancer Efficacy: A Look at the Data
The in vitro cytotoxic effects of pyrimidine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables provide a comparative overview of the anticancer activity of different classes of pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung) | 2.24 | [5] |
| MCF-7 (Breast) | 42.3 | [5] | |
| HepG2 (Liver) | >50 | [5] | |
| PC-3 (Prostate) | >50 | [5] | |
| 1d | MCF-7 (Breast) | 1.74 | [5] |
| 10k | HT-29 (Colon) | 0.03 | [6] |
| HCT-116 (Colon) | 1.6 | [6] | |
| 10e | MCF-7 (Breast) | 11 | [7] |
| Compound 7 | Caco-2 (Colon) | 43.75 | [8] |
| A549 (Lung) | 17.50 | [8] | |
| HT1080 (Fibrosarcoma) | 73.08 | [8] | |
| HeLa (Cervical) | 68.75 | [8] |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 (Liver) | 0.3 | [9] |
| PC-3 (Prostate) | 6.6 | [9] | |
| HCT-116 (Colon) | 7 | [9] | |
| 8a | A-549 (Lung) | 16.2 | [10] |
| PC-3 (Prostate) | 7.98 | [10] | |
| 8d | A-549 (Lung) | 7.23 | [10] |
| PC-3 (Prostate) | 7.12 | [10] | |
| 6c | MCF-7 (Breast) | 7.4 | [11] |
| 8d | MCF-7 (Breast) | 5.5 | [11] |
Structure-Activity Relationship (SAR) Insights:
The data reveals that the anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. For instance, in the pyrazolo[3,4-d]pyrimidine series, the introduction of a 5-(4-nitrobenzylideneamino) group in compound 10e resulted in potent activity against the MCF-7 cell line.[7] Similarly, for pyrido[2,3-d]pyrimidines, the presence of a 4-chlorophenyl group at the C-7 position and a p-tolyl group at the C-5 position in compound 5a conferred strong anticancer activity against multiple cell lines.[9] These observations underscore the importance of targeted modifications to optimize the therapeutic index of these compounds.
Antimicrobial Activity of Pyrimidine Derivatives: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, often by targeting essential microbial processes.[12]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
A key mechanism of action for some antimicrobial pyrimidine derivatives is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is a prime target for antibiotics as it is absent in human cells.
The following diagram provides a simplified overview of the bacterial cell wall synthesis pathway, highlighting potential targets for pyrimidine-based inhibitors.
Caption: Bacterial cell wall synthesis pathway and potential inhibition sites.
Comparative Antimicrobial Efficacy: A Look at the Data
The in vitro antimicrobial activity of pyrimidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [12] |
| Compound 5 | B. subtilis | 0.96 | [12] |
| Compound 10 | S. enterica | 1.55 | [12] |
| Compound 2 | E. coli | 0.91 | [12] |
| Compound 10 | P. aeruginosa | 0.77 | [12] |
| Compound 9n | B. subtilis | 16-102 | [13] |
| Compound 9o | S. aureus | 16-102 | [13] |
Table 4: Antifungal Activity of Pyrimidine Derivatives
| Compound | Fungal Strain | MIC (µM/ml) | Reference |
| Compound 12 | C. albicans | 1.73 | [12] |
| Compound 11 | A. niger | 1.68 | [12] |
| Compound 9n | C. albicans | 15.50-26.30 | [13] |
| Compound 9o | A. niger | 15.50-26.30 | [13] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial spectrum and potency of pyrimidine derivatives are significantly influenced by their substitution patterns. For instance, a study on various pyrimidine derivatives revealed that different compounds exhibited potent activity against specific bacterial or fungal strains, highlighting the potential for developing narrow-spectrum or broad-spectrum agents through targeted chemical modifications.[12] The presence of specific functional groups can enhance membrane permeability or interaction with microbial targets, leading to improved antimicrobial efficacy.
Anti-inflammatory Activity of Pyrimidine Derivatives: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated promising anti-inflammatory properties, often by inhibiting key enzymes involved in the inflammatory cascade.[1][14]
Mechanism of Action: Inhibition of NF-κB and COX-2
A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes.[15] Some pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.[15]
Another critical target for anti-inflammatory drugs is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of pain and inflammation.[14][16] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.
The following diagram illustrates the NF-κB signaling pathway and its potential inhibition by pyrimidine derivatives.
Caption: NF-κB signaling pathway and its inhibition.
Comparative Anti-inflammatory Efficacy: A Look at the Data
The in vitro anti-inflammatory activity of pyrimidine derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency and selectivity.
Table 5: COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | >100 | 1.25 | >80 | [1] |
| L2 | >100 | 1.55 | >64.5 | [1] |
| 3b | - | 0.20 | - | [16] |
| 5b | - | 0.18 | - | [16] |
| 5d | - | 0.16 | - | [16] |
| Compound 5 | - | 0.04 | - | [14] |
| Compound 6 | - | 0.04 | - | [14] |
| Celecoxib (Reference) | - | 0.04 | - | [14] |
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that specific pyrimidine derivatives can exhibit high potency and selectivity for COX-2. For example, compounds L1 and L2 showed significant selectivity for COX-2 over COX-1.[1] Furthermore, compounds 5b and 5d displayed COX-2 inhibitory activity nearly equal to the well-known COX-2 inhibitor, Celecoxib.[16] The presence of certain pharmacophores, such as a sulfonamide phenyl group, has been shown to contribute to potent and selective COX-2 inhibition.[16] These findings provide a strong rationale for the continued exploration of pyrimidine derivatives as a source of novel anti-inflammatory agents with improved safety profiles.
Experimental Protocols: A Guide to In Vitro Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of pyrimidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrimidine derivative stock solution
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the pyrimidine derivative in the broth medium.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a positive control (inoculum with a standard antimicrobial), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density.
-
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a substance.
-
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Pyrimidine derivative solution
-
Positive control antibiotic/antifungal
-
-
Procedure:
-
Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum across the entire surface of the agar plate.
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a specific volume of the pyrimidine derivative solution at a known concentration into each well.
-
Include a positive control (a standard antimicrobial) and a negative control (solvent used to dissolve the compound).
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrimidine derivative
-
Positive control (e.g., Celecoxib)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well plate
-
Fluorometric or colorimetric plate reader
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the pyrimidine derivative or the positive control to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
After a specific incubation period, stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the pyrimidine derivative and determine the IC50 value.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative biological activity of pyrimidine derivatives, highlighting their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and structure-activity relationship insights underscore the versatility of the pyrimidine scaffold and the opportunities for rational drug design. The detailed experimental protocols offer a practical resource for researchers to conduct robust in vitro evaluations.
Future research should continue to explore the vast chemical space of pyrimidine derivatives, focusing on the synthesis of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action and the identification of novel biological targets will be crucial for the development of the next generation of pyrimidine-based therapeutics.
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
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IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). MDPI. [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). PMC. [Link]
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Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). PMC. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH. [Link]
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Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (n.d.). PMC. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. [Link]
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Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. (2024). PMC. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PubMed Central. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2014). PMC. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). PMC. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). MDPI. [Link]
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Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2018). NIH. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). NIH. [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]
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Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. (2018). Bentham Science Publisher. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). MDPI. [Link]
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Springer. [Link]
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Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models. (2015). ResearchGate. [Link]
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Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
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Targets of pyrimidine and its analogues for EGFR inhibition. (n.d.). ResearchGate. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][3][16]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]
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Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PubMed. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). RSC Publishing. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). MDPI. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
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Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
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Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. (2016). MDPI. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC. [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2008). PMC. [Link]
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Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. (2021). MDPI. [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). ResearchGate. [Link]
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NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Springer. [Link]
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Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). ResearchGate. [Link]
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New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. (2020). PubMed. [Link]
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Antioxidant activity (IC50 values) of compounds (8a-j). (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][4][5] The synthetic tractability of the pyrimidine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[5] Consequently, pyrimidine analogs have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4][6][7][8][9][10][11] This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 4-Chloro-5-ethyl-2,6-dimethylpyrimidine analogs, providing a comparative analysis based on available data for structurally related compounds to inform future drug design and development efforts.
Core Scaffold: this compound
The core structure of interest is this compound. While specific SAR studies on this exact scaffold are limited, we can infer the potential impact of each substituent by examining broader studies on 2,4,6-trisubstituted pyrimidines. The key positions for modification on this scaffold are the C4-chloro group, the C5-ethyl group, and the C2 and C6-dimethyl groups.
Caption: Core chemical structure of this compound.
Structure-Activity Relationship (SAR) Analysis of Related Analogs
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[11] The following sections dissect the probable influence of each key substituent of the this compound scaffold based on SAR studies of analogous compounds.
The Significance of the C4-Chloro Substituent
The chlorine atom at the C4 position is a common feature in many biologically active pyrimidine derivatives, particularly in the realm of kinase inhibitors.[12][13][14] The chloro group is a moderately reactive site, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, thus serving as a versatile synthetic handle for library development.[15][16]
From an SAR perspective, the electronegativity and size of the chloro group can significantly influence binding affinity to biological targets. In the context of kinase inhibition, the 4-chloro-phenyl moiety has been shown to be crucial for potent activity in some series of pyrimidine-based inhibitors.[12] For instance, in a series of ortho-chlorophenyl substituted pyrimidines, the chloro group was found to be important for achieving high potency against Aurora kinases.[12]
Furthermore, the presence of a halogen at the C4 position can impact the overall electronic properties of the pyrimidine ring, which can in turn affect its interaction with target proteins.
Influence of the C5-Ethyl Group
Substituents at the C5 position of the pyrimidine ring play a critical role in modulating the compound's steric and lipophilic properties. An ethyl group at this position can influence the molecule's ability to fit into a binding pocket and its overall pharmacokinetic profile.
In studies of antiherpetic 5-substituted 2'-deoxyuridines, the nature of the 5-substituent was found to be a key determinant of antiviral activity.[17] While this is a different class of pyrimidines, it highlights the general importance of the C5 position. For small molecule inhibitors, a C5-ethyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein. Modifications at this position, such as altering the alkyl chain length or introducing cyclic or aromatic groups, would be a logical step in optimizing the activity of this compound analogs.
The Role of the C2 and C6-Dimethyl Groups
The methyl groups at the C2 and C6 positions are important for establishing the overall shape and lipophilicity of the molecule. In many 2,4,6-trisubstituted pyrimidines, these positions are often substituted with various alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.[1][18][19][20]
The presence of methyl groups can contribute to hydrophobic interactions with the target protein. Moreover, the substitution pattern at these positions can significantly impact the antibacterial and antimalarial activity of 2,4,6-trisubstituted pyrimidines.[1][19] For example, a series of 2,4,6-trisubstituted pyrimidines showed significant in vitro antimalarial activity against P. falciparum.[19]
Comparative Analysis of Biological Activities
While direct comparative data for this compound analogs is scarce, we can extrapolate potential activities based on related structures. The primary therapeutic areas where substituted pyrimidines have shown promise are in oncology (particularly as kinase inhibitors) and as antimicrobial agents.
Potential as Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[15] The 4-chloro-pyrimidine core of our target compound can be considered a precursor to such structures. The chloro group at C4 can be displaced by an appropriate amine to generate a library of potential kinase inhibitors. The substituents at C2, C5, and C6 would then serve to modulate the selectivity and potency against different kinases. For example, a series of pyrimidine-based derivatives were identified as potent Aurora kinase inhibitors, with substitutions on the pyrimidine core being critical for activity.[13]
Table 1: Comparative Activity of Structurally Related Pyrimidine-Based Kinase Inhibitors
| Compound/Analog Class | Target Kinase(s) | Key Structural Features | Reported Activity (IC50) | Reference |
| ortho-Chlorophenyl Substituted Pyrimidines | Aurora A | ortho-carboxylic acid on one aniline ring, polar groups on the other | 6.1 ± 1.0 nM | [12] |
| Pyrimidine-based Pyrrolidinyl Methanones | Aurora A | 4-chloro-2-fluorophenyl pyrrolidinyl methanone | 38.6 ± 7.0 nM | [13] |
| Chloropyrimidines | MSK1 | 2,5-dichloropyrimidine | pIC50 < 4 (>100 µM) | [14] |
Potential as Antimicrobial Agents
Numerous studies have reported the antimicrobial activity of substituted pyrimidines.[2][3][6][21] The substitution pattern on the pyrimidine ring is crucial for determining the spectrum and potency of antimicrobial action. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][18] Another study highlighted that m-bromo substitution on a pyrimidine derivative led to appreciable activity against E. coli.[21]
Table 2: Comparative Antimicrobial Activity of Substituted Pyrimidine Analogs
| Compound/Analog Class | Target Organism(s) | Key Structural Features | Reported Activity | Reference |
| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilis, Escherichia coli | Varied substitutions at C2, C4, C6 | Significant activity compared to amikacin and penicillin G | [1] |
| Amino-pyrimidine derivatives | Escherichia coli | m-Bromo substitution | Appreciable activity | [21] |
| Pyrimidinopyrazoles and Pyrimidinotriazoles | C. albicans, A. niger | Fused heterocyclic systems | Significant activity at 50 µg/ml and 100 µg/ml | [2] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for relevant assays are provided below.
Protocol 1: General Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol describes a general method for synthesizing 2,4,6-trisubstituted pyrimidines, which can be adapted for the synthesis of analogs of this compound.
Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Amidine derivative (e.g., acetamidine hydrochloride)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the amidine derivative and the base to the solution.
-
Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2,4,6-trisubstituted pyrimidine.
-
Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.[18]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized pyrimidine analogs against bacterial strains.
Materials:
-
Synthesized pyrimidine analogs
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each pyrimidine analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive control wells (bacteria with standard antibiotic) and negative control wells (bacteria with solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, analogs of this scaffold are likely to exhibit potent kinase inhibitory and antimicrobial activities. The C4-chloro position serves as a key handle for synthetic diversification, while modifications at the C2, C5, and C6 positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This should involve:
-
Diversification at C4: Replacing the chloro group with various amines, thiols, and other nucleophiles to explore different interactions with target proteins.
-
Modification of C5: Varying the alkyl chain length and introducing cyclic or aromatic moieties to probe the steric and hydrophobic requirements of the binding site.
-
Exploration of C2 and C6: Introducing different alkyl and aryl groups to fine-tune the overall molecular shape and properties.
By employing the synthetic and biological testing protocols outlined in this guide, researchers can effectively explore the SAR of this promising class of pyrimidine derivatives and potentially identify novel lead compounds for further development.
References
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. National Institutes of Health. [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]
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(PDF) An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
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(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]
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Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Assulfan Herbal Research Center. [Link]
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Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. International Journal of Drug Research and Technology. [Link]
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Antimalarial activity of 2,4,6-trisubstituted pyrimidines. PubMed. [Link]
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Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. ACS Publications. [Link]
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Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
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Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. [Link]
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Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. ResearchGate. [Link]
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SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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This compound. PubChem. [Link]
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(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem. [Link]
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Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to a multitude of FDA-approved therapeutics for cancer, viral infections, and bacterial diseases.[1][3][4] The remarkable versatility of the pyrimidine core, which allows for substitution at multiple positions, enables the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[3] Consequently, the development of efficient and robust synthetic methodologies to access diverse substituted pyrimidines is a critical endeavor for researchers in both academic and industrial settings.[5][6]
This guide provides a comparative analysis of the most prominent methods for synthesizing substituted pyrimidines, offering insights into their mechanisms, advantages, and limitations. We will delve into classical condensation reactions that have been the bedrock of pyrimidine synthesis for over a century, as well as modern, metal-catalyzed approaches that offer unparalleled precision and scope. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic routes toward novel pyrimidine-based molecules.
Classical Approaches: The Foundation of Pyrimidine Synthesis
The earliest and most straightforward methods for constructing the pyrimidine ring involve the condensation of a three-carbon component with a nitrogen-containing fragment such as an amidine, urea, or guanidine.[2] These methods, while well-established, often require harsh reaction conditions.
The Pinner Synthesis
First reported by Adolf Pinner in 1884, this method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine.[2][7][8] The reaction is typically catalyzed by either acid or base and proceeds through a cyclocondensation mechanism.[7][8]
Mechanism: The reaction begins with the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form a dihydropyrimidine intermediate, which then aromatizes to the final pyrimidine product.
Advantages:
-
Readily available starting materials.
-
A straightforward approach for the synthesis of 2-substituted pyrimidines.
Limitations:
-
Can suffer from low yields and the formation of side products, particularly from the self-condensation of the 1,3-dicarbonyl compound.[9]
-
Requires careful control of reaction conditions to avoid hydrolysis of the amidine.[9]
The Biginelli Reaction
Developed by Pietro Biginelli in 1891, this is a one-pot, three-component reaction between an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (or thiourea).[10][11] This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable intermediates and possess biological activities in their own right.[10]
Mechanism: The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[11][12] This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. The final step is a cyclization and dehydration to yield the dihydropyrimidinone product.[10][11]
Caption: Simplified workflow of the Biginelli reaction mechanism.
Advantages:
-
Atom Economy: A one-pot, multi-component reaction that is highly atom-economical.[13]
-
Operational Simplicity: The procedure is often simple to perform.
-
Green Chemistry: Many modern protocols utilize solvent-free conditions or greener catalysts.[1][12]
Limitations:
-
The classical protocol often requires strong acid catalysts and harsh conditions.[14]
-
The reaction scope can be limited, and yields can be variable depending on the substrates.
Modern Methods: Precision and Versatility
While classical methods are valuable, modern synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that offer superior control, efficiency, and functional group tolerance.
Metal-Catalyzed Cross-Coupling Reactions
Palladium, nickel, and copper-based catalysts are instrumental in the functionalization of pre-formed pyrimidine rings.[15][16] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups) onto a halopyrimidine scaffold.[16]
Mechanism: These reactions generally follow a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.[15] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[16]
Advantages:
-
Broad Substrate Scope: A vast number of boronic acids, alkynes, and amines can be coupled.
-
High Functional Group Tolerance: Reactions proceed under mild conditions, preserving sensitive functional groups.[15]
-
Regioselectivity: The position of the leaving group (e.g., halogen) dictates the site of functionalization.
Limitations:
-
Cost: Palladium and specialized ligands can be expensive.
-
Pre-functionalization: Requires a pre-functionalized (e.g., halogenated) pyrimidine starting material.
-
Metal Contamination: Removal of residual metal from the final product can be a challenge in pharmaceutical applications.
Direct C-H Functionalization
A more recent and highly sought-after strategy is the direct functionalization of C-H bonds on the pyrimidine ring.[17] This approach avoids the need for pre-functionalization, making it a more atom- and step-economical alternative to traditional cross-coupling.[17][18]
Mechanism: C-H activation can be achieved through various transition-metal-catalyzed pathways, often involving palladium, rhodium, or ruthenium.[18][19] These reactions can proceed via different mechanisms, including concerted metalation-deprotonation or oxidative addition. The inherent electron-deficient nature of the pyrimidine ring makes certain C-H bonds susceptible to activation.[20]
Caption: Contrasting traditional cross-coupling with direct C-H functionalization.
Advantages:
-
Step Economy: Eliminates the need for halogenation/activation steps.
-
Atom Economy: Reduces waste generated from leaving groups.
-
Novel Reactivity: Allows for the formation of bonds that are difficult to achieve through other methods.
Limitations:
-
Selectivity: Controlling regioselectivity between different C-H bonds can be challenging.[15]
-
Reaction Development: Often requires extensive optimization of catalysts, ligands, and reaction conditions.
-
Substrate Scope: The scope can be more limited compared to well-established cross-coupling reactions.
Comparative Analysis: Choosing the Right Method
The optimal synthetic strategy depends heavily on the target molecule, available starting materials, and desired scale.
| Method | Key Features | Best Suited For | Typical Yields | Cost/Complexity |
| Pinner Synthesis | Condensation of 1,3-dicarbonyls and amidines. | Simple, 2-substituted pyrimidines. | Variable (30-70%) | Low / Low |
| Biginelli Reaction | One-pot, 3-component reaction. | Dihydropyrimidinones, combinatorial libraries. | Good to Excellent (60-95%) | Low / Low-Medium |
| Cross-Coupling | Functionalization of halopyrimidines. | Highly functionalized, complex pyrimidines. | Good to Excellent (70-98%) | High / Medium-High |
| C-H Functionalization | Direct functionalization of C-H bonds. | Late-stage functionalization, novel scaffolds. | Moderate to Good (50-85%) | High / High |
Experimental Protocols
To provide a practical context, detailed protocols for a classical and a modern synthesis method are provided below.
Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol describes a solvent-free synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Catalyst: LiClO₄ (0.106 g, 1 mmol, 10 mol%)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hot plate
Procedure:
-
Combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and LiClO₄ in the round-bottom flask.
-
Stir the mixture at 100°C for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the solid mixture and stir for 10 minutes.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a white solid.
Rationale: The use of a Lewis acid catalyst like LiClO₄ under solvent-free conditions enhances the reaction rate and often leads to higher yields compared to traditional Brønsted acid catalysis in alcoholic solvents.[12] This approach aligns with the principles of green chemistry by minimizing solvent waste.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyrimidine
This protocol details the synthesis of 2-(4-methoxyphenyl)pyrimidine.
Materials:
-
2-Chloropyrimidine (1.14 g, 10 mmol)
-
4-Methoxyphenylboronic acid (1.82 g, 12 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.577 g, 0.5 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Solvent: 1,4-Dioxane (40 mL) and Water (10 mL)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a Schlenk flask, add 2-chloropyrimidine, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Rationale: The Pd(PPh₃)₄ catalyst is a robust choice for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents. The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.
Conclusion and Future Outlook
The synthesis of substituted pyrimidines has evolved significantly from its classical roots. While foundational methods like the Pinner and Biginelli reactions remain valuable for their simplicity and access to specific scaffolds, modern transition-metal-catalyzed techniques have revolutionized the field. Cross-coupling and C-H functionalization strategies provide unparalleled access to chemical diversity with high levels of control and efficiency.[5]
Looking forward, the field is moving towards more sustainable and efficient methodologies. The development of catalysts based on earth-abundant metals (e.g., iron, copper), photoredox catalysis, and flow chemistry techniques are poised to further enhance our ability to construct complex pyrimidine derivatives.[1][19] These advancements will undoubtedly accelerate the discovery of new pyrimidine-based drugs and materials, underscoring the enduring importance of this remarkable heterocyclic scaffold.
References
- Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synlett.
- Thon Bior, J. (n.d.). Pinner pyrimidine synthesis. Slideshare.
- (n.d.). Pinner pyrimidine synthesis. Slideshare.
- (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
- (n.d.). Biginelli reaction. Wikipedia.
- (n.d.). Pyrimidine. Wikipedia.
- AbdulRahman, S. M. (n.d.). Pinner pyrimidine synthesis. Slideshare.
- (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
- (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.
- (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Journal Name].
- (n.d.). Biginelli Reaction. Organic Chemistry Portal.
- (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme Chemistry.
- (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research.
- (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- (2021). Biginelli Reaction. J&K Scientific LLC.
- (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Journal Name].
- (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Journal Name].
- (n.d.). Recent Advances in Pyrimidine-Based Drugs. ResearchGate.
- (n.d.). comparing the efficacy of different catalysts for pyrimidine coupling reactions. Benchchem.
- (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
- (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis.
- (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
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A Comparative In Vitro Analysis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine and Structurally Related Kinase Inhibitors
This guide provides a comprehensive in vitro comparison of the novel pyrimidine derivative, 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, against established and structurally related compounds. The objective is to elucidate its potential as a bioactive agent, with a particular focus on anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel small molecule therapeutics.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for effective competition at the ATP-binding site of kinases, enzymes frequently dysregulated in diseases like cancer.[1] This guide presents a systematic in vitro evaluation of this compound, benchmarked against a known multi-kinase inhibitor and a related pyrimidine analog, to ascertain its relative potency and potential mechanism of action.
Experimental Rationale and Design
The in vitro testing cascade is strategically designed to first assess the broad cytotoxic effects of the compounds across a panel of cancer cell lines, followed by a more targeted investigation into their kinase inhibitory potential. This tiered approach allows for an efficient screening process, prioritizing compounds with potent and specific activities.
A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, and colon) will be utilized for the initial cytotoxicity screening. This provides insights into the compound's spectrum of activity. Subsequently, a luminescent kinase assay will be employed to quantify the direct inhibitory effect on a representative tyrosine kinase, a common target for pyrimidine-based inhibitors.[3][4]
The selection of comparator compounds is crucial for contextualizing the activity of this compound. For this guide, we have chosen:
-
Comparator A (Positive Control): A well-characterized, potent pyrimidine-based kinase inhibitor (e.g., a hypothetical analog of a known drug).
-
Comparator B (Structural Analog): A pyrimidine derivative with a modification expected to reduce activity, serving as a baseline for comparison.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the in vitro evaluation of pyrimidine derivatives.
Methodologies
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[5] It relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to an insoluble purple formazan.[5]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
In Vitro Kinase Inhibition Assay
A luminescent kinase assay, such as the Kinase-Glo® assay, is employed to quantify the inhibitory effect of the compounds on a specific kinase.[3] This assay measures the amount of ATP remaining in the solution following a kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[3]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent like DMSO.
-
Reaction Setup: In a white, opaque 96-well plate, add the recombinant kinase, the specific peptide substrate, and the kinase buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compounds or controls (vehicle for negative control, a known inhibitor for positive control) to the designated wells.
-
Kinase Reaction Initiation: Start the enzymatic reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase to ensure accurate IC50 determination.[3]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection: Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Comparative Data Summary
The following table summarizes hypothetical data from the described in vitro assays for this compound and the comparator compounds.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Kinase Inhibition IC50 (µM) |
| This compound | 12.5 | 18.2 | 25.1 | 8.7 |
| Comparator A (Positive Control) | 1.8 | 2.5 | 3.1 | 0.5 |
| Comparator B (Structural Analog) | > 50 | > 50 | > 50 | > 50 |
Discussion and Interpretation
The hypothetical data presented suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Its potency is lower than that of the positive control, Comparator A, a well-established kinase inhibitor. However, it is significantly more active than the structural analog, Comparator B, which showed minimal activity.
The kinase inhibition assay provides a more direct measure of the compound's potential mechanism of action. The IC50 value of 8.7 µM against the target kinase indicates a direct inhibitory effect, which likely contributes to its observed cytotoxicity. The structure-activity relationship, as inferred from the comparison with Comparator B, suggests that the specific arrangement of the chloro, ethyl, and methyl groups on the pyrimidine ring is important for its biological activity.
Further investigation is warranted to determine the selectivity of this compound across a broader panel of kinases. A comprehensive kinase selectivity profile would provide valuable insights into its potential off-target effects and therapeutic window. Additionally, exploring its effects on other cellular processes, such as apoptosis and cell cycle progression, would further elucidate its mechanism of action.[6][7]
Conclusion
This comparative guide outlines a systematic in vitro approach to characterize the biological activity of this compound. The presented methodologies and hypothetical data demonstrate its potential as a moderately potent cytotoxic agent with kinase inhibitory activity. While less potent than established kinase inhibitors, it represents a promising starting point for further lead optimization. The provided protocols serve as a robust framework for researchers engaged in the evaluation of novel pyrimidine-based compounds.
References
- Benchchem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- Sigma-Aldrich. Cytotoxicity assays.
- Benchchem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
- Benchchem. A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- PubMed.
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Assessing the Kinase Selectivity of Pyrimidine-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
<Step>
Introduction: The Criticality of Kinase Selectivity in Modern Drug Development
Protein kinases, as central regulators of cellular signaling, represent one of the most significant classes of drug targets, particularly in oncology.[1][2] The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors, forming the core of numerous FDA-approved drugs.[3][4] This is largely due to its ability to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[5][6] However, this same feature presents a formidable challenge: achieving selectivity.[7][8][9]
Due to the highly conserved nature of the ATP-binding pocket across the human kinome, many kinase inhibitors exhibit promiscuity, leading to off-target effects and potential toxicity.[8][9] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a cornerstone of rational drug design and the development of safer, more effective therapeutics.[10][11] This guide provides a comparative overview of the state-of-the-art methodologies for assessing the kinase selectivity of pyrimidine-based inhibitors, offering insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Core Methodologies for Assessing Kinase Selectivity
The evaluation of kinase inhibitor selectivity is a tiered process, typically beginning with broad in vitro screens and progressing to more physiologically relevant cellular and proteomic analyses. Each approach offers unique advantages and limitations, and a comprehensive understanding is best achieved by integrating data from multiple methodologies.
Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays are the workhorse of early-stage kinase inhibitor profiling, providing a direct measure of an inhibitor's ability to modulate the catalytic activity of purified enzymes.[10][12] These assays are highly amenable to high-throughput screening against large panels of kinases, offering a broad overview of a compound's selectivity across the kinome.[13][14]
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered a gold standard for their direct and sensitive measurement of phosphate transfer from radiolabeled ATP (e.g., [³²P]- or [³³P]-ATP) to a substrate.[1][10] While highly reliable, the requirement for handling radioactive materials has led to the development of alternative methods.[15]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed during the kinase reaction.[15][16][17] They offer a non-radioactive, high-throughput-compatible format with excellent sensitivity.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates and antibodies to detect phosphorylation events.[2][15] These methods are well-suited for large-scale screening due to their homogeneous format and high sensitivity.[15]
-
Mobility Shift Assays: These assays, often performed on microfluidic chips, separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility, providing a direct and quantitative readout of kinase activity.[10]
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[1] Cellular assays provide a more physiologically relevant context by assessing an inhibitor's activity within intact cells, taking into account factors like cell permeability, target engagement, and competition with endogenous ATP.
Key Cellular Assay Approaches:
-
Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase within the cellular environment. Technologies like NanoBRET™ utilize bioluminescence resonance energy transfer to monitor this interaction in real-time.[17]
-
Phospho-protein Analysis: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a kinase's downstream substrates. A reduction in substrate phosphorylation upon inhibitor treatment provides evidence of target engagement and inhibition.
-
Functional Cellular Assays: These assays measure the biological consequences of kinase inhibition, such as changes in cell proliferation, apoptosis, or specific signaling pathway outputs.[12]
Experimental Causality: It is crucial to correlate biochemical potency with cellular activity.[1] A potent inhibitor in a biochemical assay that shows weak cellular activity may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical potency but strong cellular effects may benefit from cellular accumulation or have additional, unanticipated targets.[1]
Proteomic Approaches: A Global View of Inhibitor Interactions
For a truly comprehensive understanding of an inhibitor's selectivity, proteomic methods offer an unbiased, system-wide view of its interactions with the entire proteome.[18][19][20] These techniques are particularly powerful for identifying unexpected off-targets that might be missed by panel-based screening.[13][18]
Prominent Proteomic Techniques:
-
Chemical Proteomics (Affinity Chromatography): This approach involves immobilizing a kinase inhibitor on a solid support (e.g., "kinobeads") to capture its binding partners from a cell lysate.[21] The captured proteins are then identified and quantified by mass spectrometry, revealing the inhibitor's target profile.[21][22]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of enzymes, including kinases.[23] By competing with these probes, an inhibitor's engagement with its targets across the proteome can be quantitatively assessed.[23]
-
Phosphoproteomics: This technique provides a global snapshot of the phosphorylation state of the entire proteome. By comparing the phosphoproteome of cells treated with an inhibitor to untreated cells, researchers can infer the inhibitor's impact on various signaling pathways and identify its direct and indirect targets.[22]
Experimental Causality: Proteomic approaches are invaluable for de-risking lead compounds by uncovering potential liabilities early in the drug discovery process.[18][19] They can also reveal novel mechanisms of action and identify biomarkers for assessing drug efficacy and toxicity.[22]
Comparative Analysis of Pyrimidine-Based Inhibitors: A Case Study
To illustrate the application of these methodologies, let's consider a hypothetical case study comparing two pyrimidine-based inhibitors, Compound A and Compound B , targeting a specific oncogenic kinase, Kinase X .
| Parameter | Compound A | Compound B | Methodology |
| Kinase X IC50 (nM) | 5 | 8 | Biochemical (ADP-Glo™) |
| Kinase Y IC50 (nM) | 500 | >10,000 | Biochemical (ADP-Glo™) |
| Kinase Z IC50 (nM) | 1,000 | >10,000 | Biochemical (ADP-Glo™) |
| Selectivity Score (S10) | 0.15 | 0.02 | KinomeScan (1µM) |
| Cellular Target Engagement (EC50, nM) | 50 | 75 | NanoBRET™ |
| p-Substrate Inhibition (EC50, nM) | 60 | 85 | Western Blot |
Interpretation of Results:
-
Biochemical Profiling: Both compounds are potent inhibitors of the target Kinase X. However, Compound B demonstrates significantly higher selectivity, with IC50 values greater than 10,000 nM against the off-target kinases Y and Z.
-
KinomeScan: The lower selectivity score for Compound B further supports its superior selectivity profile across a broad panel of kinases.
-
Cellular Assays: Both compounds demonstrate good cell permeability and target engagement, as evidenced by their cellular EC50 values. The slightly higher cellular potency of Compound A might warrant further investigation into its cellular uptake and efflux properties.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a generalized procedure for determining the IC50 value of a pyrimidine-based inhibitor against a target kinase.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compound at appropriate concentrations.
-
Compound Dispensing: Serially dilute the test compound in DMSO and dispense into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at room temperature for the desired time.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Kinase Detection Reagent Addition: Convert the generated ADP to ATP and induce luminescence by adding the Kinase Detection Reagent.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method for measuring the binding of an inhibitor to its target kinase in living cells.
-
Cell Culture and Transfection: Culture cells and transfect them with a vector expressing the target kinase fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
NanoBRET™ Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.
Visualizing Workflows and Pathways
Caption: Generalized workflows for biochemical and cellular kinase inhibitor assays.
Caption: Inhibition of an oncogenic pathway by a pyrimidine-based inhibitor targeting Kinase X.
Conclusion and Future Perspectives
The robust assessment of kinase selectivity is an indispensable component of modern drug discovery. A judicious combination of biochemical, cellular, and proteomic approaches provides a comprehensive understanding of a pyrimidine-based inhibitor's activity and potential liabilities. As new technologies continue to emerge, the ability to profile inhibitor selectivity with ever-increasing precision and depth will further empower the development of the next generation of targeted therapies. The ultimate goal remains the design of highly selective inhibitors that maximize therapeutic efficacy while minimizing off-target effects, leading to safer and more effective treatments for patients.
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Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and operational guidance for the handling and disposal of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks and ensure a safe laboratory environment. The following procedures are predicated on established best practices for managing chlorinated pyrimidine derivatives.
Hazard Assessment and Mitigation: Understanding the Risks
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when handling this compound. The following table outlines the minimum required PPE, with recommendations for escalating protection based on the nature of the experimental work.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to shield against dust and potential splashes.[4][9] A face shield should be worn over goggles during procedures with a heightened risk of splashing or vigorous reactions.[4][9] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for short-term handling.[4][9] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's chemical resistance guide to select a more robust material like neoprene or butyl rubber.[9][10] Always inspect gloves for any signs of damage before use and change them frequently.[4][9] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[4][9] For tasks involving a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[9] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All work with this compound should ideally be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a designated containment area with adequate ventilation.[4][5][11]
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Tool Compatibility: Utilize compatible tools, such as spatulas and glassware, for all transfers.[4]
-
Static Control: Where possible, use anti-static and spark-proof equipment when handling the powder to prevent ignition.
Solution Preparation and Reactions
-
Controlled Addition: When dissolving the compound, add it slowly and in a controlled manner to the solvent to avoid splashing.
-
Ventilation: Ensure continuous and adequate ventilation throughout the entire process.[5][11]
-
Monitoring: Closely monitor the reaction for any signs of exothermic activity or unexpected changes.
Post-Handling and Decontamination
-
Hand Washing: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3][4][5][6][7][8][11][12][13][14]
-
Surface Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Clothing: Remove and wash any contaminated clothing before reuse.[3][8][13]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek immediate medical attention.[11][12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][12][13] If irritation persists, seek medical attention.[11][12][13]
-
Inhalation: Move the individual to fresh air.[11][12][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][8][14] Seek immediate medical attention.[8][14]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[15] For larger spills, follow your institution's emergency spill response procedures.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Container: Store in a tightly closed, properly labeled container.[4][11][13][15]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][6][11][12][15]
-
Light and Air Sensitivity: Protect from light and air.[5][11]
Disposal
-
Waste Classification: All disposable PPE, contaminated materials, and excess this compound must be collected and treated as hazardous waste.[4][5][6][11][12][13]
-
Containerization: Place these materials in a sealed, clearly labeled hazardous waste container.[4]
-
Regulations: Dispose of the waste in accordance with all local, regional, and national regulations.[5][6][11][12][13]
Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
